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  • Product: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
  • CAS: 1420859-80-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate, a versatile building block in modern medicinal chemistry. Intended for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate, a versatile building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characteristic reactivity, and strategic applications, with a particular focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention in drug discovery. Its unique conformational properties and ability to introduce three-dimensionality make it a valuable scaffold for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate emerges as a particularly useful derivative, featuring a Boc-protected nitrogen for stability and controlled reactivity, and a bromoethyl side chain that serves as a reactive handle for nucleophilic substitution.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate is essential for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1420859-80-8[1]
Molecular Formula C₁₀H₁₈BrNO₂[1]
Molecular Weight 264.16 g/mol [1]
Appearance Colorless oil[1]
MDL Number MFCD24382790[1]

Synthesis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

The most common and efficient synthesis of the title compound involves the bromination of its corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. This transformation is typically achieved via an Appel reaction.

Reaction Scheme

The conversion of the primary alcohol to the primary alkyl bromide is illustrated below:

G reactant tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate product tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate reactant->product reagents CBr₄, PPh₃ DCM, 0 °C to rt reagents->product G cluster_1 Step 1: Formation of Phosphonium Salt cluster_2 Step 2: Alcohol Activation cluster_3 Step 3: Nucleophilic Substitution (SN2) PPh₃ PPh₃ Phosphonium_Salt [Ph₃P-Br]⁺ Br⁻ + HCBr₃ PPh₃->Phosphonium_Salt + CBr₄ CBr₄ CBr₄ Alkoxyphosphonium_Salt [Ph₃P-OR]⁺ Br⁻ ROH Azetidine-Alcohol ROH->Alkoxyphosphonium_Salt + [Ph₃P-Br]⁺ Phosphonium_Salt_2 [Ph₃P-Br]⁺ Product R-Br + Ph₃P=O Alkoxyphosphonium_Salt_2 [Ph₃P-OR]⁺ Alkoxyphosphonium_Salt_2->Product + Br⁻ (SN2) Br⁻ Br⁻ G cluster_1 Component Assembly cluster_2 PROTAC Synthesis Azetidine_Linker tert-Butyl 3-(2-bromoethyl) azetidine-1-carboxylate Intermediate Azetidine-Linker-Ligand Conjugate Azetidine_Linker->Intermediate Alkylation E3_Ligand E3 Ligase Ligand (with nucleophilic handle) E3_Ligand->Intermediate Target_Ligand Target Protein Ligand (with nucleophilic handle) PROTAC PROTAC Molecule Target_Ligand->PROTAC Intermediate->PROTAC Coupling

Sources

Exploratory

A Technical Guide to tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: This guide provides a comprehensive technical overview of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its physicochemical propertie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, outline a standard synthetic protocol with mechanistic insights, and explore its strategic applications, particularly as a versatile linker in the development of novel therapeutics like PROTACs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this azetidine derivative.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, which are four-membered nitrogen-containing heterocycles, have become increasingly prominent in drug discovery.[1][2] Their rising importance stems from a unique combination of physicochemical and structural properties. The inherent ring strain and sp³-rich, three-dimensional character of the azetidine ring can confer significant advantages to a drug candidate, including improved aqueous solubility, enhanced metabolic stability, and greater binding affinity by providing novel exit vectors for molecular elaboration.[1][2]

Historically overshadowed by more common heterocycles, azetidines are now recognized as privileged scaffolds.[3] This status is underscored by their incorporation into several FDA-approved drugs, such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), where the azetidine moiety is critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] The compound tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate serves as a crucial and versatile intermediate, providing a gateway for introducing this valuable scaffold into complex molecular architectures.

Physicochemical Characterization

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a bifunctional molecule featuring a Boc-protected azetidine nitrogen and a primary alkyl bromide. This structure allows for orthogonal chemical modifications, making it a highly valuable synthetic intermediate. Its key properties are summarized below.

PropertyValueSource(s)
Molecular Weight 264.16 g/mol [4][5][6]
Molecular Formula C₁₀H₁₈BrNO₂[4][5][6][7]
CAS Number 1420859-80-8[4][5][8][9]
Appearance Colorless oil or liquid[8][9]
Boiling Point 298.1 ± 13.0 °C at 760 mmHg[10]
Density 1.3 ± 0.1 g/cm³[10]
Flash Point 134.1 ± 19.8 °C[9][10]
Synonyms 1-Boc-3-(2-bromoethyl)azetidine[11]
Storage Conditions Store at 4°C or in a freezer under an inert atmosphere, protected from light.[5][9]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate involves the conversion of its corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, via an Appel reaction.[8]

G cluster_0 Synthesis Workflow start Starting Material: tert-Butyl 3-(2-hydroxyethyl) azetidine-1-carboxylate reaction Appel Reaction (0°C to Room Temp) start->reaction reagents Reagents: Triphenylphosphine (PPh₃) Carbon Tetrabromide (CBr₄) Solvent: Dichloromethane (DCM) reagents->reaction workup Reaction Quench & Aqueous Workup reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Final Product: tert-Butyl 3-(2-bromoethyl) azetidine-1-carboxylate purification->product

Caption: Workflow for the synthesis of the title compound.

Mechanistic Rationale: The Appel reaction is a reliable method for converting primary and secondary alcohols into alkyl halides.

  • Activation: Triphenylphosphine (PPh₃) acts as a nucleophile, attacking a bromine atom on carbon tetrabromide (CBr₄) to form a phosphonium salt intermediate, [Ph₃P-Br]⁺CBr₃⁻.

  • Oxaphosphonium Formation: The alcohol starting material is deprotonated by the tribromomethanide anion (CBr₃⁻). The resulting alkoxide then attacks the electrophilic phosphorus atom of the [Ph₃P-Br]⁺ cation, forming a key oxaphosphonium intermediate and displacing the bromide ion.

  • SN2 Displacement: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in an intramolecular SN2 reaction. This results in the formation of the desired alkyl bromide and the highly stable triphenylphosphine oxide (TPPO) byproduct. The stability of the P=O double bond in TPPO is a major thermodynamic driving force for the reaction.

Reactivity and Strategic Applications in Synthesis

This molecule's utility lies in its two distinct reactive handles:

  • The Primary Alkyl Bromide: The bromoethyl side chain is an excellent electrophile for nucleophilic substitution (SN2) reactions. It readily reacts with a wide range of nucleophiles (amines, phenols, thiols, carboxylates) to form stable carbon-heteroatom bonds. This functionality is ideal for tethering the azetidine scaffold to other parts of a molecule.

  • The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the azetidine nitrogen. It is stable to a wide variety of reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to liberate the secondary amine. This secondary amine can then be used for further functionalization, such as amide bond formation or reductive amination.

A particularly modern and powerful application of this building block is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate can serve as a component of the "linker" region that connects the target-binding ligand to the E3 ligase-binding ligand, leveraging the azetidine's favorable physicochemical properties to improve the overall profile of the PROTAC.

Experimental Protocol: Nucleophilic Substitution with a Phenolic Nucleophile

This protocol details a representative SN2 reaction to illustrate the use of the title compound.

G cluster_1 Experimental Workflow: SN2 Alkylation reactants Reactants: Azetidine-Br (1.0 eq) 4-Fluorophenol (1.1 eq) reaction SN2 Reaction (Monitored by TLC/LC-MS) reactants->reaction conditions Conditions: Base: K₂CO₃ (2.0 eq) Solvent: DMF Temp: 60-80 °C conditions->reaction workup Workup: Dilute with EtOAc, Wash with H₂O/Brine reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Final Product: tert-Butyl 3-(2-(4-fluorophenoxy)ethyl) azetidine-1-carboxylate purification->product

Caption: A typical experimental workflow for SN2 alkylation.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1.0 eq), 4-fluorophenol (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

    • Scientist's Note: Potassium carbonate is a mild, inexpensive base suitable for deprotonating the phenol. Using a slight excess of the nucleophile (phenol) helps drive the reaction to completion.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1-0.2 M.

    • Scientist's Note: DMF is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (K⁺) but not the nucleophilic anion (phenoxide), increasing its reactivity.

  • Reaction: Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).

    • Scientist's Note: Heating is necessary to provide sufficient energy to overcome the activation barrier for the reaction. The choice of temperature is a balance between reaction rate and potential side reactions.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Scientist's Note: The aqueous washes remove the inorganic base (K₂CO₃) and the DMF solvent, which is water-soluble. The brine wash helps to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

    • Scientist's Note: Chromatography is essential to remove any unreacted starting material and byproducts, ensuring the final product is of high purity for subsequent steps.

Safety and Handling

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is classified as harmful and requires careful handling.

  • GHS Pictogram: GHS07 (Harmful)[9]

  • Hazard Statements:

    • H302: Harmful if swallowed[9]

    • H315: Causes skin irritation[9]

    • H319: Causes serious eye irritation[9]

    • H335: May cause respiratory irritation[9]

  • Recommendations: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and orthogonal reactivity make it an invaluable building block for introducing the pharmacologically beneficial azetidine scaffold. Its demonstrated utility in constructing complex molecules, including advanced therapeutic modalities like PROTACs, ensures its continued relevance and importance in the field of drug discovery and development.

References

  • tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | CAS 1420859-80-8. American Elements. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH National Center for Biotechnology Information. [Link]

  • Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (C10H18BrNO2). PubChemLite. [Link]

  • tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate. Chemsrc.com. [Link]

Sources

Foundational

An In-Depth Technical Guide to a Proposed Synthesis of 1-Boc-3-(2-bromoethyl)azetidine

Abstract: This document provides a comprehensive technical guide for the proposed synthesis of 1-Boc-3-(2-bromoethyl)azetidine, a valuable building block in medicinal chemistry. Due to the absence of a direct, well-docum...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the proposed synthesis of 1-Boc-3-(2-bromoethyl)azetidine, a valuable building block in medicinal chemistry. Due to the absence of a direct, well-documented synthetic pathway in the public literature, this guide outlines a rational, two-step approach starting from the commercially available precursor, 1-Boc-3-azetidinemethanol. The proposed synthesis involves the reduction of an intermediate ester to form 1-Boc-3-(2-hydroxyethyl)azetidine, followed by a robust bromination protocol. Each step is detailed with underlying mechanistic principles, step-by-step experimental procedures, and considerations for reaction optimization and safety. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in modern drug discovery.[1][2][3] Their unique structural properties, including high ring strain, sp³-rich character, and conformational rigidity, offer distinct advantages in the design of therapeutic agents.[1][2] These features can lead to improved physicochemical properties such as solubility and metabolic stability, and allow for precise vectoral orientation of substituents to enhance binding affinity and selectivity for biological targets.[1][3]

Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring to optimize their pharmacokinetic profiles.[1][2] The continued adoption of this scaffold in drug discovery campaigns necessitates the development of new synthetic methodologies to access building blocks with diverse functionalities.[4] The target molecule of this guide, 1-Boc-3-(2-bromoethyl)azetidine, represents a versatile intermediate. The Boc-protected nitrogen allows for controlled manipulation of the azetidine core, while the bromoethyl side chain serves as a reactive handle for introducing a variety of functional groups via nucleophilic substitution, making it a valuable precursor for creating libraries of novel compounds for biological screening.

Proposed Retrosynthetic Analysis

A direct, one-pot synthesis for 1-Boc-3-(2-bromoethyl)azetidine is not readily found in the literature. Therefore, a logical retrosynthetic pathway is proposed, starting from a more accessible precursor. The key disconnection is at the carbon-bromine bond, suggesting a functional group interconversion from a primary alcohol. This alcohol can be formed by extending the carbon chain of a known 3-substituted azetidine. This leads to the following retrosynthetic pathway:

G Target 1-Boc-3-(2-bromoethyl)azetidine Alcohol 1-Boc-3-(2-hydroxyethyl)azetidine Target->Alcohol FGI (Bromination) [C-Br bond formation] Ester tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate Alcohol->Ester Reduction [Ester to Alcohol] Precursor 1-Boc-3-azetidinone Ester->Precursor Horner-Wadsworth-Emmons [C-C bond formation]

Caption: Retrosynthetic analysis of 1-Boc-3-(2-bromoethyl)azetidine.

This analysis identifies 1-Boc-3-azetidinone as a suitable starting material. The synthesis will proceed through a Horner-Wadsworth-Emmons reaction to install the acetate side chain, followed by reduction to the primary alcohol, and finally, bromination to yield the target compound.

Synthesis Pathway & Experimental Protocols

The proposed forward synthesis is a three-step sequence. An alternative, more direct two-step synthesis starting from 1-Boc-3-azetidinemethanol is also presented as a viable and potentially more efficient route.

Pathway A: From 1-Boc-3-azetidinone

This step employs a Horner-Wadsworth-Emmons (HWE) reaction to form the carbon-carbon double bond and introduce the ester functionality. The HWE reaction is a reliable method for creating alkenes from ketones.[5]

  • Reaction Scheme:

    • 1-Boc-3-azetidinone + Methyl 2-(dimethoxyphosphoryl)acetate --(NaH, THF)--> tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Experimental Protocol: [5]

    • Suspend sodium hydride (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF, 250 mL) under a nitrogen atmosphere.

    • To this suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) dropwise at room temperature.

    • Stir the mixture for 30 minutes.

    • Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL).

    • Stir the resulting mixture for 1 hour.

    • Quench the reaction by carefully adding water (250 mL).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.

This step involves the reduction of both the alkene and the ester to a saturated alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is suitable for this transformation.

  • Reaction Scheme:

    • tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate --(LiAlH₄, THF)--> 1-Boc-3-(2-hydroxyethyl)azetidine

  • Experimental Protocol (Proposed):

    • To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (10 g, 44 mmol) in dry THF (200 mL) at 0 °C under a nitrogen atmosphere, add LiAlH₄ (3.3 g, 88 mmol) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Cool the reaction back to 0 °C and quench sequentially by the slow addition of water (3.3 mL), 15% aqueous NaOH (3.3 mL), and water (9.9 mL).

    • Stir the resulting slurry at room temperature for 1 hour.

    • Filter the mixture through celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.

Pathway B: A More Direct Route from 1-Boc-3-azetidinemethanol

A more direct approach begins with the commercially available 1-Boc-3-azetidinemethanol, which can be synthesized by reducing 1-N-Boc-3-azetidinecarboxylic acid with a borane-THF complex.[6]

This proposed two-stage, one-pot procedure involves oxidation of the starting alcohol to an aldehyde, followed by a Wittig reaction to extend the carbon chain and subsequent reduction.

  • Reaction Scheme:

    • 1-Boc-3-azetidinemethanol --(Dess-Martin Periodinane)--> 1-Boc-3-azetidinecarboxaldehyde

    • 1-Boc-3-azetidinecarboxaldehyde + (Methoxymethyl)triphenylphosphonium chloride --(n-BuLi)--> Intermediate enol ether

    • Intermediate enol ether --(HCl)--> 1-Boc-3-acetaldehyde

    • 1-Boc-3-acetaldehyde --(NaBH₄)--> 1-Boc-3-(2-hydroxyethyl)azetidine

  • Rationale: This sequence uses standard, high-yielding organic transformations to achieve the desired chain extension.

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a mild and efficient method that proceeds under neutral conditions, making it suitable for substrates with acid-sensitive protecting groups like the Boc group.[7] The reaction typically proceeds via an Sₙ2 mechanism, which is reliable for primary alcohols.[7][8]

  • Reaction Scheme:

    • 1-Boc-3-(2-hydroxyethyl)azetidine + PPh₃ + CBr₄ --(DCM)--> 1-Boc-3-(2-bromoethyl)azetidine

  • Experimental Protocol (Proposed):

    • Dissolve 1-Boc-3-(2-hydroxyethyl)azetidine (5.0 g, 24.8 mmol) and carbon tetrabromide (9.8 g, 29.8 mmol) in dry dichloromethane (DCM, 100 mL) under a nitrogen atmosphere and cool to 0 °C.

    • Add triphenylphosphine (7.8 g, 29.8 mmol) portion-wise, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the target compound, 1-Boc-3-(2-bromoethyl)azetidine.

Data Summary and Characterization

The following table summarizes the expected data for the key compounds in the proposed synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Proposed Analytical Methods
1-Boc-3-(2-hydroxyethyl)azetidineC₁₀H₁₉NO₃201.2675-85¹H NMR, ¹³C NMR, LC-MS
1-Boc-3-(2-bromoethyl)azetidine C₁₀H₁₈BrNO₂ 264.16 80-90 ¹H NMR, ¹³C NMR, LC-MS, HRMS

Workflow Visualization

G cluster_0 Pathway B: Preferred Route cluster_1 Final Conversion Start 1-Boc-3-azetidinemethanol Ox Oxidation (e.g., DMP) Start->Ox Aldehyde 1-Boc-3-azetidinecarboxaldehyde Ox->Aldehyde Wittig Wittig Reaction (+ NaBH4 reduction) Aldehyde->Wittig Alcohol 1-Boc-3-(2-hydroxyethyl)azetidine Wittig->Alcohol Bromination Bromination (CBr4, PPh3) Target 1-Boc-3-(2-bromoethyl)azetidine Bromination->Target Alcohol_ref 1-Boc-3-(2-hydroxyethyl)azetidine Alcohol_ref->Bromination

Caption: Proposed workflow for the synthesis of the target compound.

Safety Considerations

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Lithium Aluminum Hydride (LiAlH₄): Also water-reactive and flammable. Quench procedures must be performed slowly and at low temperatures.

  • Carbon Tetrabromide (CBr₄): Toxic and should be handled in a well-ventilated fume hood.

  • Dichloromethane (DCM): A suspected carcinogen. Use with appropriate ventilation and PPE.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

This guide presents a well-reasoned, albeit proposed, synthetic pathway to 1-Boc-3-(2-bromoethyl)azetidine, a valuable and versatile building block for medicinal chemistry. By leveraging established and reliable chemical transformations, the outlined protocols provide a strong foundation for the successful laboratory synthesis of this target molecule. The provided step-by-step procedures, mechanistic insights, and safety precautions are designed to equip researchers with the necessary information to approach this synthesis with confidence. As with any novel synthesis, empirical optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026-01-05).
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05).
  • The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives - Benchchem.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05).
  • 1-Boc-Azetidine-3-yl-methanol synthesis - ChemicalBook.
  • 1-Boc-azetidine-3-yl-methanol | ADC Linker - MedchemExpress.com.
  • A New Simple and Industrial Process for Bromination of Alcohols.
  • 1-Boc-azetidine-3-yl-methanol | 142253-56-3 | FB11553 - Biosynth.
  • 1-Boc-Azetidine-3-yl-methanol | 142253-56-3 - ChemicalBook. (2025-04-17).
  • A mild and efficient method for bromination of alcohols using α,α-dibromo-β-dicarbonyl compounds as halogen sources | Semantic Scholar.
  • Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. (2021-09-08).
  • Process for the preparation of brominated compounds, especially from alcohols - Google Patents.
  • Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 - Chemia. (2023-11-27).
  • 1-N-Boc-3-hydroxyazetidine synthesis - ChemicalBook.
  • Conversion of alcohols into alkyl bromides | Download Table - ResearchGate.
  • Alcohol to Bromide - Common Conditions.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed. (2009-03-06).
  • 1-Boc-Azetidine-3-yl-methanol | 142253-56-3 - Sigma-Aldrich.
  • Process for preparing 2-bromoethyl acetate - Google Patents.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH.
  • Alkyl bromide synthesis by bromination or substitution - Organic Chemistry Portal.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022-06-30).
  • Alcohols to Alkyl Bromides, Part 1 - YouTube. (2020-09-05).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. (2011-10-25).
  • Synthesis of azetidine derivatives - Google Patents.

Sources

Exploratory

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate CAS number 1420859-80-8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate, with CAS number 1420859-80-8, is a key building block in medici...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate, with CAS number 1420859-80-8, is a key building block in medicinal chemistry.[1] This bifunctional molecule, featuring a Boc-protected azetidine ring and a bromoethyl side chain, offers synthetic chemists a versatile scaffold for creating complex molecular architectures. The azetidine motif, a four-membered nitrogen-containing heterocycle, is of particular interest in drug discovery due to its unique structural and physicochemical properties.[1] The inherent ring strain and three-dimensional character of the azetidine ring can confer improved solubility, metabolic stability, and binding affinity to drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate, with a focus on its practical utility in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The key properties of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate are summarized in the table below.

PropertyValueSource
CAS Number 1420859-80-8[2]
Molecular Formula C10H18BrNO2[3]
Molecular Weight 264.16 g/mol [4]
Appearance Colorless to light yellow liquid or white powder[3][5]
Boiling Point 298.1±13.0 °C (Predicted)[5]
Density 1.320±0.06 g/cm3 (Predicted)[5]
Storage Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[5]

Synthesis and Mechanism

The most common and practical synthesis of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate involves the bromination of the corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. The Appel reaction is a widely used method for this transformation.

Synthetic Workflow

Synthesis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate Reaction Appel Reaction (0°C to Room Temp.) tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate->Reaction Reagents CBr4, PPh3 Reagents->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup_Purification Concentration & Silica Gel Chromatography Reaction->Workup_Purification Product tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate Workup_Purification->Product

Caption: Synthetic workflow for the preparation of the title compound via the Appel reaction.

Detailed Experimental Protocol

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Dichloromethane (DCM), anhydrous

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1 equivalent) in dichloromethane, add carbon tetrabromide (2 equivalents) and triphenylphosphine (2 equivalents) sequentially at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.[2]

  • Purify the residue by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate (e.g., 100:1) to afford tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate as a colorless oil.[2]

Causality Behind Experimental Choices:

  • Dichloromethane as Solvent: DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves the starting materials and reagents.

  • Excess Reagents: Using a two-fold excess of carbon tetrabromide and triphenylphosphine ensures the complete conversion of the starting alcohol to the desired bromide.

  • Controlled Temperature: Starting the reaction at 0°C helps to control the initial exotherm of the reaction, while allowing it to proceed to completion at room temperature.

  • Silica Gel Chromatography: This purification technique is essential to remove the triphenylphosphine oxide byproduct and any unreacted starting materials, yielding the pure product.

Reactivity and Applications in Drug Discovery

The synthetic utility of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate stems from its two reactive sites: the electrophilic bromoethyl group and the Boc-protected nitrogen. This dual functionality allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

The primary application of this compound is in the introduction of the azetidine-ethyl moiety into a target molecule. The bromoethyl group is a good leaving group and readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and thiols.

Role as a PROTAC Linker

One of the emerging applications of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate can serve as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand.

PROTAC_linker cluster_0 Target Protein Ligand cluster_1 Linker cluster_2 E3 Ligase Ligand Target_Ligand Target_Ligand Azetidine_Ethyl Azetidine-ethyl moiety Target_Ligand->Azetidine_Ethyl Attachment via nucleophilic substitution E3_Ligand E3_Ligand Azetidine_Ethyl->E3_Ligand Further functionalization

Caption: Role of the azetidine-ethyl moiety in a PROTAC construct.

Synthesis of Spirocyclic Azetidines

The reactivity of the bromoethyl group can also be exploited in intramolecular cyclization reactions to form spirocyclic azetidines. These unique three-dimensional structures are of great interest in drug discovery for their potential to access novel chemical space and improve pharmacological properties. For example, spirocyclic azetidines have shown promise in the development of novel anti-tuberculosis agents.[7]

Quality Control and Analytical Characterization

Ensuring the purity and identity of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate is critical for its successful use in synthesis. A combination of analytical techniques should be employed for quality control.

Analytical TechniquePurposeExpected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and purity assessmentThe spectra should be consistent with the expected chemical shifts and coupling constants for the molecule. The absence of significant impurity peaks is crucial.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity assessment and molecular weight confirmationA single major peak in the chromatogram indicates high purity. The mass spectrum should show the expected molecular ion peak ([M+H]+ or [M+Na]+).[2]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationThe spectrum should show characteristic absorption bands for the C-Br, C=O (carbamate), and C-N bonds.

Safety and Handling

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[8] It is classified as harmful if swallowed and causes skin and serious eye irritation.[9]

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe vapors or mist.[10]

  • Keep away from heat, sparks, and open flames.[11]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[8]

Conclusion

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a valuable and versatile building block for medicinal chemists. Its unique combination of a protected azetidine ring and a reactive bromoethyl side chain provides a gateway to a wide range of novel molecular scaffolds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the pursuit of new therapeutic agents. As the demand for three-dimensional fragments in drug discovery continues to grow, the importance of building blocks like this is set to increase.

References

  • LookChem. (n.d.). tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate CAS NO.1420859-80-8. Retrieved from [Link]

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  • American Elements. (n.d.). tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (C10H18BrNO2). Retrieved from [Link]

  • Alibaba. (n.d.). Reliable Solutions for Your 3 tert butyl 1 Needs in Global Markets. Retrieved from [Link]

  • De Kimpe, N., et al. (2009). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett, 2009(12), 1933-1937.
  • MedChemExpress. (2025). tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 1420859-80-8. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • MDPI. (2021). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 26(16), 4983.

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Foundational

Spectroscopic Data for tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the spectroscopic profile of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8), a key building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8), a key building block in medicinal chemistry and drug development, particularly in the synthesis of PROTACs.[1] Given the limited availability of public domain experimental spectra, this document synthesizes predicted data based on foundational spectroscopic principles with available mass spectrometry information to offer a robust framework for the characterization of this molecule. We will delve into the interpretation of its Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Infrared (IR) spectroscopy data. Each section includes detailed explanations of spectral features, generalized protocols for data acquisition, and the scientific rationale behind the expected outcomes, providing researchers with a self-validating system for structural confirmation.

Molecular Structure and Overview

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a bifunctional molecule featuring a strained four-membered azetidine ring, a bulky tert-butoxycarbonyl (Boc) protecting group, and a reactive bromoethyl sidechain. This combination of features makes it a valuable synthetic intermediate. The structural characteristics—ring strain, steric hindrance from the Boc group, and the electronegative bromine atom—all contribute to a unique spectroscopic fingerprint that can be decisively analyzed.

Caption: Molecular Structure with Atom Numbering.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a sample. For the title compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion.

Predicted and Observed Mass Spectrometric Data

The molecular formula is C₁₀H₁₈BrNO₂, yielding a monoisotopic mass of 263.0521 Da.[2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in a characteristic M and M+2 isotopic pattern for all bromine-containing fragments.

IonPredicted m/z ([M+H]⁺)Predicted m/z ([M+Na]⁺)Observed Fragment
C₁₀H₁₈⁷⁹BrNO₂264.0594286.0413208 [M+H-56]⁺
C₁₀H₁₈⁸¹BrNO₂266.0573288.0393-

Data sourced from PubChemLite and ChemicalBook.[2][3]

Interpretation and Fragmentation Causality
  • Molecular Ion Region: In a positive ion mode ESI-MS spectrum, the most prominent peaks should correspond to the protonated molecule [M+H]⁺ at m/z 264 and 266. The presence of the sodium adduct [M+Na]⁺ at m/z 286 and 288 is also highly probable. The near-equal intensity of the M and M+2 peaks is a definitive indicator of the presence of a single bromine atom.

  • Key Fragmentation: The N-Boc protecting group is known to undergo characteristic fragmentation.[4] A common pathway is the loss of 56 Da, corresponding to isobutylene (C₄H₈), through a McLafferty-like rearrangement.[5] This results in a fragment ion at m/z 208, which has been experimentally observed in LC-MS analysis.[3] Another possible, though often less abundant, fragmentation is the loss of the entire tert-butyl group (57 Da) to give a peak at m/z 207.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-MS instrument in positive ion mode.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to maximize the signal of the molecular ion.

  • Analysis: Analyze the resulting spectrum for the [M+H]⁺ and [M+Na]⁺ ions and their corresponding M+2 isotopic peaks, as well as the characteristic [M+H-56]⁺ fragment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The predicted spectrum of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate reflects the unique structural features of the azetidine ring and its substituents.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Assignment (Proton)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H (t-Butyl)~1.45Singlet (s)9H-
H (CH₂-Br)~3.40Triplet (t)2H~7.0
H (CH₂-CH₂Br)~2.10Quartet (q)2H~7.0
H (Azetidine CH)~2.70-2.90Multiplet (m)1H-
H (Azetidine CH₂)~3.80-4.00 (axial), ~3.60-3.80 (equatorial)Multiplet (m)4H-

Note: These are predicted values. Actual chemical shifts can be influenced by solvent and concentration.[6][7]

Interpretation and Causality
  • t-Butyl Group: The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet around 1.45 ppm.[8] This signal is typically well-defined and serves as a reliable internal reference for integration.

  • Bromoethyl Sidechain: The methylene group attached to the bromine (CH₂-Br) is deshielded by the electronegative bromine atom, resulting in a downfield shift to approximately 3.40 ppm. It appears as a triplet due to coupling with the adjacent methylene group. The other methylene group (CH₂-CH₂Br) will resonate further upfield, around 2.10 ppm, and will likely appear as a quartet or triplet of triplets due to coupling with both the CH₂-Br protons and the azetidine methine proton.

  • Azetidine Ring: The protons on the strained azetidine ring exhibit complex signals. The methine proton (CH) at the 3-position is a multiplet, broadened by coupling to four other protons. The four methylene protons on the ring are diastereotopic and will appear as complex multiplets in the region of 3.60-4.00 ppm. The electron-withdrawing effect of the carbamate nitrogen shifts these protons significantly downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Assignment (Carbon)Predicted Chemical Shift (δ, ppm)
C (t-Butyl, CH₃)~28.5
C (t-Butyl, Quat.)~79.5
C (Carbamate C=O)~156.0
C (Azetidine CH₂)~55-58
C (Azetidine CH)~35-38
C (CH₂-CH₂Br)~34-36
C (CH₂-Br)~30-33

Note: These are predicted values based on analogous structures and functional group effects.[9]

Interpretation and Causality
  • Carbamate and Boc Group: The carbonyl carbon of the carbamate is the most deshielded, appearing far downfield around 156.0 ppm. The quaternary carbon of the tert-butyl group is also significantly downfield (~79.5 ppm) due to its attachment to oxygen, while the three equivalent methyl carbons give a strong signal in the aliphatic region at ~28.5 ppm.[10]

  • Azetidine Ring: The methylene carbons of the azetidine ring are shifted downfield (~55-58 ppm) by the adjacent nitrogen atom. The methine carbon appears at a more upfield position (~35-38 ppm).

  • Bromoethyl Sidechain: The carbon directly bonded to the bromine (CH₂-Br) is expected around 30-33 ppm. The other sidechain carbon (CH₂-CH₂Br) will resonate in a similar region, ~34-36 ppm.

General NMR Acquisition Protocol
  • Solvent Selection: Chloroform-d (CDCl₃) is a standard choice for non-polar to moderately polar organic molecules.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A higher number of scans (e.g., 128 to 1024) is necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2980-2850StrongC-H (sp³) stretching (Alkyl groups)
1700-1680StrongC=O stretching (Carbamate)
1400-1360MediumC-H bending (t-Butyl gem-dimethyl split)
1250-1150StrongC-N stretching (Azetidine/Carbamate)
650-550MediumC-Br stretching

Data based on standard functional group absorption ranges.[11][12][13]

Interpretation and Causality
  • C=O Stretch: The most prominent and diagnostic peak will be the strong absorbance from the carbamate carbonyl (C=O) group, expected around 1690 cm⁻¹. This is one of the most reliable peaks in the spectrum.[13]

  • C-H Stretches: Strong peaks just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds from the tert-butyl and ethyl groups.[11]

  • C-N and C-Br Stretches: Strong to medium bands in the fingerprint region (below 1500 cm⁻¹) will correspond to C-N and C-Br stretching vibrations, confirming the presence of these functionalities.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The structural elucidation of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is reliably achieved through a combination of mass spectrometry, NMR, and IR spectroscopy. Key identifying features include the characteristic M/M+2 isotopic pattern in the mass spectrum, the prominent singlet of the tert-butyl group in the ¹H NMR spectrum, the downfield carbamate carbonyl signal in the ¹³C NMR spectrum, and the strong C=O stretching band in the IR spectrum. This guide provides the foundational data and interpretive logic for researchers to confidently verify the identity and purity of this important synthetic intermediate.

References

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? [Online Forum]. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: [Link]

  • Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. Available at: [Link]

  • National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available at: [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (C10H18BrNO2). Available at: [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

  • SpringerLink. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Available at: [Link]

  • OSTI.GOV. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Available at: [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Available at: [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Online Forum]. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(2-bromoethoxy)azetidine-1-carboxylate (C10H18BrNO3). Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available at: [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... [Image]. Available at: [Link]

  • YouTube. (2024). Infrared Spectra of Common Functional Groups Ft. Professor Dave. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. (n.d.). interpreting infra-red spectra. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (C10H18BrNO2). Available at: [Link]

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Exploratory

The Bromoethyl Group on the Azetidine Ring: A Technical Guide to a Privileged Synthetic Handle

Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of growing importance in medicinal chemistry.[1][2][3][4] Its inherent ring strain and constrained three-dimensional geo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of growing importance in medicinal chemistry.[1][2][3][4] Its inherent ring strain and constrained three-dimensional geometry offer unique advantages in drug design, often improving metabolic stability, solubility, and receptor binding affinity.[3][4] When functionalized with a bromoethyl group, the azetidine scaffold is transformed into a versatile synthetic intermediate, primed for a variety of chemical transformations. This guide provides an in-depth analysis of the reactivity of the bromoethyl group, examining how its position on the azetidine ring—either on the nitrogen (N-1) or a carbon atom (C-3)—dictates its chemical behavior and synthetic utility. We will explore the underlying principles of reactivity, provide field-proven experimental protocols, and showcase its application in the synthesis of complex molecules.

Chapter 1: The Azetidine Scaffold: A Balance of Strain and Stability

Azetidines are characterized by a significant ring strain of approximately 25.4 kcal/mol.[1][3][5] This value positions them in a synthetically advantageous region: they are more strained and thus more reactive than their five-membered pyrrolidine counterparts (5.4 kcal/mol), yet significantly more stable and easier to handle than the highly strained three-membered aziridines (27.7 kcal/mol).[1][2][5] This inherent strain is not a liability but a feature that can be harnessed for selective chemical transformations, such as ring-opening or expansion reactions under specific conditions.[3][5]

The nitrogen atom within the azetidine ring is a key functional center. Its lone pair of electrons confers both basic and nucleophilic properties, allowing for reactions like N-alkylation and N-acylation.[6] However, the endocyclic nature of the nitrogen and the constraints of the four-membered ring modulate its reactivity compared to a simple secondary amine. For drug development professionals, the azetidine ring serves as a valuable bioisostere for larger, more flexible groups like piperidines or even aryl rings, offering a pathway to novel chemical space with improved pharmacokinetic properties.[4][7]

The Bromoethyl Group: A Classic Electrophile

The 2-bromoethyl group (–CH₂CH₂Br) is a classic primary alkyl halide. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles.[8] The primary substitution reactions it undergoes are typically bimolecular nucleophilic substitutions (Sₙ2). The success of these reactions depends on the strength of the nucleophile, the solvent, and the nature of the leaving group—in this case, the bromide ion.[8]

When appended to an azetidine ring, the reactivity of this electrophilic handle is profoundly influenced by the ring's structure and, crucially, the point of attachment. The following chapters will dissect the distinct reactivity profiles of N-(2-bromoethyl)azetidine and C-(2-bromoethyl)azetidine.

Chapter 2: Reactivity of N-(2-Bromoethyl)azetidine

When the bromoethyl group is attached to the nitrogen atom of the azetidine ring, the molecule possesses both a nucleophilic center (the nitrogen) and an electrophilic center (the terminal carbon of the bromoethyl chain) in close proximity. This arrangement opens the door to a fascinating interplay between intermolecular and intramolecular reactions.

Intramolecular vs. Intermolecular Nucleophilic Substitution

The defining feature of N-(2-bromoethyl)azetidine's reactivity is the potential for intramolecular cyclization. The azetidine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl side chain to form a bicyclic piperazinium salt. This 5-exo-tet cyclization is often kinetically and thermodynamically favored.

However, in the presence of an external nucleophile, a competition is established. A strong external nucleophile can react via an intermolecular Sₙ2 pathway to displace the bromide, leading to a functionalized N-ethylazetidine derivative.

The outcome of the reaction is dictated by several factors:

  • Nucleophile Strength & Concentration: A high concentration of a potent external nucleophile can favor the intermolecular pathway.

  • Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF) can stabilize the transition state of the Sₙ2 reaction.

  • Temperature: Higher temperatures can provide the activation energy needed for the intermolecular reaction to compete with the often lower-energy intramolecular pathway.

Diagram: Competing Pathways for N-(2-Bromoethyl)azetidine

This diagram illustrates the choice the N-(2-bromoethyl)azetidine molecule faces when reacting with an external nucleophile (Nu⁻).

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Products start N-(2-Bromoethyl)azetidine intra Intramolecular Cyclization (5-exo-tet) start->intra Internal N attacks C-Br inter Intermolecular Substitution (SN2) start->inter External Nu⁻ attacks C-Br product_intra Bicyclic Piperazinium Salt intra->product_intra product_inter N-(2-Nu-ethyl)azetidine inter->product_inter

Caption: Competing intramolecular and intermolecular reaction pathways.

Synthetic Protocol: Intermolecular Substitution with Sodium Azide

This protocol details a typical Sₙ2 reaction, where the intramolecular cyclization is suppressed by using a strong nucleophile (azide) in a suitable solvent.

Objective: To synthesize N-(2-azidoethyl)azetidine.

Materials:

  • N-(2-bromoethyl)azetidine hydrobromide

  • Sodium azide (NaN₃)

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-(2-bromoethyl)azetidine hydrobromide (1.0 eq) in DMF, add sodium bicarbonate (1.1 eq) and stir for 15 minutes at room temperature to neutralize the salt.

  • Add sodium azide (1.5 eq) to the mixture.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure N-(2-azidoethyl)azetidine.

Causality:

  • Sodium Bicarbonate: The starting material is often a hydrobromide salt for stability. The weak base neutralizes the acid, freeing the azetidine nitrogen to ensure it doesn't remain protonated and non-nucleophilic.

  • DMF: A polar aprotic solvent is used to dissolve the reactants and stabilize the charged transition state of the Sₙ2 reaction without solvating the nucleophile excessively, thus maintaining its reactivity.

  • Excess Azide: Using an excess of the external nucleophile shifts the equilibrium towards the intermolecular reaction, according to Le Chatelier's principle.

Chapter 3: Reactivity of 3-(Bromoethyl)azetidine

When the bromoethyl group is attached to a carbon atom of the ring, such as the C-3 position, the reactivity profile changes dramatically. The azetidine ring now functions as a substituent that influences the reaction at the side chain, rather than an active participant.

Standard Sₙ2 and E2 Reactions

3-(Bromoethyl)azetidines behave more like conventional primary alkyl halides. The primary reaction pathway is Sₙ2 substitution with a wide range of nucleophiles.[9]

  • Oxygen Nucleophiles: Alkoxides and phenoxides can be used to form ethers.[9]

  • Nitrogen Nucleophiles: Amines and azides readily displace the bromide to form new C-N bonds.[9]

  • Carbon Nucleophiles: Cyanide and enolates can be used for carbon chain extension.[9]

In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction can occur, leading to the formation of 3-vinylazetidine. The azetidine ring's steric bulk can influence the regioselectivity of elimination if the side chain is more complex.

Synthetic Protocol: Williamson Ether Synthesis

This protocol demonstrates the functionalization of a C-3 bromoethyl group with a phenoxide nucleophile.

Objective: To synthesize 1-Boc-3-(2-phenoxyethyl)azetidine.

Materials:

  • 1-Boc-3-(2-bromoethyl)azetidine

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Combine 1-Boc-3-(2-bromoethyl)azetidine (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq) in a round-bottom flask.

  • Add acetonitrile to the flask to create a solution with a concentration of approximately 0.2 M with respect to the azetidine substrate.

  • Heat the mixture to 80°C (reflux) and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield the desired ether.

Causality:

  • Boc Protection: The azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This prevents the nitrogen from acting as a competing nucleophile or base and increases the solubility of the compound in organic solvents.

  • Potassium Carbonate: This base deprotonates the phenol to generate the more nucleophilic phenoxide in situ. It is a mild base, which minimizes the risk of competing E2 elimination.

  • Acetonitrile: A polar aprotic solvent is ideal for Sₙ2 reactions involving anionic nucleophiles.

Diagram: General Sₙ2 Workflow for 3-(Bromoethyl)azetidine

This workflow outlines the standard process for substituting the bromoethyl group at the C-3 position.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification n1 Combine 1-Boc-3-(2-bromoethyl)azetidine, Nucleophile (Nu-H), and Base n2 Add Polar Aprotic Solvent (e.g., ACN, DMF) n1->n2 n3 Heat to appropriate temperature (e.g., 60-80°C) n2->n3 n4 Monitor progress (TLC, LC-MS) n3->n4 n5 Aqueous Workup (Wash with H₂O, Brine) n4->n5 n6 Dry and Concentrate n5->n6 n7 Purify (Column Chromatography) n6->n7 n8 n8 n7->n8 Final Product: 1-Boc-3-(2-Nu-ethyl)azetidine

Caption: Standard workflow for C-3 bromoethyl functionalization.

Chapter 4: Comparative Reactivity and Applications in Drug Discovery

The choice between an N- or C-substituted bromoethyl azetidine is a critical strategic decision in a synthetic campaign, as their reactivity profiles are distinct.

FeatureN-(2-Bromoethyl)azetidine3-(2-Bromoethyl)azetidine
Primary Competing Reaction Intramolecular cyclizationE2 Elimination
Ring's Role Internal NucleophileSteric & Electronic Substituent
Key Consideration Suppressing cyclization with strong, high-concentration external nucleophiles.Choosing non-hindered bases to favor substitution over elimination.
Typical Product Class N-functionalized azetidinesC-3 functionalized azetidines

The bromoethyl group serves as a linchpin, enabling the connection of the azetidine core to other pharmacophores or functional groups. For instance, the products of the reactions described above can be further elaborated:

  • Azidoethyl derivatives can be reduced to primary amines, which are key handles for amide coupling or reductive amination.

  • Phenoxyethyl derivatives are common motifs in ligands for various receptors, where the ether linkage provides a balance of flexibility and stability.

The azetidine moiety itself is present in several FDA-approved drugs, including the kinase inhibitor Cobimetinib and the antihypertensive Azelnidipine .[1][4] The synthetic routes to analogues of these drugs often rely on the precise and predictable reactivity of functionalized azetidine building blocks, such as those bearing a bromoethyl handle, to introduce key structural diversity.[10]

Conclusion

The bromoethyl group, when attached to an azetidine ring, is a powerful and versatile synthetic handle. A thorough understanding of its reactivity, dictated by its point of attachment, is paramount for its effective use. For the N-(2-bromoethyl) isomer, the synthetic chemist must contend with and control the inherent drive toward intramolecular cyclization. For the C-3 isomer, the challenge lies in leveraging standard alkyl halide chemistry while being mindful of the steric and electronic influence of the azetidine ring. By mastering the principles and protocols outlined in this guide, researchers and drug development professionals can confidently employ these valuable building blocks to construct novel molecular architectures and accelerate the discovery of next-generation therapeutics.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Taylor & Francis Online. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • De Kimpe, N., et al. (Date not available). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synthesis. [Link]

  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • YouTube. (2020). Azetidine: Chemical Reactivity. [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

Sources

Foundational

Azetidine Chemistry: A Technical Guide to the Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group

Abstract The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, imparting unique conformational rigidity, sp³-rich character, and favorable pharmacokinetic properties to bioactive molecu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, imparting unique conformational rigidity, sp³-rich character, and favorable pharmacokinetic properties to bioactive molecules.[1][2] However, the inherent ring strain and the nucleophilic/basic nature of the ring nitrogen present significant challenges in its synthetic manipulation.[2][3] This technical guide provides an in-depth analysis of the tert-butoxycarbonyl (Boc) group's pivotal role in overcoming these challenges. We will explore the causality behind its widespread adoption, from its ability to temper the reactivity of the strained ring to its influence on stereochemical outcomes. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive resource, detailing the strategic application of the Boc group through mechanistic insights, validated experimental protocols, and a survey of its role in constructing complex molecular architectures.

The Azetidine Conundrum: Strain vs. Stability

Azetidines are attractive building blocks, found in numerous FDA-approved drugs like baricitinib and cobimetinib.[1] Their utility stems from their ability to act as rigid spacers, improve metabolic stability, and enhance solubility.[1] However, the reactivity of the azetidine ring is dominated by its considerable ring strain (approx. 105 kJ/mol), making it susceptible to undesired ring-opening reactions.[2][4] Furthermore, the lone pair on the secondary amine nitrogen renders it both nucleophilic and basic, opening pathways for side reactions and complicating functionalization at other positions on the ring.

Effective synthetic manipulation of the azetidine core therefore necessitates a robust nitrogen protection strategy. An ideal protecting group must:

  • Effectively mask the nitrogen's nucleophilicity and basicity.

  • Be stable to a wide range of reaction conditions.

  • Be removable under conditions mild enough to preserve the integrity of the strained four-membered ring.

  • Potentially influence or direct subsequent chemical transformations.

The tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice for this role, fulfilling these criteria with remarkable efficacy.

The Boc Group: An Optimal Guardian for Azetidine Chemistry

The Boc group protects the azetidine nitrogen as a carbamate, a functional group that is significantly less nucleophilic and basic than the parent amine.[5] Its widespread use is grounded in a unique combination of electronic and steric properties.

  • Chemical Stability: The Boc group is exceptionally stable under basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) conditions, allowing for broad synthetic transformations on other parts of the molecule.[5][6][7]

  • Acid Lability: Its defining feature is its facile cleavage under mild acidic conditions, which are well-tolerated by the azetidine ring.[6][8] This orthogonality is crucial in multi-step syntheses where other protecting groups (e.g., base-labile Fmoc or hydrogenolysis-labile Cbz) are present.[5]

  • Steric Influence: The bulky tert-butyl group can sterically hinder approach to the nitrogen atom and can play a crucial role in directing the stereochemistry of reactions at adjacent carbons.[9]

N-Boc Protection of Azetidines: A Standard Protocol

The introduction of the Boc group is typically a high-yielding and straightforward process, most commonly achieved using di-tert-butyl dicarbonate (Boc₂O).

Mechanism of N-Boc Protection

The reaction proceeds via nucleophilic attack of the azetidine nitrogen onto one of the electrophilic carbonyl carbons of Boc₂O. The resulting intermediate collapses, displacing a tert-butyl carbonate anion. This unstable anion subsequently breaks down into carbon dioxide and the tert-butoxide anion, which abstracts the proton from the newly formed ammonium species to yield the neutral N-Boc azetidine, tert-butanol, and CO₂.[5][10] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.

Boc_Protection Azetidine Azetidine (R₂NH) Intermediate TetrahedralIntermediate Azetidine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate BocAzetidine N-Boc Azetidine Intermediate->BocAzetidine Collapse & Proton Transfer tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2 Boc_Deprotection BocAzetidine N-Boc Azetidine Protonated Protonated Carbamate BocAzetidine->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated Protonation CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Cleavage tBuCation t-Butyl Cation Protonated->tBuCation AzetidineSalt Azetidine Salt (R₂NH₂⁺) CarbamicAcid->AzetidineSalt Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Synthetic_Workflow Start Azetidine Protected N-Boc Azetidine Start->Protected Protection (Boc₂O) Functionalized Functionalized N-Boc Azetidine Protected->Functionalized Ring Functionalization (e.g., C-C coupling, substitution) Deprotected Functionalized Azetidine Salt Functionalized->Deprotected Deprotection (TFA) Final Complex Target Molecule (e.g., Peptide, Drug Candidate) Deprotected->Final Further Elaboration (e.g., Amide coupling, N-alkylation)

Sources

Exploratory

The Azetidine Advantage: A Technical Guide to tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate as a PROTAC Linker

Introduction: The Linker as the Linchpin of PROTAC Efficacy Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand to engage a target protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][3][4] This tripartite architecture enables the PROTAC to act as a molecular matchmaker, inducing proximity between the POI and the E3 ligase within the cellular environment.[5][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's native waste disposal machinery, the 26S proteasome.[7]

While the selection of the POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer.[][9] Its composition, length, rigidity, and attachment points are critical determinants of the PROTAC's overall success, profoundly influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[4][9][10] The linker choreographs the three-body problem of targeted degradation, and its optimization is a key step in developing potent and selective PROTACs.[] This guide focuses on a specific, strategically valuable linker building block: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate .

The Rationale for Rigid Scaffolds: Introducing the Azetidine Moiety

Historically, PROTAC linker design has heavily featured flexible alkyl and polyethylene glycol (PEG) chains due to their synthetic tractability.[4][11] However, the field is increasingly recognizing the advantages of incorporating more rigid structural elements.[1][4] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially enhancing potency.[1] Furthermore, their defined conformational space can improve selectivity by disfavoring the formation of off-target ternary complexes.[1]

The azetidine ring, a four-membered saturated heterocycle, is an exemplary rigid scaffold. Its inclusion in a linker imparts a defined spatial vector, influencing the orientation of the two ligands. This controlled geometry is crucial for achieving a productive ternary complex that leads to efficient ubiquitination.[9][12]

Core Subject Deep Dive: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

This particular building block offers a unique combination of features that make it an attractive component for sophisticated PROTAC design. It incorporates the rigid azetidine core, a Boc-protected nitrogen for controlled, sequential synthesis, and a bromoethyl group that serves as a reactive handle for conjugation.

Physicochemical Properties

A summary of the key properties of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is presented below.

PropertyValueSource
CAS Number 1420859-80-8[13]
Molecular Formula C10H18BrNO2[14][15]
Molecular Weight 264.16 g/mol [14]
Appearance Colorless to light yellow liquid/oil[13][16]
Storage Inert atmosphere, store in freezer under -20°C[16]
Diagram: The PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the formation of the critical ternary complex that leads to target degradation.

PROTAC_Mechanism PROTAC PROTAC Binary1 Binary Complex (PROTAC-POI) PROTAC->Binary1 Binds Binary2 Binary Complex (PROTAC-E3) PROTAC->Binary2 Binds Recycle Recycled POI Protein of Interest (POI) POI->Binary1 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Recruitment E3 E3 Ubiquitin Ligase E3->Binary2 E3->Ternary Recruitment Binary1->Ternary Binary2->Ternary Ternary->PROTAC Released Ub Ubiquitin Transfer Ternary->Ub Induces Ub_POI Ubiquitinated POI Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle->PROTAC Catalytic Cycle

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis of the linker and its subsequent incorporation into a PROTAC molecule.

Protocol 1: Synthesis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

This protocol describes the conversion of the corresponding alcohol to the desired bromoethyl derivative via an Appel reaction.

Diagram: Synthesis Workflow

Synthesis_Workflow Start tert-Butyl 3-(2-hydroxyethyl)azetidine- 1-carboxylate Reaction Appel Reaction (Overnight) Start->Reaction Reagents CBr4, PPh3 DCM, 0°C to RT Reagents->Reaction Workup Concentration & Purification Reaction->Workup Crude Mixture Product tert-Butyl 3-(2-bromoethyl)azetidine- 1-carboxylate Workup->Product Purified Product

Caption: Synthesis of the azetidine-based linker.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq., e.g., 6.1 g, 30.3 mmol) in anhydrous dichloromethane (DCM, approx. 100 mL) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.[13]

  • Reagent Addition: Add carbon tetrabromide (CBr4, 2.0 eq., e.g., 19.8 g, 60.6 mmol) to the cooled solution, followed by the portion-wise addition of triphenylphosphine (PPh3, 2.0 eq., e.g., 15.7 g, 60.6 mmol). Causality Note: The PPh3 and CBr4 react in situ to form the active brominating species. Portion-wise addition of PPh3 helps to control the initial exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (approx. 12-16 hours).[13]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.[13]

  • Purification: Purify the resulting residue by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in petroleum ether (e.g., starting from 100:1 petroleum ether/ethyl acetate).[13]

  • Characterization: Combine the fractions containing the desired product and concentrate under reduced pressure to afford tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate as a colorless oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry (Expected LC-MS m/z: 208 [M+H-56]+).[13]

Protocol 2: Incorporation of the Linker into a PROTAC Scaffold

This protocol outlines a general strategy for conjugating the azetidine linker to a warhead or E3 ligase ligand containing a nucleophilic handle (e.g., a phenol or amine) via nucleophilic substitution. This example uses a generic phenol-containing warhead.

Diagram: PROTAC Conjugation Workflow

Conjugation_Workflow Warhead Phenol-containing Warhead Reaction SN2 Reaction Warhead->Reaction Linker tert-Butyl 3-(2-bromoethyl)azetidine- 1-carboxylate Linker->Reaction Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Reaction Intermediate Boc-Protected PROTAC Intermediate Reaction->Intermediate Deprotection Boc Deprotection (e.g., TFA/DCM) Intermediate->Deprotection Final_Linker Amine-Linker-Warhead Deprotection->Final_Linker

Caption: General workflow for linker conjugation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the phenol-containing warhead (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K2CO3, ~2-3 eq.), to the solution and stir for 15-30 minutes at room temperature to deprotonate the phenol. Causality Note: The formation of the more nucleophilic phenoxide is essential for efficient displacement of the bromide.

  • Linker Addition: Add a solution of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1.1-1.2 eq.) in DMF to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC intermediate.

  • Boc Deprotection: Dissolve the purified intermediate in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA, ~20-30% v/v) and stir at room temperature for 1-2 hours.[17]

  • Final Isolation: Monitor the deprotection by LC-MS. Once complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-functionalized linker-warhead conjugate can then be coupled to an E3 ligase ligand containing a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt).[17]

Characterization of the Final PROTAC Molecule

A comprehensive characterization is crucial to confirm the identity, purity, and stability of the final PROTAC molecule.

  • Structural Verification: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) are essential for confirming the chemical structure.[18]

  • Purity Assessment: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >95% for biological assays.

  • Biophysical Characterization: Techniques such as surface plasmon resonance (SPR) or microscale thermophoresis (MST) can be used to measure the binding affinity of the PROTAC to both the target protein and the E3 ligase, and to assess the formation of the ternary complex.[3]

  • In-cell Assays: The biological activity of the PROTAC is ultimately determined in cellular assays. Western blotting is a standard method to quantify the degradation of the target protein.[17] More advanced techniques like proximity-dependent biotinylation (BioID) can be used to characterize PROTAC-proximal proteins in living cells.[19]

Conclusion and Future Outlook

The strategic incorporation of rigid scaffolds like azetidine into PROTAC linkers is a key step towards rational design and the development of degraders with improved pharmacological properties. tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate represents a synthetically accessible and highly valuable building block for this purpose. Its defined structure provides a means to control the spatial arrangement of the PROTAC's functional ends, offering a powerful tool to optimize ternary complex formation and, consequently, degradation efficacy. As the field of targeted protein degradation continues to mature, the sophisticated use of such functionalized, rigid linkers will be indispensable in unlocking the full therapeutic potential of PROTAC technology.

References

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm. Retrieved January 7, 2026, from [Link]

  • PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. (2025). ACS Fall 2025. Retrieved January 7, 2026, from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Shcherbakov, D., & Chulkov, D. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Antitumor Therapy, 1, 313-328. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024, January 10). ACS Publications. [Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (2025, September 14). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020, October 30). ResearchGate. Retrieved January 7, 2026, from [Link]

  • tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | PROTAC Linker (Japanese). (n.d.). MedChemExpress. Retrieved January 7, 2026, from [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. (2021, July 23). The Biochemist. Retrieved January 7, 2026, from [Link]

  • Advancing Drug Discovery with PROTAC Building Blocks. (2024, November 4). YouTube. Retrieved January 7, 2026, from [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. (n.d.). University of Dundee. Retrieved January 7, 2026, from [Link]

  • PROTACs revolutionize small molecule drugs. (2024, November 15). CAS.org. Retrieved January 7, 2026, from [Link]

  • Proteolysis targeting chimera. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • PROTACs: A Practical Guide. (2022, August 11). Biocompare. Retrieved January 7, 2026, from [Link]

  • tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate - CAS:1420859-80-8. (n.d.). Sunway Pharm Ltd. Retrieved January 7, 2026, from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019, October 31). Nature. [Link]

  • Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (C10H18BrNO2). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

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Foundational

The Ascendancy of the Azetidine Scaffold: A Technical Guide for Modern Medicinal Chemistry

Preamble: The Quiet Revolution of a Four-Membered Ring In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quiet Revolution of a Four-Membered Ring

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. For decades, the four-membered azetidine ring was often overshadowed by its more common five- and six-membered nitrogen-containing counterparts, such as pyrrolidine and piperidine. However, a quiet revolution has been underway. Advances in synthetic methodologies and a deeper understanding of its unique stereoelectronic properties have propelled the azetidine motif to the forefront of modern drug design. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of azetidine derivatives in medicinal chemistry. We will delve into the causality behind experimental choices and provide actionable insights to harness the full potential of this remarkable scaffold.

The Strategic Advantage of the Azetidine Moiety

The resurgence of interest in azetidines is not coincidental; it is rooted in the distinct physicochemical and pharmacokinetic profiles imparted by this strained heterocycle. Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more stable pyrrolidines, endows it with a unique blend of stability and controlled reactivity.

Physicochemical and Pharmacokinetic Benefits

The incorporation of an azetidine ring into a drug candidate can offer several advantages:

  • Enhanced Metabolic Stability: The compact and rigid nature of the azetidine ring often leads to increased resistance to metabolic degradation, particularly N-dealkylation, a common metabolic pathway for larger saturated amines. This can result in a longer half-life and increased drug exposure.

  • Improved Solubility and Reduced Lipophilicity: Replacing bulkier amines like piperidines with azetidines can reduce lipophilicity (logP) and increase the fraction of sp³-hybridized carbons, leading to improved aqueous solubility and better overall physicochemical properties.

  • Conformational Rigidity and Precise Vectorial Display: The puckered, non-planar conformation of the azetidine ring provides a rigid scaffold that can pre-organize substituents in a defined three-dimensional orientation. This conformational restriction can lead to higher binding affinity and selectivity for the biological target by minimizing the entropic penalty upon binding.

  • Novel Chemical Space: The unique geometry of azetidines allows for the exploration of novel chemical space, providing exit vectors that are not accessible with other cyclic amines.

The table below provides a comparative overview of the physicochemical properties of azetidine and other common saturated heterocycles.

HeterocycleRing SizepKa of Conjugate AcidTypical logP Contribution
Azetidine411.29Lower
Pyrrolidine5~11.3Moderate
Piperidine6~11.2Higher
Morpholine6~8.4Lower (due to oxygen)

Synthetic Strategies for Accessing the Azetidine Core

Historically, the synthesis of functionalized azetidines has been challenging due to their ring strain. However, recent advancements have made this scaffold readily accessible.

Visible-Light-Mediated [2+2] Photocycloadditions

One of the most elegant and powerful methods to construct the azetidine ring is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. Visible-light photoredox catalysis has emerged as a mild and efficient way to promote this transformation.

Experimental Protocol: Visible-Light-Mediated Intermolecular Aza Paternò-Büchi Reaction

  • Materials:

    • 2-Isoxazoline-3-carboxylate (1.0 equiv)

    • Alkene (2.0-5.0 equiv)

    • fac-[Ir(ppy)₃] (iridium photocatalyst, 1-2.5 mol%)

    • Anhydrous solvent (e.g., THF, CH₂Cl₂)

    • Blue LED light source (e.g., 427 nm)

  • Procedure:

    • In a nitrogen-filled glovebox, combine the 2-isoxazoline-3-carboxylate, alkene, and photocatalyst in a reaction vessel.

    • Add the anhydrous solvent and seal the vessel.

    • Irradiate the reaction mixture with a blue LED light source at room temperature for the specified time (typically 12-24 hours), with cooling if necessary.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized azetidine.

G cluster_cycle Photocatalytic Cycle PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Oxime Oxime Oxime_T1 Oxime (T1) Oxime->Oxime_T1 Triplet Energy Transfer Biradical 1,4-Biradical Intermediate Oxime_T1->Biradical + Alkene Alkene Alkene Azetidine Azetidine Biradical->Azetidine Intersystem Crossing & Ring Closure

Caption: Mechanism of visible-light-mediated aza Paternò-Büchi reaction.

Palladium-Catalyzed Intramolecular C-H Amination

Palladium-catalyzed C-H activation/amination has become a powerful tool for the synthesis of saturated nitrogen heterocycles. This approach allows for the direct formation of the azetidine ring from readily available precursors, avoiding the need for pre-functionalization.

Experimental Protocol: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination

  • Materials:

    • Picolinamide (PA)-protected amine substrate (1.0 equiv)

    • Pd(OAc)₂ (2.5-10 mol%)

    • Oxidant (e.g., PhI(OAc)₂, 1.2 equiv)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Anhydrous solvent (e.g., toluene, DCE)

  • Procedure:

    • To a reaction vessel, add the PA-protected amine substrate, Pd(OAc)₂, oxidant, and base.

    • Add the anhydrous solvent and seal the vessel.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) for the specified time (12-24 hours).

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.

G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle PdII Pd(II) Palladacycle Palladacycle Intermediate PdIV Pd(IV) Intermediate Palladacycle->PdIV + Oxidant Azetidine Azetidine PdIV->Azetidine Reductive Elimination Azetidine->PdII Catalyst Regeneration Substrate PA-Protected Amine Substrate->Palladacycle C-H Activation

Caption: Mechanism of Pd-catalyzed intramolecular C-H amination.

Conformational Landscape of the Azetidine Ring

The biological activity of azetidine-containing molecules is intimately linked to the conformation of the four-membered ring. Unlike planar aromatic rings, the azetidine ring adopts a non-planar, puckered conformation to alleviate ring strain.

Ring Puckering and Substituent Effects

The degree of puckering is described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which is approximately 37° for the unsubstituted azetidine in the gas phase. Substituents on the ring can significantly influence the puckering and the preferred orientation of the substituent (pseudo-axial vs. pseudo-equatorial). Bulky substituents generally favor a pseudo-equatorial position to minimize steric interactions. This conformational preference can be harnessed to orient pharmacophoric groups in a precise manner for optimal interaction with a biological target.

G cluster_pucker Azetidine Ring Puckering cluster_orientations Substituent Orientations puckered Puckered Azetidine (Non-planar) substituent Substituent (R) puckered->substituent influences axial Pseudo-axial (Higher energy for bulky R) substituent->axial can adopt equatorial Pseudo-equatorial (Lower energy for bulky R) substituent->equatorial can adopt

Caption: Conformational puckering of the azetidine ring.

Azetidines as Privileged Scaffolds in Drug Discovery

The unique properties of azetidines have led to their incorporation into a number of approved drugs and clinical candidates across various therapeutic areas.

Case Study: Azetidine-Containing Kinase Inhibitors

Azetidine derivatives have shown significant promise as kinase inhibitors. The rigid azetidine scaffold can orient key pharmacophoric groups to effectively target the ATP-binding site of kinases.

Cobimetinib (Cotellic®) is a potent and selective inhibitor of MEK1 and MEK2, kinases in the RAS/RAF/MEK/ERK signaling pathway. The azetidine moiety in cobimetinib plays a crucial role in its activity and pharmacokinetic profile.

DrugTarget(s)IndicationRole of Azetidine
CobimetinibMEK1, MEK2MelanomaEnhances metabolic stability and provides a key vector for substituent placement.
BaricitinibJAK1, JAK2Rheumatoid ArthritisImproves selectivity and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights

The SAR of azetidine-containing compounds is highly dependent on the substitution pattern on the ring.

  • Substitution at N1: The nitrogen atom of the azetidine ring is a key point for derivatization. The basicity of the nitrogen can be modulated by the substituent, which in turn affects the compound's pharmacokinetic properties.

  • Substitution at C2 and C4: These positions are often used to introduce groups that interact with the target protein. The stereochemistry at these positions is often critical for activity.

  • Substitution at C3: This position is frequently used to attach linkers or solubilizing groups. The orientation of the C3 substituent (pseudo-axial vs. pseudo-equatorial) can have a profound impact on biological activity.

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, metabolic stability, and synthetic accessibility makes it an attractive motif for the design of novel therapeutics. As synthetic methodologies continue to evolve and our understanding of the subtle interplay between azetidine conformation and biological activity deepens, we can expect to see an increasing number of azetidine-containing drugs entering the market. The future of drug discovery will undoubtedly be shaped, in part, by the continued exploration and exploitation of this remarkable four-membered heterocycle.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. (2020). Nature Chemistry. [Link]

  • Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. (2012). Journal of the American Chemical Society. [Link]

  • Azetidine. (n.d.). Wikipedia. [Link]

  • Ring puckering of azetidine: an electron diffraction study. (1973). Journal of the Chemical Society, Chemical Communications. [Link]

  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). European Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). Request PDF. [Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (2005). The Journal of Organic Chemistry. [Link]

  • An efficient route to (S)-azetidine-2-carboxylic acid. (2003). Chemical and Pharmaceutical Bulletin. [Link]

  • Synthesis of L-Azetidine-2-Carboxylic Acid. (2012). Advanced Materials Research. [Link]

  • Synthesis of L-Azetidine-2-Carboxylic Acid. (n.d.). ResearchGate. [Link]

  • CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid. (n.d.).
  • Benzazetidine synthesis via palladium-catalysed intramolecular C−H amination. (2016). Nature Chemistry. [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (2025). PDF. [Link]

  • Structures of some azetidine based drugs. (n.d.). ResearchGate. [Link]

  • The ring pucker in azetidine derivatives can be influenced by... (n.d.). ResearchGate. [Link]

  • Conformational preferences of proline analogues with different ring size. (2007). Journal of Molecular Structure: THEOCHEM. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. (1990). Biopolymers. [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and their Application in Drug Discovery. (n.d.). Request PDF. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Advances. [Link]

Exploratory

The Alchemical Blueprint: A Technical Guide to the Core Intermediates in Baricitinib Synthesis

Abstract Baricitinib, a potent and selective Janus kinase (JAK) 1 and 2 inhibitor, represents a significant therapeutic advancement in the management of autoimmune disorders, most notably rheumatoid arthritis. The intric...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Baricitinib, a potent and selective Janus kinase (JAK) 1 and 2 inhibitor, represents a significant therapeutic advancement in the management of autoimmune disorders, most notably rheumatoid arthritis. The intricate molecular architecture of Baricitinib necessitates a sophisticated and efficient synthetic strategy, the cornerstone of which lies in the masterful construction of its key intermediates. This in-depth technical guide provides a comprehensive exploration of the pivotal intermediates in the synthesis of Baricitinib, offering a blend of theoretical principles and practical, field-proven insights. Tailored for researchers, scientists, and drug development professionals, this document dissects the synthetic routes to the critical azetidine and pyrazolopyrimidine cores of Baricitinib, elucidating the causal relationships behind experimental choices and providing detailed, actionable protocols.

Introduction: Deconstructing the Baricitinib Scaffold

The chemical structure of Baricitinib, {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, reveals a complex amalgamation of three key heterocyclic systems: an azetidine ring, a pyrazole ring, and a pyrrolo[2,3-d]pyrimidine (7-deazapurine) core. The convergence of these moieties in a precise three-dimensional arrangement is paramount to the drug's pharmacological activity. Consequently, the synthetic strategy for Baricitinib is a convergent one, focusing on the independent synthesis of two primary building blocks, which are then coupled in the final stages of the manufacturing process.

This guide will illuminate the synthesis of two indispensable intermediates:

  • The Azetidine Core: 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile

  • The Pyrazolopyrimidine Core: 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

A thorough understanding of the synthesis of these intermediates is not merely an academic exercise; it is fundamental to optimizing the overall yield, purity, and cost-effectiveness of Baricitinib production.

The Azetidine Core: Crafting the Strained Ring with Precision

The synthesis of the 2-[1-(ethylsulfonyl)-3-azetidinylidene]acetonitrile intermediate is a multi-step process that demands careful control over reaction conditions to manage the inherent ring strain of the four-membered azetidine ring. A common and efficient route commences with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Key Intermediate: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

The introduction of the cyanomethylene group is a critical transformation, typically achieved via a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is favored over the traditional Wittig reaction due to the superior nucleophilicity of the phosphonate carbanion and the facile aqueous work-up to remove the phosphate byproduct.[1][2]

Causality Behind Experimental Choices:

  • Choice of Base: The selection of a strong, non-nucleophilic base is crucial for the deprotonation of the diethyl (cyanomethyl)phosphonate. While potassium tert-butoxide is effective, sodium hydride (NaH) is often preferred in industrial settings due to its lower cost and the fact that it generates hydrogen gas as the only byproduct.[1] The use of NaH can lead to higher yields, reported to be as high as 84%.[1]

  • Reaction Temperature: The initial deprotonation and the subsequent reaction with the azetidinone are conducted at low temperatures (-10 to -5 °C) to control the reactivity of the carbanion and minimize side reactions.[3]

Experimental Protocol: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate [3][4]

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF), slowly add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) under an inert atmosphere at 0 °C.

  • Stir the mixture at 0 °C for 1 hour to ensure complete formation of the phosphonate carbanion.

  • In a separate flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous THF.

  • Slowly add the solution of the azetidinone to the phosphonate carbanion mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC until completion.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a white solid.

Key Intermediate: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

The conversion of the N-Boc protected intermediate to the final ethylsulfonyl-functionalized azetidine involves a two-step deprotection and sulfonylation sequence.

Causality Behind Experimental Choices:

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid.[1] This step is generally high-yielding and the resulting amine salt is often used directly in the next step without extensive purification.

  • Sulfonylation: The introduction of the ethylsulfonyl group is achieved by reacting the deprotected azetidine with ethanesulfonyl chloride in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The base is essential to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile [1][4]

  • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 3-5 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the crude amine salt in acetonitrile.

  • Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).

  • Slowly add ethanesulfonyl chloride (1.2 equivalents) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Synthetic Pathway of the Azetidine Core

Azetidine Core Synthesis tert-Butyl 3-oxoazetidine-1-carboxylate tert-Butyl 3-oxoazetidine-1-carboxylate HWE_Reaction Horner-Wadsworth-Emmons Reaction (NaH, THF) tert-Butyl 3-oxoazetidine-1-carboxylate->HWE_Reaction diethyl (cyanomethyl)phosphonate diethyl (cyanomethyl)phosphonate diethyl (cyanomethyl)phosphonate->HWE_Reaction Intermediate_1 tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate HWE_Reaction->Intermediate_1 Deprotection Boc Deprotection (TFA or HCl) Intermediate_1->Deprotection Intermediate_2 2-(Azetidin-3-ylidene)acetonitrile salt Deprotection->Intermediate_2 Sulfonylation Sulfonylation (Ethanesulfonyl chloride, DIPEA) Intermediate_2->Sulfonylation Final_Azetidine 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile Sulfonylation->Final_Azetidine

Caption: Synthesis of the azetidine core of Baricitinib.

The Pyrazolopyrimidine Core: Assembling the Heterocyclic Scaffold

The synthesis of the 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine core is another critical sequence. A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine ring system followed by the introduction of the pyrazole moiety via a palladium-catalyzed cross-coupling reaction.

Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This intermediate serves as a versatile precursor for the introduction of the pyrazole group. Its synthesis often starts from commercially available materials and involves the construction of the pyrimidine ring followed by the pyrrole ring.

Causality Behind Experimental Choices:

  • Chlorination: The conversion of the 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine to the 4-chloro derivative is typically achieved using phosphorus oxychloride (POCl₃). This is a standard and effective method for the chlorination of hydroxypyrimidines. The reaction is often carried out in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl.[5]

  • Work-up: The work-up of the chlorination reaction is critical as the 4-chloro product is susceptible to hydrolysis back to the starting material.[5] Careful quenching of excess POCl₃, typically by adding the reaction mixture to ice, and neutralization with a weak base like sodium bicarbonate are crucial for obtaining a good yield.[5]

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [5]

  • To a flask containing 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent), add phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Add N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) portion-wise while maintaining the temperature below 10 °C.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Key Intermediate: 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

The coupling of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable pyrazole derivative is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between aryl or heteroaryl systems.

Causality Behind Experimental Choices:

  • Protecting Group: The N-H of the pyrrole ring in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is often protected prior to the Suzuki coupling to prevent side reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice as it is stable to the basic conditions of the Suzuki coupling and can be readily removed under acidic or fluoride-mediated conditions.[7]

  • Boron Source: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a commonly used boronic acid pinacol ester for this coupling. It is a stable, crystalline solid that is easy to handle.

  • Catalyst and Ligand: A variety of palladium catalysts and phosphine ligands can be employed for the Suzuki coupling. The choice of catalyst system can significantly impact the reaction efficiency and yield. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf).

  • Base: A base is required to activate the boronic ester for transmetalation to the palladium center.[6] Inorganic bases such as potassium carbonate or cesium fluoride are frequently used.

Experimental Protocol: Synthesis of 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine [6]

  • Protect the N-H of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable protecting group (e.g., SEM-Cl).

  • To a mixture of the protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in a suitable solvent (e.g., dioxane/water), add a base (e.g., K₂CO₃, 2 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Deprotect the pyrrole nitrogen (e.g., with TBAF for SEM group) to yield 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine.

  • Purify the product by crystallization or column chromatography.

Synthetic Pathway of the Pyrazolopyrimidine Core

Pyrazolopyrimidine_Core_Synthesis Start_Material 7H-pyrrolo[2,3-d]pyrimidin-4-one Chlorination Chlorination (POCl3, DIPEA) Start_Material->Chlorination Intermediate_1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Chlorination->Intermediate_1 Protection N-H Protection (e.g., SEM-Cl) Intermediate_1->Protection Protected_Intermediate Protected 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Protection->Protected_Intermediate Suzuki_Coupling Suzuki Coupling (Pd catalyst, Base) Protected_Intermediate->Suzuki_Coupling Pyrazole_Boronic_Ester 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pyrazole_Boronic_Ester->Suzuki_Coupling Coupled_Product Protected 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Suzuki_Coupling->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Final_Core 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Deprotection->Final_Core

Caption: Synthesis of the pyrazolopyrimidine core of Baricitinib.

The Endgame: Convergent Synthesis of Baricitinib

The final stage in the synthesis of Baricitinib involves the convergent coupling of the two key intermediates: 2-[1-(ethylsulfonyl)-3-azetidinylidene]acetonitrile and 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine. This is typically achieved through a Michael addition reaction.

Causality Behind Experimental Choices:

  • Michael Addition: The N-H of the pyrazole ring in 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine acts as a nucleophile and adds to the electron-deficient double bond of the azetidine intermediate.

  • Catalyst: A non-nucleophilic organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective catalyst for this reaction.[8] DBU is strong enough to deprotonate the pyrazole N-H, thereby increasing its nucleophilicity, but it is sterically hindered and does not compete as a nucleophile in the addition reaction.[8]

Experimental Protocol: Synthesis of Baricitinib [1]

  • To a solution of 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and 2-[1-(ethylsulfonyl)-3-azetidinylidene]acetonitrile (1.1 equivalents) in a suitable solvent such as acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by HPLC).

  • Upon completion, the product may precipitate from the reaction mixture or can be isolated by standard work-up procedures including extraction and crystallization.

  • The final product, Baricitinib, can be further purified by recrystallization to meet pharmaceutical-grade specifications.

Final Convergent Synthesis of Baricitinib

Baricitinib_Final_Synthesis Azetidine_Core 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile Michael_Addition Michael Addition (DBU, Acetonitrile) Azetidine_Core->Michael_Addition Pyrazolopyrimidine_Core 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Pyrazolopyrimidine_Core->Michael_Addition Baricitinib Baricitinib Michael_Addition->Baricitinib

Caption: The final convergent step in the synthesis of Baricitinib.

Quantitative Data Summary

Intermediate/ProductStarting MaterialKey ReactionTypical Yield (%)Reference(s)
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylateHorner-Wadsworth-Emmons84-91[1][3][4]
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitriletert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateDeprotection & SulfonylationHigh[1][4]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine7H-pyrrolo[2,3-d]pyrimidin-4-oneChlorination90-91[9]
BaricitinibAzetidine and Pyrazolopyrimidine CoresMichael AdditionHigh[1]

Conclusion

The synthesis of Baricitinib is a testament to the power of modern organic chemistry. The strategic construction of key intermediates, namely the functionalized azetidine and pyrazolopyrimidine cores, through a series of well-orchestrated and optimized reactions, is central to the successful and efficient production of this important therapeutic agent. This guide has provided a detailed examination of the synthetic pathways to these crucial intermediates, emphasizing the underlying chemical principles that govern the choice of reagents and reaction conditions. By understanding the "why" behind the "how," researchers and drug development professionals are better equipped to troubleshoot, innovate, and ultimately advance the field of pharmaceutical synthesis.

References

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  • Xu, J., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208. [Link]

  • Xu, J., et al. (2016). An Efficient Synthesis of Baricitinib. Scribd. [Link]

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  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

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  • ResearchGate. (2016). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • MDPI. (2022). Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations. [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • ResearchGate. (2022). DBU‐catalyzed Michael addition reactions for the preparation of glutamates. [Link]

  • Google Patents. (2021). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Justia Patents. (2019). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. [Link]

  • MDPI. (2022). DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. [Link]

  • ResearchGate. (2007). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A Powerful Catalyst for the Michael Addition Reaction of β-Ketoesters to Acrylates and Enones. [Link]

  • Google Patents. (2020). Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • PubMed Central. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-Alkylation using tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Azetidine Moiety In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged structural motif.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Azetidine Moiety

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged structural motif.[1][2] This four-membered nitrogen-containing heterocycle offers a compelling balance of conformational rigidity and metabolic stability, properties highly sought after in drug design.[1][2][3] Its incorporation into molecular scaffolds can significantly enhance pharmacokinetic profiles, improve solubility, and increase binding affinity to biological targets.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine core, underscoring its therapeutic relevance.[1][2]

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a versatile and valuable building block designed for the facile introduction of a Boc-protected azetidin-3-ylethyl moiety onto a wide range of nucleophilic substrates.[4][5] Its structure combines a reactive primary alkyl bromide for efficient substitution with a stable Boc-protecting group, which can be readily removed under acidic conditions in a later synthetic step. This application note provides a comprehensive guide to the principles, best practices, and detailed protocols for utilizing this reagent in N-alkylation and related reactions.

Mechanistic Underpinnings of the Alkylation Reaction

The core transformation relies on a classical bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The reaction is initiated by the attack of a nucleophile (Nu:), such as an amine, on the electrophilic carbon atom of the ethyl group, which is rendered electron-deficient by the electron-withdrawing bromine atom. This concerted step involves the simultaneous formation of a new carbon-nucleophile bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.

Caption: General SN2 mechanism for alkylation.

A critical component of this reaction is the use of a base. For nucleophiles like primary or secondary amines, the initial alkylation product is an ammonium salt. A base is required to deprotonate this salt, regenerating a neutral amine that is, unfortunately, often more nucleophilic than the starting material.[6][8] This can lead to a "runaway" reaction, resulting in overalkylation and a mixture of products.[7][8] For other nucleophiles like phenols or thiols, the base is required to deprotonate the acidic proton, generating the more potent anionic nucleophile (phenoxide or thiolate) needed to initiate the reaction.

Core Principles and Strategic Considerations

Reagent Integrity
  • Storage: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate should be stored in a tightly sealed container in a cool, dry place.[9] As an alkylating agent, it is sensitive to moisture and nucleophiles.

  • Purity: Ensure the purity of the reagent before use, as impurities may lead to side reactions. Purity is typically ≥98%.[9]

Optimizing Reaction Parameters

The success of the alkylation hinges on the judicious selection of a base, solvent, and temperature tailored to the specific nucleophile.

ParameterKey Considerations & RationaleRecommended Options
Base The base should be strong enough to deprotonate the nucleophile (or the resulting ammonium salt) but should not compete as a nucleophile itself. The choice depends on the pKa of the nucleophile. Inorganic bases are common choices.[10][11]Amines: K₂CO₃, Cs₂CO₃, Et₃N, DIPEAHeterocycles: K₂CO₃, NaHPhenols/Thiols: K₂CO₃, Cs₂CO₃
Solvent Polar aprotic solvents are ideal for SN2 reactions. They effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)
Temperature Reactions are typically run at room temperature to 80 °C. Higher temperatures can accelerate the reaction but may also promote side reactions, such as elimination or decomposition.25 °C to 80 °C
Stoichiometry To control for overalkylation of primary/secondary amines, using an excess of the amine nucleophile relative to the alkylating agent is a common strategy.[6] For other nucleophiles, a slight excess (1.1-1.2 eq) of the alkylating agent is often used.Amines: 1.5-3.0 eq of amineOthers: 1.0-1.2 eq of alkylating agent

Experimental Protocols

Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)

This protocol details the mono-alkylation of a cyclic secondary amine. The use of a slight excess of the amine and a carbonate base minimizes the formation of a quaternary ammonium salt.

Workflow_Amine reagent reagent step step process process product product A Combine Morpholine (1.5 eq), K₂CO₃ (2.0 eq), and ACN B Add tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1.0 eq) solution in ACN A->B Stir at RT C Heat reaction mixture to 60 °C B->C D Monitor by TLC/LC-MS (Approx. 8-16 h) C->D E Cool to RT, filter off solids D->E Upon completion F Concentrate filtrate under reduced pressure E->F G Purify by column chromatography (SiO₂, DCM/MeOH or Hex/EtOAc + 0.5% Et₃N) F->G H Obtain pure product G->H

Caption: Workflow for the N-alkylation of a secondary amine.

Materials:

  • tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add potassium carbonate (2.0 eq) and anhydrous acetonitrile.

  • Add morpholine (1.5 eq) to the suspension and stir for 10 minutes at room temperature.

  • Dissolve tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension.

  • Fit the flask with a reflux condenser and heat the mixture to 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 8-16 hours).

  • Once complete, cool the reaction to room temperature and filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel. Tailing can be minimized by pre-treating the silica with a triethylamine solution or by including 0.5-1% triethylamine in the eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).[12]

Protocol 2: N-Alkylation of an N-Heterocycle (e.g., Indole)

This protocol is suitable for N-H acidic heterocycles. A strong base like sodium hydride is often used to ensure complete deprotonation and formation of the highly nucleophilic indolide anion.

Materials:

  • tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1.1 eq)

  • Indole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add indole (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Dissolve tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1.1 eq) in anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes).

Protocol 3: O-Alkylation of a Phenol (e.g., 4-Methoxyphenol)

The O-alkylation of phenols to form ethers requires a suitable base to generate the phenoxide nucleophile. Cesium carbonate is particularly effective due to the high solubility of its salts in organic solvents and the "cesium effect," which can accelerate SN2 reactions.

Materials:

  • tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1.2 eq)

  • 4-Methoxyphenol (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • Combine 4-methoxyphenol (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF in a round-bottom flask.

  • Stir the suspension at room temperature for 20 minutes.

  • Add tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1.2 eq) to the mixture.

  • Heat the reaction to 70 °C and stir until the starting phenol is consumed as monitored by TLC (typically 6-12 hours).

  • Cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (ethyl acetate/hexanes gradient) to afford the desired ether.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base.2. Low reaction temperature.3. Deactivated nucleophile.4. Poor quality of alkylating agent.1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH).2. Increase the reaction temperature in 10 °C increments.3. Ensure nucleophile is pure and dry.4. Verify the integrity of the bromo-azetidine reagent.
Overalkylation Product 1. Mono-alkylated amine is more nucleophilic than the starting amine.[8]2. Reaction run for too long or at too high a temperature.1. Use a larger excess of the starting amine (2-5 eq).2. Add the alkylating agent slowly to a solution of the amine and base.3. Run the reaction at a lower temperature.
Difficult Purification 1. Product is a very polar, basic amine.2. Tailing on silica gel column.[12]1. Consider purification via conversion to an HCl salt and recrystallization.2. Use a base-deactivated silica gel column or add 0.5-1% triethylamine or ammonia in methanol to the eluent.
Elimination Byproduct 1. Base is too strong or sterically hindered.2. High reaction temperature.1. Use a weaker, non-hindered base like K₂CO₃.2. Lower the reaction temperature.

Conclusion

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate stands out as a highly effective and strategic reagent for incorporating the valuable azetidine scaffold into diverse molecular architectures. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and temperature, researchers can achieve efficient and clean alkylation of amines, heterocycles, phenols, and other nucleophiles. The protocols and guidelines presented here offer a robust framework for leveraging this building block in the synthesis of novel chemical entities for drug discovery and development.

References

  • University of Calgary. (n.d.). Alkylation of Amines.
  • ResearchGate. (n.d.). A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Springer. (n.d.). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol.
  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-11.
  • Ambeed.com. (n.d.). Azetidine Derivatives in Drug Design.
  • Wikipedia. (n.d.). Amine alkylation.
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  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
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  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • ChemistryViews. (2023, September 7). Highly Efficient, Base-Catalyzed Alkylation Reactions.
  • ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Protocols for 2-(Azetidin-3-yl)-4-methylthiazole.
  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • ResearchGate. (2025, August 7). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system | Request PDF.
  • Royal Society of Chemistry. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.
  • ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
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Sources

Application

Application Notes & Protocols: Strategic Incorporation of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate in PROTAC Synthesis

Abstract This technical guide provides an in-depth exploration of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate, a versatile bifunctional linker building block for the synthesis of Proteolysis Targeting Chimeras (PR...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate, a versatile bifunctional linker building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will dissect the rationale behind employing the azetidine moiety to impart favorable physicochemical properties and conformational restraint within the PROTAC linker. This document furnishes detailed, field-proven protocols for the strategic incorporation of this building block, covering nucleophilic substitution reactions, subsequent deprotection, and final conjugation to protein of interest (POI) ligands. Furthermore, we present a case study based on the synthesis of an SRC-3 targeting PROTAC, BY13, to contextualize the application of this linker in contemporary drug discovery.

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker tethering the two.[3] This linker is not merely a passive spacer; its length, composition, and conformational flexibility are critical determinants of a PROTAC's efficacy, profoundly influencing the stability and productivity of the key ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[4]

The strategic selection of linker building blocks is therefore a cornerstone of modern PROTAC design. Saturated heterocycles, such as the four-membered azetidine ring, are increasingly being incorporated into linker scaffolds. The azetidine moiety offers a unique combination of properties:

  • Conformational Rigidity: Compared to purely aliphatic chains, the azetidine ring introduces a degree of conformational constraint, which can help to pre-organize the PROTAC molecule into a bioactive conformation for optimal ternary complex formation.

  • Improved Physicochemical Properties: The inclusion of the nitrogen atom can improve solubility and reduce the logP of the final PROTAC, addressing the common challenge of poor "drug-like" properties in these high molecular weight molecules.

  • Vectorial Control: The 3-substituted pattern of the azetidine ring provides a distinct exit vector for the linker, influencing the spatial orientation of the two ligands.

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is an exemplary building block that leverages these advantages. It features a reactive bromoethyl group for initial conjugation and a Boc-protected azetidine nitrogen that can be unmasked for subsequent elaboration, enabling a modular and controlled PROTAC synthesis.

Overview of the Synthetic Strategy

The synthesis of a PROTAC utilizing tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate typically follows a convergent, multi-step workflow. The core principle involves the sequential attachment of the linker to the E3 ligase ligand and the POI ligand. The bromoethyl moiety serves as a potent electrophile for nucleophilic substitution, commonly with an amine or phenol present on one of the ligands.

G

Chemical Properties and Handling

A clear understanding of the reagent's properties is paramount for successful and safe execution of the synthesis.

PropertyValueSource
Chemical Name tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate[2]
CAS Number 1420859-80-8[2]
Molecular Formula C₁₀H₁₈BrNO₂[2]
Molecular Weight 264.16 g/mol [2]
Appearance Colorless Oil[2]
Storage Store at 2-8°C, protect from light and moisture. For long-term storage, -20°C is recommended.Vendor Datasheet
Handling Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.Standard Practice

Detailed Experimental Protocols

The following protocols are designed to be representative and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Conjugation to an Amine-Functionalized E3 Ligase Ligand

This protocol details the nucleophilic substitution reaction between the bromoethyl group of the linker and an amine on the E3 ligase ligand. Pomalidomide, a common CRBN ligand, is often functionalized with a primary amine for this purpose.[5]

Objective: To synthesize the Boc-protected Linker-E3 Ligand conjugate.

Materials:

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-(amino-linker)-pomalidomide) (1.0 eq)

  • tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate

  • Purification equipment (flash column chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine-functionalized E3 ligase ligand (1.0 eq).

  • Dissolve the ligand in anhydrous DMF (concentration typically 0.1-0.2 M).

  • Add the base, K₂CO₃ or DIPEA (3.0 eq), to the solution and stir for 10 minutes at room temperature. The choice of base depends on the substrate; K₂CO₃ is a solid base suitable for many applications, while DIPEA is a non-nucleophilic organic base that can improve solubility.

  • Add a solution of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir overnight (12-18 hours).

  • Reaction Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product mass.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove DMF and excess base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to isolate the pure Boc-protected Linker-E3 Ligand conjugate.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Boc Deprotection of the Azetidine

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the secondary amine of the azetidine ring, which is necessary for the subsequent coupling reaction.

Objective: To synthesize the free amine (TFA salt) of the Linker-E3 Ligand conjugate.

Materials:

  • Boc-protected Linker-E3 Ligand conjugate (from Protocol 1) (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected conjugate (1.0 eq) in DCM (typically 0.1 M).

  • Add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS. A successful reaction will show the complete disappearance of the starting material and the appearance of a new peak with a mass corresponding to the deprotected product.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood). The resulting residue is the TFA salt of the deprotected amine.

  • The crude amine-TFA salt is often of sufficient purity to be used directly in the next step without further purification.

Protocol 3: Final Amide Coupling to the POI Ligand

This final step involves forming a stable amide bond between the newly exposed azetidine nitrogen and a carboxylic acid-functionalized POI ligand.

Objective: To synthesize the final PROTAC molecule.

Materials:

  • Amine-Linker-E3 Ligand TFA salt (from Protocol 2) (1.0 eq)

  • Carboxylic acid-functionalized POI Ligand (e.g., an SI-2 derivative) (1.0-1.2 eq)

  • Amide coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-5.0 eq, to neutralize the TFA salt and facilitate coupling)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Purification equipment (preparative HPLC)

Procedure:

  • To a flask under an inert atmosphere, add the carboxylic acid-functionalized POI ligand (1.0-1.2 eq) and dissolve it in anhydrous DMF.

  • Add the coupling reagent HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture for 15-20 minutes at room temperature. This "pre-activation" step forms a highly reactive acyl-transfer agent.

  • In a separate flask, dissolve the crude Amine-Linker-E3 Ligand TFA salt (1.0 eq) in anhydrous DMF and add DIPEA (1.0-3.0 eq) to neutralize the ammonium salt.

  • Add the solution of the activated POI ligand to the solution of the deprotected linker-E3 ligand conjugate.

  • Stir the reaction mixture at room temperature overnight (12-18 hours).

  • Reaction Monitoring: Monitor the reaction progress by LC-MS for the formation of the final PROTAC product.

  • Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent, and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude final product by preparative reverse-phase HPLC to achieve high purity (>95%), which is essential for biological evaluation. A typical gradient might be acetonitrile in water with a TFA or formic acid modifier.

  • Final Characterization: Thoroughly characterize the purified PROTAC to confirm its identity and purity using ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC.

Case Study: Synthesis of SRC-3 Degrader BY13

To illustrate the application of this methodology, we consider the synthesis of BY13, a potent and efficient degrader of Steroid Receptor Coactivator-3 (SRC-3).[1] BY13 is composed of an SRC-3 ligand (a derivative of SI-2), a CRBN ligand (pomalidomide), and a linker that incorporates an azetidine moiety.[1] The synthetic strategy would closely follow the protocols outlined above.

G Pomalidomide_NH2 Pomalidomide-NH₂ (CRBN Ligand) Intermediate_A Boc-Azetidine-Linker-Pomalidomide Pomalidomide_NH2->Intermediate_A Protocol 1 (Alkylation) Azetidine_Linker tert-Butyl 3-(2-bromoethyl) azetidine-1-carboxylate Azetidine_Linker->Intermediate_A Intermediate_B H₂N⁺-Azetidine-Linker-Pomalidomide (TFA Salt) Intermediate_A->Intermediate_B Protocol 2 (Boc Deprotection) BY13 Final PROTAC: BY13 Intermediate_B->BY13 Protocol 3 (Amide Coupling) SI2_COOH SI-2-COOH (SRC-3 Ligand) SI2_COOH->BY13

The synthesis would commence with the alkylation of an amine-functionalized pomalidomide derivative with tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate. Following purification, the Boc group is removed with TFA. The resulting amine is then coupled with a carboxylic acid derivative of the SRC-3 inhibitor SI-2 using standard peptide coupling conditions (e.g., HATU/DIPEA) to yield the final PROTAC, BY13. This modular approach allows for the systematic optimization of each component of the PROTAC.

Conclusion

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a highly valuable and strategic building block in the medicinal chemist's toolbox for PROTAC synthesis. Its bifunctional nature, combined with the beneficial properties imparted by the azetidine ring, facilitates the construction of conformationally defined and physicochemically optimized protein degraders. The detailed protocols provided herein offer a robust framework for researchers to confidently incorporate this linker into their PROTAC design and discovery programs, accelerating the development of novel therapeutics for a wide range of diseases.

References

  • Brownsey, C., et al. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chem. Sci., 2021,12, 5538-5545. [Link]

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020, 1(5): 273–312. [Link]

  • Song, Y., et al. Development of improved SRC-3 inhibitors as breast cancer therapeutic agents. Breast Cancer Res. 2021; 23: 84. [Link]

  • Song, Y., et al. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3. Proc Natl Acad Sci U S A. 2016 Apr 26;113(17):4970-5. [Link]

  • Baylor College of Medicine. New class of small molecule, SI-2, can drug the 'undruggable' steroid receptor coactivator-3. BCM.edu. June 16, 2016. [Link]

  • Moon, S., et al. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. 2020 Apr 23;25(8):1968. [Link]

  • Mares, A., et al. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nat Commun. 2022; 13: 4578. [Link]

  • Chen, Z., et al. Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). J Med Chem. 2018 Dec 27;61(24):11293-11309. [Link]

Sources

Method

Application Notes and Protocols for tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate in Synthetic Chemistry

Introduction: The Azetidine Moiety as a Privileged Scaffold in Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern medicinal chemistry. Their inh...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety as a Privileged Scaffold in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern medicinal chemistry. Their inherent ring strain and unique three-dimensional geometry offer significant advantages in drug design, including improved solubility, metabolic stability, and binding affinity to biological targets.[1][2] The constrained nature of the azetidine ring allows for precise control over the spatial arrangement of substituents, making it a valuable scaffold for developing novel therapeutics. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its importance in pharmaceutical development.

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a key building block that provides a versatile platform for introducing the azetidine moiety into a wide range of molecules. The presence of a reactive bromoethyl group allows for facile alkylation of various nucleophiles, while the tert-butoxycarbonyl (Boc) protecting group ensures the stability of the azetidine nitrogen during synthetic manipulations. This application note provides detailed protocols and technical insights into the synthesis and key reactions of this valuable synthetic intermediate.

Synthesis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

The most common and efficient method for the synthesis of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate involves the bromination of the corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. The Appel reaction, utilizing carbon tetrabromide and triphenylphosphine, is a reliable method for this transformation.

Workflow for the Synthesis

start tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate reagents CBr4, PPh3, DCM start->reagents Add reaction Reaction at 0 °C to RT workup Concentration & Purification reaction->workup Process product tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate workup->product Isolate reagent tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate reaction Alkylation Reaction reagent->reaction nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) nucleophile->reaction base Base (e.g., K2CO3, Cs2CO3, DIPEA) base->reaction solvent Solvent (e.g., DMF, ACN) solvent->reaction product Alkylated Product (Nu-CH2CH2-Azetidine-Boc) reaction->product

Sources

Application

Application Note: High-Purity Isolation of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate via Automated Flash Column Chromatography

Abstract: This application note provides a detailed, robust, and reproducible protocol for the purification of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate, a key building block in pharmaceutical synthesis, particu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed, robust, and reproducible protocol for the purification of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate, a key building block in pharmaceutical synthesis, particularly as a PROTAC linker.[1] The methodology centers on automated flash column chromatography, a technique offering significant advantages in speed, resolution, and reproducibility over manual methods. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Significance of Purified Azetidine Derivatives

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a bifunctional molecule featuring a Boc-protected azetidine ring and a bromoethyl side chain. This structural arrangement makes it a valuable intermediate in the synthesis of more complex molecules, including proteolysis-targeting chimeras (PROTACs). The purity of this building block is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent synthetic steps.

The synthesis of this compound, often from tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, typically involves reagents like carbon tetrabromide and triphenylphosphine.[2] A common byproduct of this reaction is triphenylphosphine oxide, which must be efficiently removed. Column chromatography is the method of choice for this purification, and this note details an optimized protocol using an automated flash chromatography system.

Principle of Separation: Normal-Phase Chromatography

The purification strategy leverages the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase. The separation is based on the differential adsorption of the components of the mixture onto the silica gel.

  • Target Molecule: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a moderately polar compound due to the carbamate group and the bromine atom.

  • Key Impurity: Triphenylphosphine oxide is a highly polar impurity.

By using a mobile phase of low polarity, the less polar target molecule will travel through the column more quickly, while the more polar triphenylphosphine oxide will be more strongly adsorbed to the silica gel, resulting in a clean separation.

Materials and Methods

Equipment and Consumables
Equipment/ConsumableSpecifications
Automated Flash Chromatography System Capable of binary gradient elution and UV-Vis detection
Pre-packed Silica Gel Column Normal Phase, Spherical Silica, 40-63 µm
Solvents HPLC Grade Hexane and Ethyl Acetate
Sample Loading Module Solid loader or direct liquid injection
Collection Tubes Standard test tubes compatible with the fraction collector
TLC Plates Silica gel 60 F254
Reagents
ReagentGrade
Crude tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylateSynthesis Grade
Celite® (Diatomaceous Earth)For solid sample loading
Dichloromethane (DCM)ACS Grade (for sample preparation)

Detailed Purification Protocol

Step 1: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to flash chromatography, it is crucial to determine the optimal solvent system using TLC. This allows for a rapid assessment of the separation.

  • Prepare TLC Chambers: Use a mixture of hexane and ethyl acetate in varying ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in DCM and spot it on the TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent to ascend.

  • Visualize: Use a UV lamp (254 nm) to visualize the spots. The target compound is expected to have a higher Rf value than the highly polar triphenylphosphine oxide. An ideal solvent system will provide good separation between the product and impurities. A common eluent system for similar N-Boc protected compounds is a mixture of hexane and ethyl acetate.[3][4]

Step 2: Sample Preparation for Solid Loading

Solid loading is often preferred as it can lead to better peak shape and resolution.

  • Dissolve the crude tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate in a minimal amount of dichloromethane.

  • Add Celite® to the solution to form a free-flowing powder.

  • Carefully evaporate the solvent under reduced pressure until the powder is completely dry.

Step 3: Flash Chromatography System Setup and Execution

The following diagram illustrates the general workflow for the purification process.

Caption: Workflow for the purification of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate.

Protocol:

  • Column Equilibration: Equilibrate the silica gel column with 100% hexane until a stable baseline is observed on the UV detector.

  • Sample Loading: Load the prepared solid sample onto the column.

  • Elution Method: A linear gradient is recommended to ensure a sharp elution of the target compound and effective removal of impurities. A typical gradient would be:

    • Initial Conditions: 100% Hexane

    • Gradient: 0-50% Ethyl Acetate in Hexane over 20 column volumes.

    • Hold: 50% Ethyl Acetate for 5 column volumes to elute highly polar impurities.

    • A literature example for the purification of this specific compound used a petroleum ether/ethyl acetate eluent.[2]

  • Detection: Monitor the elution profile at 210 nm and 254 nm. The Boc-protecting group has a weak chromophore, so monitoring at lower wavelengths is often beneficial.

  • Fraction Collection: Collect fractions based on the UV absorbance peaks.

Step 4: Post-Purification Analysis
  • TLC Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate as a colorless oil.[2]

Expected Results and Troubleshooting

ParameterExpected Outcome
Appearance Colorless oil[2] or white powder[5]
Purity (by NMR) >98%[5]
Yield Dependent on the crude reaction efficiency, but purification should be high-yielding.
Rf (10:1 Hexane:EtOAc) Approximately 0.3-0.4 (This will vary based on the exact conditions)

Troubleshooting:

  • Poor Separation: If the product and impurities co-elute, reduce the steepness of the gradient or use a shallower gradient.

  • Peak Tailing: For amine-containing compounds, peak tailing can be an issue. While the Boc-protected nitrogen is less basic, adding a small amount (0.1-1%) of triethylamine to the mobile phase can improve peak shape.[6]

  • No Product Elution: If the product does not elute, increase the polarity of the mobile phase (increase the percentage of ethyl acetate).

Safety and Handling

  • tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is classified as harmful if swallowed and can cause skin and eye irritation.[7]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This application note provides a comprehensive and optimized protocol for the purification of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate using automated flash column chromatography. By following this detailed methodology, researchers can consistently obtain high-purity material, which is essential for the successful synthesis of complex pharmaceutical compounds. The use of an automated system ensures reproducibility and efficiency in the purification process.

References

  • HETEROCYCLES, Vol. 96, No. 12, 2018. Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. [Link]

  • PubMed. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • Reddit. TLC Seperation of N-Boc thiol : r/OrganicChemistry. [Link]

  • Organic Syntheses. A. 2-Bromo-N-Boc-glycine tert-butyl ester. [Link]

Sources

Method

Application Note: High-Resolution LC-MS Analysis for In-Process Monitoring of a Nucleophilic Substitution Reaction of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

Abstract This application note presents a comprehensive guide and a robust protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate and its reaction...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide and a robust protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate and its reaction with a model nucleophile, benzylamine. As a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), meticulous monitoring of reactions involving this linker is paramount for ensuring product quality and optimizing reaction yields in drug discovery and development.[1] This guide provides a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection, underscored by the scientific rationale for each procedural step.

Introduction: The Critical Role of Azetidine Linkers in PROTAC Synthesis

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a bifunctional molecule featuring a reactive bromoethyl group and a Boc-protected azetidine ring. This structural motif is increasingly incorporated as a linker in the design of PROTACs.[1][2] PROTACs are novel therapeutic agents that facilitate the degradation of target proteins by recruiting an E3 ubiquitin ligase.[1] The precise length and chemical nature of the linker are critical determinants of the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]

Given the significance of the linker's integrity, a reliable analytical method to monitor its coupling reactions is indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) offers the requisite specificity and sensitivity for this purpose, enabling real-time tracking of reactants, products, and potential byproducts.[] This application note details a high-resolution LC-MS method to monitor the nucleophilic substitution reaction between tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate and benzylamine, a representative amine nucleophile.

Materials and Methods

Reagents and Chemicals
  • tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (Purity ≥98%)

  • Benzylamine (Purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Dimethylformamide (DMF, anhydrous)

  • Potassium carbonate (anhydrous)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).[6]

Model Reaction: Synthesis of tert-butyl 3-(2-(benzylamino)ethyl)azetidine-1-carboxylate

This protocol outlines a representative nucleophilic substitution reaction.

  • To a solution of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and benzylamine (1.2 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking aliquots at specified time intervals (e.g., 0, 1, 2, 4, and 24 hours).

  • For each time point, dilute a small aliquot of the reaction mixture with acetonitrile for LC-MS analysis.

LC-MS Protocol

Sample Preparation for LC-MS Analysis

Dilute the reaction aliquots 1:1000 with acetonitrile containing 0.1% formic acid. The dilution factor may need to be adjusted based on the initial concentration of the reactants.

Chromatographic Conditions

The separation of the polar starting material and the more hydrophobic product is achieved using reversed-phase chromatography.[7][8]

ParameterValue
Column C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

Electrospray ionization in positive ion mode is employed for the sensitive detection of the compounds of interest.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Mass Range m/z 100-1000
Data Acquisition MS and MS/MS (Data-Dependent)

Data Analysis and Expected Results

Identification of Reactants and Products

The key to monitoring the reaction is the identification of the starting material and the product by their respective mass-to-charge ratios and characteristic isotopic patterns.

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Fragments (m/z)
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylateC₁₀H₁₈BrNO₂264.16264.0594 / 266.0573208.0808 / 210.0787 ([M+H-C₄H₈]⁺)
tert-Butyl 3-(2-(benzylamino)ethyl)azetidine-1-carboxylateC₁₇H₂₆N₂O₂290.40291.2067235.1387 ([M+H-C₄H₈]⁺), 91.0546 (Tropylium ion)

Note on Bromine Isotopes: The presence of bromine in the starting material is readily confirmed by the characteristic isotopic pattern of bromine, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks in the mass spectrum separated by 2 Da.

Fragmentation Pathways

Understanding the fragmentation patterns is crucial for structural confirmation, especially when analyzing complex reaction mixtures.

  • tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate: A prominent fragmentation pathway for N-Boc protected amines is the neutral loss of isobutylene (56 Da), which is often observed as the base peak.[8]

  • tert-Butyl 3-(2-(benzylamino)ethyl)azetidine-1-carboxylate: The product will also exhibit the neutral loss of isobutylene. Additionally, fragmentation of the benzyl group to form the stable tropylium ion (m/z 91) is a characteristic feature. Alpha-cleavage adjacent to the amine is also a common fragmentation pathway for amines.[9]

Visualizing the Workflow and Reaction

Experimental Workflow

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis A Reaction Aliquot B Dilution (1:1000 in ACN/0.1% FA) A->B C HPLC Separation (C18) B->C D ESI-MS Detection C->D E Extract Ion Chromatograms D->E F Peak Integration & Quantification E->F G MS/MS Fragmentation Analysis E->G

Caption: LC-MS analysis workflow for reaction monitoring.

Reaction Pathway

reactant1 tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate product tert-Butyl 3-(2-(benzylamino)ethyl)azetidine-1-carboxylate reactant1->product Nucleophilic Substitution reactant2 Benzylamine reactant2->product reagents K2CO3, DMF

Caption: Model nucleophilic substitution reaction.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several self-validating checks:

  • Isotopic Signature: The disappearance of the characteristic bromine isotopic pattern provides a definitive marker for the consumption of the starting material.

  • Characteristic Fragmentation: The consistent observation of the neutral loss of 56 Da from both the reactant and the product validates the integrity of the Boc-protecting group on the azetidine ring throughout the analysis.

  • High-Resolution Mass Spectrometry: Accurate mass measurements with a high-resolution mass spectrometer allow for the confident determination of elemental compositions, distinguishing the product from potential impurities with the same nominal mass.

Conclusion

This application note provides a detailed and reliable LC-MS protocol for monitoring the reaction of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate, a critical linker in PROTAC development. The described methodology, from sample preparation to data analysis, is designed to be readily implemented in a research or process development setting. By leveraging the power of high-resolution mass spectrometry, researchers can gain valuable insights into reaction kinetics, product purity, and byproduct formation, ultimately accelerating the development of novel therapeutics.

References

  • Yan, M., et al. (2018). Discovery and characterization of a potent and selective BRD4 degrader. Bioorganic & Medicinal Chemistry Letters, 28(15), 2493-2497.
  • Maple, H. J., et al. (2020). Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes. ChemMedChem, 15(24), 2336-2341.
  • Lebraud, H., & Heightman, T. D. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science, 6(7), 1165-1173.
  • Testa, A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(16), 8765-8780.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Gilar, M., & Bouvier, E. S. P. (2021). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC North America, 39(5), 236-243.
  • Garg, N. K., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 80(16), 8051-8069.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • De Kimpe, N., et al. (2007). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. European Journal of Organic Chemistry, 2007(20), 3326-3334.
  • Agilent Technologies. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

  • Li, Y., et al. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. Journal of Pharmaceutical and Biomedical Analysis, 235, 115629.
  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of 1-Boc-3-(2-bromoethyl)azetidine using ¹H NMR Spectroscopy

Abstract This document provides a detailed guide for the characterization of 1-Boc-3-(2-bromoethyl)azetidine, a key building block in medicinal chemistry, using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We presen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the characterization of 1-Boc-3-(2-bromoethyl)azetidine, a key building block in medicinal chemistry, using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present an in-depth analysis of its spectral features, rooted in the fundamental principles of chemical shift and spin-spin coupling, to facilitate unambiguous structural verification. This note further outlines a robust, field-proven protocol for sample preparation and data acquisition, designed to yield high-resolution spectra. The methodologies and interpretations described herein are intended for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of complex heterocyclic scaffolds.

Introduction: The Imperative for Structural Verification

Azetidines are strained four-membered nitrogen-containing heterocycles that have garnered significant attention as valuable scaffolds in drug discovery.[1] Their rigid, three-dimensional structure makes them attractive bioisosteres for other cyclic and acyclic moieties. The title compound, 1-Boc-3-(2-bromoethyl)azetidine, serves as a versatile intermediate, combining the conformational constraint of the azetidine ring with the reactive potential of a bromoethyl side chain, protected by the acid-labile tert-butyloxycarbonyl (Boc) group.

Given the synthetic utility of this molecule, unequivocal structural confirmation is paramount. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, providing precise information about the electronic environment and connectivity of every proton in the molecule. This application note delves into the expected ¹H NMR signature of 1-Boc-3-(2-bromoethyl)azetidine and provides a comprehensive protocol for its characterization.

Predicted ¹H NMR Spectral Analysis

The structure of 1-Boc-3-(2-bromoethyl)azetidine presents several distinct proton environments. Understanding the expected chemical shifts (δ), multiplicities, and coupling constants (J) is crucial for accurate spectral assignment. The analysis below is based on a standard deuterated chloroform (CDCl₃) solvent, though it is important to note that chemical shifts can be influenced by the choice of solvent.[2][3][4][5]

Caption: Molecular structure of 1-Boc-3-(2-bromoethyl)azetidine with key proton groups highlighted.

Detailed Proton Assignments

The expected ¹H NMR data are summarized in the table below. The causality for these assignments is rooted in the inductive effects of neighboring electronegative atoms (N, O, Br) and the conformational rigidity of the azetidine ring.

Proton LabelAssignmentExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
HBoc(CH₃)₃C-~1.45s (singlet)N/A9HMagnetically equivalent methyl protons shielded by the carbonyl group, appearing as a sharp, intense singlet. A hallmark of the Boc-protecting group.[6]
Hδ, δ'-CH₂-Br~3.4 - 3.6t (triplet)³J ≈ 6-7 Hz2HStrongly deshielded by the adjacent electronegative bromine atom. Appears as a triplet due to coupling with the Hγ, γ' protons.[7]
Hα, α'Azetidine CH₂ (C2 & C4)~3.8 - 4.2m (multiplet)Complex4HDeshielded by the adjacent nitrogen of the Boc-carbamate. These four protons are diastereotopic and exhibit complex splitting due to both geminal and vicinal coupling.[8]
Azetidine CH (C3)~2.7 - 3.1m (multiplet)Complex1HThe methine proton is coupled to the four azetidine ring protons (Hα, α') and the two side-chain protons (Hγ, γ'), resulting in a complex multiplet.
Hγ, γ'-CH₂-CH₂Br~1.9 - 2.2m (multiplet)Complex2HCoupled to both the Hβ and Hδ, δ' protons. Appears upfield relative to the other side-chain and ring protons, as it is further from electronegative atoms.

Experimental Protocol: Acquiring High-Fidelity Data

Adherence to a meticulous experimental procedure is critical to obtaining a high-quality spectrum where subtle couplings and true chemical shifts are not obscured by artifacts.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Vial (0.6 mL CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter label_tube 4. Label Sample filter->label_tube insert 5. Insert & Lock label_tube->insert shim 6. Shim Magnet insert->shim acquire 7. Acquire Spectrum (Tune, Set Gain, Run) shim->acquire process 8. Fourier Transform acquire->process phase 9. Phase Correction process->phase baseline 10. Baseline Correction phase->baseline reference 11. Reference Spectrum (CDCl₃ @ 7.26 ppm) baseline->reference integrate 12. Integrate & Analyze reference->integrate

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

Materials:

  • 1-Boc-3-(2-bromoethyl)azetidine (5-25 mg)[9][10]

  • Deuterated chloroform (CDCl₃, ≥99.8% D)

  • Glass Pasteur pipette and cotton or glass wool plug

  • Clean, dry vial

  • High-quality 5 mm NMR tube and cap[11][12]

Protocol:

  • Sample Weighing: Accurately weigh 5-25 mg of the compound into a clean, dry vial. For small molecules, this quantity is sufficient for a ¹H spectrum to be acquired in minutes.[12]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[9][11] The use of a deuterated solvent is essential to prevent a large solvent signal from overwhelming the analyte signals and to provide a signal for the spectrometer's deuterium lock.[9][13]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. Preparing the sample in a secondary vial makes complete dissolution easier to achieve and observe.[9][10]

  • Filtration and Transfer: Pack a small plug of glass wool or cotton tightly into a Pasteur pipette. Transfer the solution from the vial through the filter pipette into the NMR tube.

    • Causality: This step is critical. Any suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[12]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field by optimizing the lock signal to achieve a narrow, symmetrical lineshape. This step homogenizes the magnetic field across the sample volume.

  • Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Set appropriate acquisition parameters (e.g., spectral width, receiver gain, number of scans).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Reference the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm.[13]

    • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure against the predicted values.

Conclusion

The ¹H NMR spectrum of 1-Boc-3-(2-bromoethyl)azetidine provides a rich fingerprint for its structural verification. By understanding the interplay of inductive effects and spin-spin coupling, a confident assignment of all proton signals is achievable. The protocol detailed in this note represents a standardized and reliable method for preparing high-quality samples and acquiring clean, high-resolution data. This rigorous approach ensures the structural integrity of this valuable synthetic intermediate, underpinning the reliability of subsequent research and development efforts.

References

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry, 2015. [Link]

  • NMR Sample Preparation. University of Arizona. [Link]

  • NMR Sample Preparation Guide. Scribd. [Link]

  • Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]

  • Sample Preparation. University College London (UCL). [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 2021. [Link]

  • ¹H‐NMR spectra of (1‐bromoethyl) benzene and its product after ATRC. ResearchGate. [Link]

  • C2H5Br CH3CH2Br bromoethane... 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]

  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. International Journal of Organosilicic Chemistry, 2021. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 2022. [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Scilit. [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 2012. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine... ResearchGate. [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 2016. [Link]

  • Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 1H NMR Chemical Shift ppm table. California State Polytechnic University, Pomona. [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. ChemPhotoChem, 2020. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 2021. [Link]

  • On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemical Science, 2017. [Link]

  • Coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. ResearchGate. [Link]

Sources

Method

Cyclization reactions involving tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

An In-Depth Guide to the Application of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate in Intramolecular Cyclization Reactions Introduction: The Strategic Value of a Strained Scaffold In the landscape of modern medic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate in Intramolecular Cyclization Reactions

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of molecules with novel three-dimensional architectures is paramount for overcoming challenges in drug efficacy, selectivity, and pharmacokinetics. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in this endeavor.[1] Their inherent ring strain and defined conformational rigidity offer a unique structural foundation that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility—key attributes for successful therapeutic agents.[1][2]

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a highly valuable bifunctional building block designed for the strategic construction of more complex molecular frameworks. It combines the desirable sp³-rich azetidine core with a reactive bromoethyl side chain, perfectly poised for intramolecular cyclization. This reaction provides a direct and efficient pathway to the 1-azabicyclo[3.2.0]heptane ring system, a constrained bicyclic scaffold that serves as a key intermediate in the synthesis of innovative therapeutics, including antimalarial and antibacterial agents.[3][4]

This guide provides a detailed exploration of the primary cyclization strategy for this substrate—intramolecular N-alkylation—offering both mechanistic insights and a comprehensive experimental protocol for researchers in drug discovery and process development.

Core Synthesis: Intramolecular N-Alkylation to Forge the 1-Azabicyclo[3.2.0]heptane Core

The most direct and widely utilized transformation of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a base-mediated intramolecular cyclization. This process leverages the nucleophilicity of the azetidine nitrogen to displace the terminal bromide, forming a new, fused five-membered ring.

Mechanistic Rationale

The reaction proceeds via a classical intramolecular nucleophilic substitution (S_N2) mechanism. The key to success lies in enhancing the nucleophilicity of the azetidine nitrogen. While the nitrogen atom is inherently nucleophilic, the attached tert-butoxycarbonyl (Boc) group is electron-withdrawing, which significantly dampens its reactivity. Therefore, the addition of a strong, non-nucleophilic base is critical. The base abstracts the acidic proton from a transient, deprotected amine or, more commonly, facilitates the reaction by other mechanisms in related systems, though direct deprotonation of a Boc-amine is not standard. In practice for related cyclizations, the Boc-group may be removed first, or a strong base under forcing conditions is used.

The reaction is governed by Baldwin's rules, which predict the feasibility of ring-closing reactions. This transformation is classified as a 5-exo-tet cyclization, which is a highly favored process, ensuring high efficiency and yield under optimized conditions. The "5" indicates the formation of a five-membered ring, "exo" signifies that the bond being broken (C-Br) is outside the newly formed ring, and "tet" refers to the tetrahedral geometry of the carbon atom being attacked.

Caption: Mechanism of intramolecular S_N2 cyclization.

Causality Behind Experimental Choices

The successful execution of this cyclization hinges on the careful selection of reaction parameters. Each choice is dictated by the need to favor the intramolecular pathway while suppressing potential side reactions.

  • Choice of Base: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates any available N-H bond (if the Boc group were removed) to form hydrogen gas, driving the reaction forward. Its insolubility in common organic solvents necessitates careful handling and gradual addition. Other bases like potassium tert-butoxide (KOtBu) or potassium carbonate (K₂CO₃) in a polar aprotic solvent can also be effective. The base's role is to make the nitrogen a more potent nucleophile for the intramolecular attack.

  • Solvent Selection: Polar aprotic solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively dissolve the substrate and stabilize the charged transition state of the S_N2 reaction without interfering with the base or the nucleophile. Anhydrous conditions are critical, as water would quench the strong base.

  • The Principle of High Dilution: To ensure the reaction is intramolecular, the concentration of the substrate must be kept low (typically 0.01-0.05 M). At higher concentrations, the reactive ends of two different molecules can react with each other, leading to undesired intermolecular polymerization. By maintaining high dilution, the probability of the nucleophilic nitrogen and the electrophilic bromoethyl group of the same molecule finding each other is maximized.

  • Temperature Control: The reaction is often initiated at a low temperature (0 °C) during the addition of the base to control the exothermic reaction and prevent side reactions. Subsequently, the reaction mixture is typically warmed to room temperature or gently heated to provide the necessary activation energy for the cyclization to proceed to completion.

Detailed Application Protocol: Synthesis of tert-Butyl 1-azabicyclo[3.2.0]heptane-1-carboxylate

This protocol provides a self-validating, step-by-step method for the intramolecular cyclization.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate1420859-80-8264.161.00 g3.79
Sodium Hydride (NaH), 60% dispersion in mineral oil7646-69-724.000.18 g4.54 (1.2 eq)
Anhydrous Tetrahydrofuran (THF)109-99-972.1175 mL-
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-9-50 mL-
Ethyl Acetate (EtOAc)141-78-6-100 mL-
Brine (Saturated Aqueous NaCl)--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-5 g-
Experimental Procedure

G A 1. Setup & Dissolution Dissolve substrate (1.0 g) in anhydrous THF (50 mL) in a flame-dried flask under N₂. Cool to 0 °C. B 2. Base Addition Add NaH (0.18 g) portion-wise over 15 min. Maintain temperature at 0 °C. A->B C 3. Reaction Allow to warm to room temperature. Stir for 12-18 hours. Monitor by TLC/LC-MS. B->C D 4. Quenching Cool to 0 °C. Cautiously add sat. aq. NH₄Cl to quench excess NaH. C->D E 5. Extraction Partition between EtOAc and water. Separate layers. Extract aqueous layer with EtOAc. D->E F 6. Washing & Drying Combine organic layers. Wash with brine. Dry over anhydrous MgSO₄. E->F G 7. Purification Filter and concentrate in vacuo. Purify via column chromatography (Silica gel). F->G

Caption: Experimental workflow for bicyclic azetidine synthesis.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1.00 g, 3.79 mmol).

  • Dissolution: Add anhydrous THF (75 mL) to achieve a concentration of approximately 0.05 M. Stir until the substrate is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Carefully add sodium hydride (60% dispersion, 0.18 g, 4.54 mmol, 1.2 equivalents) in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform in a fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (~50 mL) to quench the excess sodium hydride.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake well and separate the layers. Extract the aqueous layer twice more with ethyl acetate (50 mL each).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Expected Outcome and Characterization

The expected product is tert-butyl 1-azabicyclo[3.2.0]heptane-1-carboxylate, which should be a colorless oil. The structure and purity should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To verify the bicyclic structure and absence of starting material.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 184.13).

Conclusion and Future Directions

The intramolecular cyclization of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate represents a robust and highly efficient method for accessing the valuable 1-azabicyclo[3.2.0]heptane scaffold.[5][6][7] This building block is a gateway to novel chemical space, enabling the synthesis of conformationally constrained molecules with potentially superior pharmacological profiles.[1] While the S_N2 pathway is the most direct, advanced methods such as photoredox-mediated radical cyclizations could offer alternative pathways for functionalization, further expanding the synthetic utility of this versatile substrate.[8][9] The protocol and principles detailed herein provide a solid foundation for researchers to leverage this powerful transformation in their drug discovery programs.

References

  • Fan, Z., Cai, X., Sheng, T., & Yu, J.-Q. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Royal Society of Chemistry.
  • Highly Efficient Synthesis of Spiro[1-azabicyclo[3.2.0]heptane... Source Not Available.
  • Busson, R., & Vanderhaeghe, H. (Year not available). Synthesis and circular dichroism of (5S)-1-azabicyclo[3.2.0]heptan-7-one.
  • (1977). 1-azabicyclo[3.2.0]heptane Ring System. RSC Publishing.
  • (Year not available). Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction via. Digikogu.
  • (Year not available). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • (2025). tert-Butyl 3-(2-bromoethyl)
  • (Year not available). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions.
  • (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
  • (2022).
  • (Year not available). The synthesis of azetidines with intramolecular cyclization of...
  • (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Cheekatla, S. R. (2026).
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

<_> Welcome to the technical support center for the synthesis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for the synthesis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while seemingly straightforward, involves nuances that can significantly impact yield and purity. This document aims to equip you with the knowledge to navigate these challenges effectively.

The primary synthetic route involves the bromination of the precursor, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, commonly via an Appel-type reaction. This guide will focus on optimizing this critical step.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of starting material remaining and little to no desired product.

Potential Causes & Solutions:

CauseExplanationProposed Solution
Inactive Reagents Triphenylphosphine (PPh₃) can oxidize over time to triphenylphosphine oxide. Carbon tetrabromide (CBr₄) can degrade, especially if exposed to light or moisture.Use fresh, high-purity PPh₃ and CBr₄. It is good practice to use recently purchased reagents or to purify them before use.
Insufficient Reagent Stoichiometry The Appel reaction requires at least stoichiometric amounts of PPh₃ and CBr₄. Often, a slight excess is beneficial to drive the reaction to completion.A common protocol uses 2.0 equivalents of both CBr₄ and PPh₃ relative to the alcohol starting material[1]. Ensure accurate weighing and addition of these reagents.
Low Reaction Temperature While the initial addition is often performed at 0 °C to control the exothermic reaction, the reaction typically needs to be warmed to room temperature to proceed to completion.After the initial addition of reagents at 0 °C, allow the reaction to warm to room temperature and stir overnight[1].
Solvent Purity The presence of water or other protic impurities in the solvent (e.g., dichloromethane) can quench the reactive intermediates.Use anhydrous solvent. It is recommended to use freshly distilled or commercially available anhydrous dichloromethane.
Issue 2: Formation of Significant Byproducts

Symptom: TLC or NMR analysis reveals the presence of multiple spots or peaks in addition to the starting material and desired product.

Potential Causes & Solutions:

CauseExplanationProposed Solution
Side Reactions of the Azetidine Ring The strained azetidine ring can be susceptible to ring-opening or other side reactions under certain conditions, although the Appel reaction is generally mild[2][3].Maintain the recommended reaction temperature. Avoid excessive heating or prolonged reaction times.
Elimination Reactions For secondary alcohols, elimination to form an alkene can be a competing side reaction[4][5]. While the primary alcohol in the starting material is less prone to this, it's a possibility.Use of CBr₄ is generally preferred over CCl₄ for secondary alcohols as it is a softer halide donor and can favor substitution over elimination[4].
Byproducts from Reagents The Appel reaction inherently produces triphenylphosphine oxide (Ph₃P=O) and bromoform (CHBr₃) as byproducts[4]. These can complicate purification.These byproducts are typically removed during column chromatography. Triphenylphosphine oxide is quite polar and will have a lower Rf than the product on silica gel.
Issue 3: Difficult Purification

Symptom: The crude product is an oil that is difficult to purify by column chromatography, or the purified product is still contaminated with triphenylphosphine oxide.

Potential Causes & Solutions:

CauseExplanationProposed Solution
Co-elution of Product and Byproducts Triphenylphosphine oxide can sometimes co-elute with the desired product, especially if the polarity of the eluent is too high.Use a non-polar eluent system for column chromatography. A common system is petroleum ether/ethyl acetate (100:1)[1]. A gradual increase in polarity can help separate the product from less polar impurities and the more polar triphenylphosphine oxide.
Product Instability on Silica Gel The azetidine ring can be sensitive to the acidic nature of silica gel, potentially leading to decomposition during chromatography[2].Consider neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, flash chromatography on a less acidic stationary phase like neutral alumina could be explored.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Appel reaction for this synthesis?

A1: The Appel reaction converts an alcohol to an alkyl halide using triphenylphosphine and a tetrahalomethane[6]. The mechanism involves the following key steps[4][7]:

  • Activation: Triphenylphosphine attacks carbon tetrabromide to form a phosphonium salt and the tribromomethanide anion.

  • Deprotonation: The tribromomethanide anion acts as a base to deprotonate the alcohol, forming an alkoxide and bromoform.

  • Alkoxyphosphonium Salt Formation: The alkoxide attacks the electrophilic phosphorus of the phosphonium salt to form an alkoxyphosphonium intermediate.

  • SN2 Displacement: The bromide ion then displaces the triphenylphosphine oxide group in an SN2 reaction, yielding the desired alkyl bromide and triphenylphosphine oxide.

Appel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH (Alcohol) Alkoxide R-O⁻ ROH->Alkoxide + CBr₃⁻ PPh3 PPh₃ Phosphonium [Ph₃P-Br]⁺ CBr₃⁻ PPh3->Phosphonium + CBr₄ CBr4 CBr₄ Alkoxyphosphonium [R-O-PPh₃]⁺ Br⁻ Phosphonium->Alkoxyphosphonium + R-O⁻ CHBr3 CHBr₃ Alkoxide->CHBr3 + H⁺ RBr R-Br (Alkyl Bromide) Alkoxyphosphonium->RBr Sɴ2 with Br⁻ Ph3PO Ph₃P=O Alkoxyphosphonium->Ph3PO Synthesis_Workflow start Start dissolve Dissolve tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate in anhydrous CH₂Cl₂ start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add CBr₄ and PPh₃ cool->add_reagents warm Warm to Room Temperature (Stir Overnight) add_reagents->warm concentrate Concentrate in vacuo warm->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify end Obtain Product purify->end

Sources

Optimization

Technical Support Center: Bromination of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Welcome to the technical support center for the bromination of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this critical synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target compound, tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate.

I. Reaction Overview and Key Challenges

The conversion of the primary alcohol in tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate to the corresponding bromide is a common yet sometimes problematic step in multi-step syntheses. The presence of the strained azetidine ring and the Boc-protecting group necessitates the use of mild reaction conditions to avoid unwanted side reactions. The most frequently employed methods for this transformation are the Appel reaction and bromination using phosphorus tribromide (PBr₃). While effective, both methods can lead to specific side products if not performed with care.

This guide will focus on identifying, understanding, and mitigating these side reactions to improve yield and purity.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently activated brominating agent: Moisture in the reaction can quench the active species. 2. Low reaction temperature: The reaction may be too slow at lower temperatures. 3. Poor quality reagents: Decomposed PPh₃, CBr₄, or PBr₃.1. Ensure anhydrous conditions: Use freshly dried solvents and flame-dry glassware. 2. Optimize temperature: For Appel reactions, starting at 0 °C and allowing the reaction to warm to room temperature is standard.[1] For PBr₃, the reaction is often run at 0 °C to room temperature.[2] 3. Use fresh, high-purity reagents.
Formation of Multiple Unidentified Byproducts 1. Azetidine ring opening: The strained four-membered ring can be susceptible to cleavage under certain conditions.[3][4][5] 2. Reaction with the Boc-protecting group: While generally stable, harsh conditions can lead to its removal. 3. Over-bromination or elimination reactions. 1. Maintain mild, neutral conditions: The Appel reaction is particularly well-suited for this due to its neutral nature.[6][7] Avoid strong acids. 2. Strict temperature control: Do not overheat the reaction mixture. 3. Use a non-nucleophilic base (e.g., pyridine) with PBr₃ to scavenge generated HBr. [8]
Difficult Purification: Presence of Triphenylphosphine Oxide 1. Incomplete precipitation of triphenylphosphine oxide (Ph₃P=O). 2. Co-elution with the product during chromatography. 1. Cool the reaction mixture post-reaction to encourage precipitation. 2. Triturate the crude product with a non-polar solvent like pentane or hexane to wash away the desired product, leaving the less soluble Ph₃P=O behind. [9] 3. Consider using a resin-bound triphenylphosphine to simplify workup. [10]
Formation of an Elimination Product (Alkene) 1. Use of a strong, non-nucleophilic base. 2. Elevated reaction temperatures. 1. Avoid strong bases if possible. If a base is needed with PBr₃, use pyridine. 2. Maintain the recommended reaction temperature.

III. Frequently Asked Questions (FAQs)

Q1: Which bromination method is generally preferred for this substrate: the Appel reaction or PBr₃?

A1: The Appel reaction (using triphenylphosphine and carbon tetrabromide) is often the preferred method for substrates sensitive to acidic conditions.[6][7] It proceeds under mild, neutral conditions, which helps to preserve the integrity of both the Boc-protecting group and the strained azetidine ring.[6][7] While PBr₃ is also effective for converting primary alcohols to bromides, the in situ generation of HBr can potentially lead to side reactions if not properly controlled.[8][11]

Q2: What is the mechanism of the Appel reaction and how does it avoid rearrangements?

A2: The Appel reaction proceeds via an SN2 mechanism.[6][12][13] Initially, triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt. The alcohol is deprotonated, and the resulting alkoxide attacks the phosphonium species, forming an alkoxyphosphonium intermediate. This converts the hydroxyl group into an excellent leaving group. Finally, the bromide ion acts as a nucleophile, attacking the carbon atom in an SN2 fashion to yield the alkyl bromide and triphenylphosphine oxide.[7][14][15] The SN2 nature of the reaction ensures that no carbocation intermediates are formed, thus preventing rearrangements.[16]

Q3: My reaction with PBr₃ is giving a low yield. What are the common pitfalls?

A3: Low yields with PBr₃ can stem from several factors. Firstly, PBr₃ is highly reactive with water, so anhydrous conditions are crucial.[11] Secondly, the stoichiometry is important; one equivalent of PBr₃ can theoretically react with three equivalents of the alcohol, but using a slight excess of the alcohol is sometimes employed.[8] The generated HBr can also lead to side reactions; adding a non-nucleophilic base like pyridine can help to scavenge the acid.[8] Finally, improper workup can lead to loss of product.

Q4: Can the azetidine ring open during the bromination reaction?

A4: Yes, the azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol) and can be susceptible to cleavage under certain conditions, particularly acidic ones.[3][5] This is a key reason for preferring milder, neutral bromination methods like the Appel reaction. The nitrogen of the azetidine can also be protonated under acidic conditions, which may lead to decomposition pathways.[4]

Q5: Are there any alternative "greener" bromination methods I could consider?

A5: Yes, there is growing interest in more environmentally friendly bromination techniques. One such approach involves the use of a bromide-bromate salt mixture, which generates the reactive brominating species in situ upon acidification.[17] This method can be effective for various substitution reactions and avoids the use of hazardous reagents like liquid bromine.[17] Another option is using N-bromosuccinimide (NBS) in conjunction with triphenylphosphine, which can be an alternative to carbon tetrabromide in the Appel reaction.[10][12]

IV. Experimental Protocols

Protocol 1: Bromination using the Appel Reaction

This protocol is adapted from a known synthesis of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate.[1]

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane, add carbon tetrabromide (2.0 eq) and triphenylphosphine (2.0 eq) sequentially at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir and warm to room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., eluting with a gradient of petroleum ether/ethyl acetate) to afford tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate as a colorless oil.[1]

Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

  • Phosphorus tribromide (PBr₃)

  • Pyridine (optional, as a scavenger for HBr)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether or dichloromethane in a flame-dried flask under an inert atmosphere. If using, add pyridine (1.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

V. Visualizing Reaction Pathways

The Appel Reaction Mechanism

Appel_Mechanism cluster_activation Step 1: Phosphonium Salt Formation cluster_alkoxide Step 2: Alkoxide Formation cluster_substitution Step 3: SN2 Displacement PPh3 PPh₃ Phosphonium_Salt [Ph₃P-Br]⁺ Br⁻ + CHBr₃ PPh3->Phosphonium_Salt Reacts with CBr₄ CBr4 CBr₄ Alcohol R-CH₂-OH Alkoxide R-CH₂-O⁻ Alcohol->Alkoxide Deprotonation Alkoxyphosphonium [R-CH₂-O-PPh₃]⁺ Br⁻ Alkoxide->Alkoxyphosphonium Attacks [Ph₃P-Br]⁺ CHBr3 CHBr₃ Product R-CH₂-Br Alkoxyphosphonium->Product SN2 attack by Br⁻ TPPO Ph₃P=O Alkoxyphosphonium->TPPO

Caption: Mechanism of the Appel Reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Outcome low_yield Low Yield / No Reaction start->low_yield byproducts Multiple Byproducts start->byproducts success High Yield & Purity start->success check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents Yes check_ring Suspect Ring Opening? Use Milder Conditions (Appel) byproducts->check_ring Yes optimize_temp Optimize Temperature check_reagents->optimize_temp check_purification Purification Issues? Optimize Ph₃P=O Removal check_ring->check_purification

Caption: Troubleshooting workflow for the bromination reaction.

VI. References

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]

  • Name-Reaction.com. (2025). Appel Reaction. Retrieved from [Link]

  • IntechOpen. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Retrieved from [Link]

  • Chemguide. (n.d.). replacing the -oh group in alcohols by a halogen. Retrieved from [Link]

  • Reddit. (2019, August 28). PBr3 Bromination of Alcohol/Possible Side Reaction With Azide? r/chemistry. Retrieved from [Link]

  • Chemia. (n.d.). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion; Tertiary: Not Suitable). Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Reddit. (2024, November 20). Selectivity of the Appel reaction. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (2017, March 14). Reaction Procedure of Appel Reaction & Workup. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

Welcome to the technical support guide for tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8). This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8). This document is designed for researchers, medicinal chemists, and process development scientists. While specific, peer-reviewed stability studies on this particular molecule are not extensively published, this guide synthesizes established principles of organic chemistry to predict its stability profile, offering practical advice and protocols to ensure its integrity throughout your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate.

Q1: What are the primary structural features that influence the stability of this molecule?

A: The stability of this compound is governed by three key functional groups:

  • The N-Boc (tert-butyloxycarbonyl) group: This protecting group is highly sensitive to acidic conditions, which can cleave it to reveal the secondary amine.[1][2][3] It is, however, generally stable to a wide range of basic, nucleophilic, and reductive conditions.[2][4]

  • The Azetidine Ring: This four-membered ring possesses significant ring strain (~25.4 kcal/mol), making it more susceptible to ring-opening reactions by nucleophiles than larger rings like pyrrolidines or piperidines.[5]

  • The Primary Alkyl Bromide: The bromoethyl side chain contains a primary alkyl bromide, which is an effective leaving group. It is susceptible to both SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) reactions.[6]

Q2: What are the recommended solvents for dissolving and storing this compound?

A: For short-term storage and use in reactions, polar aprotic solvents are highly recommended. These solvents solvate cations well but leave nucleophiles relatively "bare" and reactive, which can be beneficial for desired reactions but requires careful consideration of potential side reactions.[7][8]

  • Recommended: Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF).

  • Use with Caution: Protic solvents like methanol (MeOH) and ethanol (EtOH) are nucleophilic and can lead to solvolysis (SN2 reaction replacing bromide with a methoxy or ethoxy group) over time. Water can lead to hydrolysis, replacing the bromide with a hydroxyl group.

  • Avoid for Long-Term Storage: Protic solvents and any solutions containing strong acids or bases should be avoided for storage.

Q3: How does pH affect the stability of the compound in solution?

A: The compound is most stable in neutral (pH ~7) or slightly basic conditions.

  • Acidic Conditions (pH < 5): The N-Boc group is labile and will be cleaved by strong acids (e.g., TFA, HCl).[1][2] Even moderate acids can cause slow degradation, especially upon concentration of solutions containing acidic modifiers like 0.1% TFA.[9]

  • Basic Conditions (pH > 9): While the Boc group is stable, strong bases can promote E2 elimination of HBr from the side chain to form a vinyl group, or catalyze substitution reactions if a nucleophile is present.

Q4: What are the likely degradation pathways I should be aware of?

A: The primary degradation pathways are illustrated below. Monitoring for the formation of these byproducts by LC-MS or NMR is the best way to assess the stability of your sample.

G cluster_main Potential Degradation Pathways cluster_products start tert-Butyl 3-(2-bromoethyl) azetidine-1-carboxylate p1 Intramolecular Cyclization (Quaternary Azetidinium Salt) start->p1 Intramolecular SN2 (Solvent Dependent) p2 Boc Deprotection (Secondary Amine) start->p2 Acid (H+) p3 SN2 Substitution (e.g., Hydrolysis Product) start->p3 Nucleophile (e.g., H2O)

Caption: Key potential degradation routes for the title compound.

Q5: Are there any signs of degradation I can look for?

A: Yes. Visual inspection is the first step; however, analytical confirmation is crucial.

  • Visual: Development of a yellow or brown color in a previously colorless solution.

  • Analytical (TLC/LC-MS/NMR):

    • Appearance of new, often more polar, spots on a TLC plate.

    • Emergence of new peaks in an HPLC or LC-MS chromatogram.

    • In ¹H NMR, the disappearance of the characteristic Boc peak (a singlet at ~1.4 ppm integrating to 9H) is a clear sign of deprotection.[9]

Troubleshooting Guide

This section provides actionable steps for common experimental issues.

Problem Encountered Potential Cause(s) Recommended Troubleshooting Action
Low yield in a reaction where the compound is a starting material. 1. Degradation of stock solution: The compound may have degraded during storage. 2. Incompatible reaction conditions: The reaction solvent or reagents (e.g., acidic additives) may be degrading the compound faster than it reacts.1. Verify Purity: Before starting your reaction, check the purity of the starting material solution using HPLC, LC-MS, or NMR. 2. Run a Control: Incubate the starting material under the exact reaction conditions (solvent, temperature, reagents minus one key component) for the planned reaction time. Analyze the mixture to quantify any degradation.
An unexpected, highly polar byproduct is the major product. Intramolecular Cyclization: The azetidine nitrogen can act as an internal nucleophile, displacing the bromide to form a bicyclic quaternary ammonium salt. This is more likely in polar aprotic solvents like DMF or ACN.[10]1. Use Less Polar Solvents: Consider solvents like DCM or THF which may slow down this intramolecular SN2 reaction. 2. Lower Temperature: Run the reaction at a lower temperature to disfavor the cyclization pathway. 3. Use Immediately: Prepare solutions of the compound immediately before use to minimize the time for this side reaction to occur.
Mass spectrometry shows a loss of 100 amu from my product. Boc-group cleavage: The tert-butyl group (56 amu) and CO₂ (44 amu) are lost upon acidic cleavage of the Boc protecting group.[11] This can happen during the reaction or during acidic workup/purification.1. Buffer the Reaction: If possible, maintain a neutral or slightly basic pH. 2. Modify Workup: Use a mild basic wash (e.g., saturated NaHCO₃ solution) during the aqueous workup to neutralize any acids. 3. Change Purification Method: Avoid highly acidic HPLC mobile phases (e.g., >0.1% TFA).[9] Consider using formic acid or ammonium acetate as a modifier, or switch to flash chromatography on silica gel with a buffered mobile phase if necessary.

Experimental Protocols

As a self-validating system, it is crucial to determine the stability of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate under your specific experimental conditions.

Protocol 1: Stock Solution Stability Assessment (Time-Course Study)

This protocol allows you to quantify the stability of your compound in a chosen solvent over a typical experimental timeframe.

G cluster_workflow Workflow for Stability Assessment A 1. Prepare Stock Solution Accurately weigh compound and dissolve in the test solvent to a known concentration (e.g., 10 mg/mL). B 2. Initial Analysis (T=0) Immediately dilute an aliquot to a working concentration and analyze via HPLC-UV or LC-MS. Record the initial peak area or purity. A->B C 3. Incubate Solution Store the stock solution under the intended experimental conditions (e.g., room temperature, 4°C, protected from light). B->C D 4. Time-Point Analysis At set intervals (e.g., 2h, 4h, 8h, 24h, 48h), withdraw aliquots, dilute identically to T=0, and re-analyze. C->D E 5. Data Evaluation Compare the peak area of the parent compound at each time point to the T=0 value. Calculate the percentage remaining to determine stability. D->E

Sources

Optimization

Technical Support Center: Navigating the Removal of Triphenylphosphine Oxide in Bromination Reactions

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the remov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of triphenylphosphine oxide (TPPO), a common and often persistent byproduct in bromination reactions, such as the Appel reaction, and other synthetic transformations.[1][2][3] Our focus is to provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Practical Solutions for TPPO Removal

This section addresses specific challenges you may encounter during the purification of your product from TPPO.

Issue: My product is non-polar and I'm struggling with TPPO contamination.

For non-polar products, leveraging the significant polarity difference between your compound and TPPO is the most straightforward approach.

Recommended Strategy: Silica Plug Filtration

This technique is a rapid and effective method for removing the highly polar TPPO from a less polar product.[4][5][6]

Experimental Protocol:

  • Concentration: Concentrate your crude reaction mixture to a reduced volume.

  • Suspension: Suspend the resulting residue in a non-polar solvent system where your product is soluble, but TPPO has minimal solubility. A mixture of pentane/ether or hexane/ether is often effective.[4][5][6]

  • Filtration: Prepare a short column (a "plug") of silica gel in a fritted funnel or a disposable syringe with a frit.

  • Elution: Pass the suspension through the silica plug. The non-polar product will elute with the solvent, while the more polar TPPO will be retained at the top of the silica.

  • Repetition: If necessary, this procedure can be repeated 2-3 times to achieve a high degree of purity.[4][5]

Issue: Simple precipitation or filtration isn't completely removing the TPPO.

When basic precipitation fails, more advanced techniques that exploit the chemical properties of TPPO can be employed.

Recommended Strategy 1: Precipitation via Metal Salt Complexation

TPPO is a Lewis base and can form insoluble complexes with various metal salts, facilitating its removal by filtration.[1][2]

Key Considerations:

  • Zinc Chloride (ZnCl₂): Forms an insoluble ZnCl₂(TPPO)₂ adduct in polar organic solvents like ethanol, ethyl acetate, and isopropanol.[7][8][9] This method is tolerant of many functional groups.[7]

  • Magnesium Chloride (MgCl₂): Also effective in forming insoluble TPPO complexes, particularly in solvents like toluene and ethyl acetate.[2][9] However, its effectiveness is poor in ethereal solvents like THF.[2]

  • Calcium Bromide (CaBr₂): Anhydrous CaBr₂ has shown high efficiency (95-98% removal) in precipitating TPPO from THF solutions, offering a solution when reactions are conducted in this common solvent.[2][10]

Experimental Protocol (Using ZnCl₂):

  • Solvent Exchange: If your reaction was not performed in a compatible solvent, concentrate the crude mixture and redissolve it in ethanol.

  • Precipitation: Add a solution of ZnCl₂ (typically 1.5-2 equivalents relative to triphenylphosphine) in warm ethanol to the crude mixture at room temperature.[7][8]

  • Stirring and Filtration: Stir the mixture to induce precipitation of the ZnCl₂(TPPO)₂ complex. The precipitate can then be removed by filtration.[7]

  • Work-up: The filtrate, containing your product, can then be further purified as needed.

Recommended Strategy 2: Crystallization

If your product is crystalline, optimizing the crystallization conditions can leave TPPO behind in the mother liquor.

Key Considerations:

  • Solvent Selection: TPPO is poorly soluble in non-polar solvents like hexane, cyclohexane, and petroleum ether.[1][11][12][13][14][15] It is, however, soluble in polar organic solvents such as ethanol and dichloromethane.[11][12][13][16] Experiment with solvent mixtures to find a system where your product crystallizes while TPPO remains in solution.

  • Temperature Optimization: Cooling the reaction mixture can often induce the precipitation of TPPO or its complexes.[1][15][17]

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide so difficult to remove?

Triphenylphosphine oxide's challenging removal is due to its high polarity and its tendency to have solubility properties similar to many reaction products.[17] This often leads to co-elution during chromatography and co-precipitation during crystallization, making separation difficult, especially on a larger, industrial scale where column chromatography is often not feasible.[1][17][18]

Q2: Are there alternatives to triphenylphosphine in bromination reactions to avoid TPPO formation?

Yes, while triphenylphosphine is common in the Appel reaction, exploring alternative reagents can circumvent the issue of TPPO removal. Some strategies include:

  • Using polymer-supported triphenylphosphine: This allows the resulting polymer-bound TPPO to be removed by simple filtration.[3]

  • Catalytic versions of the Appel reaction: These have been developed to reduce the amount of phosphine oxide byproduct generated.[19]

Q3: Can scavenger resins be used to remove TPPO?

Absolutely. Scavenger resins offer an effective method for sequestering TPPO, which can then be removed by filtration.[10][20]

  • Merrifield Resin: High-loading chloromethylated polystyrene (Merrifield resin), when activated with sodium iodide, can effectively scavenge both triphenylphosphine and TPPO.[10][21]

  • Silica-Based Scavengers: Functionalized silica, such as SiliaBond resins, can also be employed to bind and remove TPPO.[20][22]

Q4: What is the best approach for large-scale TPPO removal without chromatography?

For kilogram-scale operations, chromatography is often impractical.[1] The most viable strategies are:

  • Optimized Precipitation/Crystallization: A carefully designed process that leverages differences in solubility between the product and TPPO by controlling solvent composition and temperature can allow for direct precipitation and filtration of TPPO.[1][14][15]

  • Metal Salt Precipitation: The use of inexpensive metal salts like ZnCl₂ or CaBr₂ to precipitate TPPO is a scalable and cost-effective method.[2][7][10]

Visualizing the Workflow

TPPO_Removal_Workflow cluster_start Crude Reaction Mixture (Product + TPPO) cluster_methods Purification Strategies cluster_precipitation Precipitation Techniques cluster_chromatography Chromatography Techniques cluster_scavenging Scavenging Techniques cluster_end Final Product Start Crude Reaction Mixture Precipitation Precipitation/ Crystallization Start->Precipitation Chromatography Chromatography Start->Chromatography Scavenging Scavenger Resins Start->Scavenging Solvent Solvent-Based Precipitation Precipitation->Solvent Metal Metal Salt Complexation Precipitation->Metal SilicaPlug Silica Plug Filtration Chromatography->SilicaPlug Column Column Chromatography Chromatography->Column HPCCC HPCCC Chromatography->HPCCC Merrifield Merrifield Resin Scavenging->Merrifield SilicaBased Silica-Based Scavengers Scavenging->SilicaBased End Purified Product Solvent->End Metal->End SilicaPlug->End Column->End HPCCC->End Merrifield->End SilicaBased->End

Caption: Decision workflow for selecting a TPPO removal method.

Comparison of TPPO Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Silica Plug Filtration Rapid, simple, and inexpensive.Only effective for non-polar products; may require repetition.Small-scale purification of non-polar compounds.
Crystallization Can yield highly pure product; scalable.Requires product to be crystalline; method development can be time-consuming.Products that are crystalline and have different solubility profiles from TPPO.
Metal Salt Precipitation Scalable, cost-effective, and often high-yielding.Product may be sensitive to metal salts; not all solvents are compatible.Large-scale purifications where chromatography is not feasible.
Scavenger Resins High selectivity; simple filtration-based removal.Resins can be expensive; may require optimization of reaction time.Situations where high purity is required and other methods fail.
Column Chromatography Highly effective for a wide range of products.Time-consuming, solvent-intensive, and not easily scalable.Laboratory-scale purifications and when other methods are ineffective.
Countercurrent Chromatography (HPCCC) Can provide high recovery and purity without solid support.[23][24]Requires specialized equipment.Complex mixtures where traditional chromatography is challenging.

References

  • Merwade, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940-13945. Available from: [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1405-1407. Available from: [Link]

  • Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1405-1407. Available from: [Link]

  • Merlic, C. A. (n.d.). How to Remove Sticky Reagents during Workup. Retrieved from [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

  • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931-9936. Available from: [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Efficient Scavenging of Ph3P and Ph3PdO with High-Loading Merrifield Resin. Organic Letters, 3(12), 1869-1871. Available from: [Link]

  • Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. ResearchGate. Available from: [Link]

  • Merwade, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ResearchGate. Available from: [Link]

  • AIChE. (n.d.). Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling. Retrieved from [Link]

  • Edwards, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A, 1323, 49-56. Available from: [Link]

  • Merwade, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940-13945. Available from: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • Edwards, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. ResearchGate. Available from: [Link]

  • Ley, S. V., et al. (2011). The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Beilstein Journal of Organic Chemistry, 7, 1634-1639. Available from: [Link]

  • MH Chem. (2022, August 8). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CA2222854A1 - Triphenylphosphine oxide complex process.
  • Organic Syntheses. (2017, March 14). Reaction Procedure of Appel Reaction & Workup. Retrieved from [Link]

  • Arkat, USA. (n.d.). Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). An environmentally benign and high-rate Appel type reaction. RSC Advances, 12(20), 12567-12572. Available from: [Link]

  • Reddit. (2021, February 2). Removal of triphenylphosphine oxide (TPPO) from product. r/OrganicChemistry. Retrieved from [Link]

  • Hu, X.-Q., & Xu, P.-F. (2012). ChemInform Abstract: Triphenylphosphine Oxide-Catalyzed Stereoselective Poly- and Dibromination of Unsaturated Compounds. ChemInform, 43(36). Available from: [Link]

Sources

Troubleshooting

Optimizing temperature for reactions with 1-Boc-3-(2-bromoethyl)azetidine

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reaction temperatures when working...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reaction temperatures when working with 1-Boc-3-(2-bromoethyl)azetidine. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you navigate the nuances of this versatile building block.

The structure of 1-Boc-3-(2-bromoethyl)azetidine presents a unique interplay of reactive sites: the thermally labile N-Boc protecting group, the electrophilic primary bromide, and the strained azetidine ring. Temperature is the critical variable that dictates the delicate balance between desired reactivity and potential side reactions. This guide is designed to empower you with the knowledge to control this balance effectively.

Technical FAQ and Troubleshooting Guide

This section addresses common questions and challenges encountered during experiments, providing not just answers but the underlying rationale to inform your experimental design.

Q1: What is the general thermal stability of 1-Boc-3-(2-bromoethyl)azetidine, and at what temperature should I be concerned about decomposition?

Answer: 1-Boc-3-(2-bromoethyl)azetidine is reasonably stable at ambient and moderately elevated temperatures, typical for many organic reactions. However, its stability is primarily dictated by two temperature-sensitive functionalities: the N-Boc group and the azetidine ring.

  • N-Boc Group Lability: The most common thermal decomposition pathway is the thermolytic cleavage of the tert-butoxycarbonyl (Boc) group. While typically removed under acidic conditions, thermal deprotection can occur at high temperatures, generally starting around 150 °C and becoming significant at temperatures exceeding 200 °C.[1][2] This process involves the elimination of isobutylene and carbon dioxide.[3][4] Therefore, for reactions where the Boc group must be retained, it is critical to maintain temperatures well below this threshold.

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[5] While more stable than an aziridine, this strain makes it susceptible to ring-opening reactions, a process that can be accelerated by high temperatures, particularly in the presence of strong nucleophiles or acids.[5][6][7]

Expert Recommendation: As a general rule, maintain reaction temperatures below 120 °C to ensure the integrity of both the Boc group and the azetidine ring. If a reaction requires heating, a cautious approach starting at 60-80 °C is advised, with careful monitoring for the appearance of byproducts.

Q2: I am performing an N-alkylation with a secondary amine. What is the optimal temperature range to maximize yield and minimize side reactions?

Answer: For a standard SN2 reaction, such as the N-alkylation of a secondary amine with 1-Boc-3-(2-bromoethyl)azetidine, the optimal temperature is a balance between achieving a reasonable reaction rate and preventing side reactions.

The primary side reaction of concern with the alkylating agent itself is E2 elimination, where a base removes a proton from the carbon adjacent to the bromide, leading to the formation of 1-Boc-3-vinylazetidine.

Recommended Temperature Range: 50 °C to 80 °C.

  • Starting Point (50-60 °C): Begin in this range, particularly with reactive amines or in polar aprotic solvents like DMF or Acetonitrile.[8] This is often sufficient to drive the reaction to completion within a reasonable timeframe (8-24 hours) while keeping the rate of elimination low.

  • Pushing the Reaction (70-80 °C): If the reaction is sluggish due to a less nucleophilic amine or steric hindrance, the temperature can be increased. Refluxing in acetonitrile (b.p. ~82 °C) is a common strategy.[8] However, at these higher temperatures, you must diligently monitor for the elimination byproduct via TLC or LC-MS.

Causality: The SN2 and E2 pathways have different activation energies. Increasing the temperature often favors the higher-activation-energy E2 elimination pathway more than the desired SN2 substitution. Therefore, using the lowest temperature that provides a practical reaction rate is the best strategy for maximizing the yield of the desired alkylated product.

Q3: My alkylation reaction is slow, but I'm worried about side products if I increase the heat. What's the best approach?

Answer: This is a classic optimization problem. If your reaction is slow at a moderate temperature (e.g., 60 °C), indiscriminately increasing the heat is not always the best solution. The flowchart below outlines a systematic troubleshooting approach.

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// Node Definitions start [label="Problem: Slow or\nLow-Yielding Alkylation", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Verify Reagent Quality & Stoichiometry\n(Amine, Base, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_temp [label="Cautiously Increase Temperature\n(e.g., in 10 °C increments to 80 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor by LC-MS for:\n1. Product Formation\n2. Side Products (Elimination)", fillcolor="#F1F3F4", fontcolor="#202124"]; side_products [label="Side Products Observed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lower_temp [label="Lower Temperature\nand Increase Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_conditions [label="Consider Alternative Conditions:\n- Stronger, non-hindered base\n- More polar solvent (e.g., DMF)\n- Add NaI (Finkelstein reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Optimization Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_side_products [label="Reaction Rate Acceptable?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; check_reagents -> increase_temp; increase_temp -> monitor; monitor -> side_products; side_products -> lower_temp [label=" Yes"]; side_products -> no_side_products [label=" No"]; lower_temp -> change_conditions; no_side_products -> success [label=" Yes"]; no_side_products -> increase_temp [label=" No"]; change_conditions -> success; }

Caption: Troubleshooting workflow for slow alkylation reactions.

Key Considerations:

  • Solvent Choice: Switching from a less polar solvent (like THF) to a more polar aprotic solvent (like DMF or DMSO) can significantly accelerate SN2 reactions, often precluding the need for higher temperatures.

  • Base Selection: Ensure your base is strong enough to deprotonate your nucleophile (if necessary) but not so sterically hindered that it preferentially promotes elimination. K₂CO₃ and DIPEA are common choices.[9]

  • Catalytic Iodide: Adding a catalytic amount of sodium iodide (NaI) can convert the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction), which can dramatically increase the reaction rate at a lower temperature.[8]

Q4: Can my reaction conditions accidentally cause the azetidine ring to open? What are the warning signs?

Answer: Yes, unintended ring-opening is a potential risk due to the inherent strain of the azetidine ring.[5][7] This is most likely to occur under acidic conditions, where the azetidine nitrogen is protonated, forming a highly reactive azetidinium ion that is susceptible to nucleophilic attack.

Conditions That Increase Risk:

  • Acidic Media: The presence of strong acids (e.g., TFA, HCl), even in catalytic amounts, can promote ring-opening. This is the most significant factor.[6]

  • Lewis Acids: Lewis acids can coordinate to the nitrogen and activate the ring for nucleophilic attack.

  • High Temperatures with Nucleophiles: While less common without acid catalysis, forcing conditions with potent nucleophiles at high temperatures (>100-120 °C) could potentially lead to ring-opening.

Warning Signs:

  • Unexpected Byproducts: If you observe products with a mass corresponding to your starting material plus the nucleophile and a molecule of water (from workup hydrolysis), it could indicate a ring-opened intermediate.

  • Complex NMR Spectra: The appearance of multiple new aliphatic signals that do not correspond to your expected product could suggest ring-opening and subsequent rearrangements.

Prevention Strategy: Maintain a basic or neutral pH throughout the reaction. If your starting amine is a hydrochloride salt, ensure you use a sufficient excess of base to both neutralize the salt and facilitate the reaction.

Quantitative Data Summary

The following table provides recommended temperature ranges for common reactions involving 1-Boc-3-(2-bromoethyl)azetidine. These are starting points and may require optimization.

Reaction TypeNucleophile ExampleSolventRecommended Temp. (°C)Key Side Reactions to Monitor
N-Alkylation Secondary Amine (e.g., Piperidine)Acetonitrile, DMF50 - 80 °CE2 Elimination, Over-alkylation
O-Alkylation PhenolDMF, Acetone60 - 100 °CE2 Elimination
S-Alkylation ThiolEthanol, DMF25 - 60 °CE2 Elimination
C-Alkylation Malonate EsterTHF, DMF40 - 70 °CE2 Elimination

Illustrative Reaction Pathways

The diagram below illustrates the critical reaction pathways influenced by temperature and other conditions. The goal is to direct the reaction toward the desired SN2 pathway while avoiding the competing side reactions.

graph "Reaction_Pathways" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Node Definitions start [label="1-Boc-3-(2-bromoethyl)azetidine\n+ Nucleophile (Nu⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; sn2 [label="Desired Sₙ2 Product\n(Alkylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; e2 [label="E2 Product\n(Elimination)", fillcolor="#FBBC05", fontcolor="#202124"]; deprotection [label="Boc Deprotection\nProduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ring_opening [label="Ring-Opening\nProduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> sn2 [label="Moderate Temp (50-80°C)\nPolar Aprotic Solvent\nGood Nucleophile", color="#34A853"]; start -> e2 [label="Higher Temp (>80°C)\nSterically Hindered Base", color="#FBBC05"]; start -> deprotection [label="High Temp (>150°C)\n(Thermal)", color="#EA4335"]; start -> ring_opening [label="Acidic Conditions (H⁺)\nHigh Temp + Nu⁻", color="#EA4335"]; }

Caption: Competing reaction pathways for 1-Boc-3-(2-bromoethyl)azetidine.

Experimental Protocol: N-Alkylation of Morpholine

This protocol provides a reliable, step-by-step method for a typical SN2 reaction, serving as a practical example for temperature optimization.

Objective: To synthesize 4-(2-(1-(tert-butoxycarbonyl)azetidin-3-yl)ethyl)morpholine.

Materials:

  • 1-Boc-3-(2-bromoethyl)azetidine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous (to make a ~0.2 M solution)

  • Sodium Iodide (NaI) (0.1 eq, optional)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add anhydrous potassium carbonate and optional sodium iodide.

  • Reagent Addition: Add anhydrous acetonitrile, followed by morpholine, and stir the suspension for 10 minutes at room temperature.

  • Addition of Alkylating Agent: Add 1-Boc-3-(2-bromoethyl)azetidine to the stirring suspension.

  • Heating and Monitoring (Temperature Optimization Step):

    • Heat the reaction mixture to 60 °C using an oil bath.

    • Monitor the reaction progress every 2-4 hours by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.

    • If the reaction is proceeding cleanly but slowly after 8 hours, increase the temperature to 75 °C and continue to monitor.

  • Workup: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure product.

This self-validating protocol allows for systematic temperature adjustment while actively monitoring for the formation of byproducts, ensuring a rational and efficient optimization process.

References

  • Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. J. Org. Chem., 84(8), 4846–4855. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods for N-Boc Deprotection. [Link]

  • Browne, D. L., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev.[Link]

  • Theato, P., et al. (2018). The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Polymer Chemistry. [Link]

  • Theato, P., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules. [Link]

  • Griesbeck, A. G., et al. (2020). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Tice, C. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett.[Link]

  • Jamison, T. F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • O'Brien, P., et al. (2013). Azetidine-Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. [Link]

  • West, F. G. & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting PROTAC Linker Conjugation Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for PROTAC (Proteolysis Targeting Chimera) synthesis. As a Senior Application Scientist, this guide is desig...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for PROTAC (Proteolysis Targeting Chimera) synthesis. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into troubleshooting the critical step of linker conjugation. The synthesis of a successful PROTAC hinges on the precise and efficient coupling of a target protein ligand and an E3 ligase ligand via a chemical linker.[1] This process, however, is often fraught with challenges, from low reaction yields to complex purification hurdles.[2]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind common problems and provide validated protocols and optimization strategies to ensure your PROTAC synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Optimization
Question 1: I'm experiencing very low yields in my amide bond formation reaction to conjugate the linker. What are the likely causes and how can I improve it?

Low yields in amide coupling reactions are a frequent bottleneck in PROTAC synthesis.[3] The causes can be multifaceted, often stemming from the complex and sometimes sterically hindered nature of the reacting ligands.[4]

Potential Causes & Solutions:

  • Inefficient Coupling Reagents: Standard coupling reagents may not be sufficiently reactive for challenging substrates.

    • Solution: Switch to more potent uranium or phosphonium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These are known to be more effective for sterically hindered reactions.[4][5]

  • Steric Hindrance: The bulky nature of the E3 ligase ligand or the target protein ligand can physically block the reactive functional groups.[4]

    • Solution 1: Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave heating can be particularly effective in reducing reaction times and improving yields.[4]

    • Solution 2: Solvent and Base Selection: Ensure complete solubility of your reactants by using a high-boiling point polar aprotic solvent such as DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[3] Use a non-nucleophilic, hindered base like DIPEA (N,N-Diisopropylethylamine) to prevent it from interfering with the coupling reaction.[4]

  • Presence of Trifluoroacetic Acid (TFA) Salts: If your amine-containing starting materials are TFA salts from a previous purification step, the acidic counterion can neutralize the base in your reaction, inhibiting the coupling.[3]

    • Solution: Incorporate an extra equivalent of a non-nucleophilic base to neutralize the TFA salt before adding your coupling reagents.

  • Hydrolysis of Activated Esters: Water contamination can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and a failed reaction.

    • Solution: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[5]

Protocol 1: General Protocol for a HATU-Mediated Amide Coupling

This protocol outlines a standard procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized component, which is a common step in PROTAC synthesis.[6]

Materials:

  • Carboxylic acid-containing component (1.0 eq)

  • Amine-containing component (1.0-1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon gas

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-containing component and the amine-containing component in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add HATU to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by LC-MS. Reactions are typically complete within 2-24 hours.[5]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Question 2: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is giving me a low yield of my desired PROTAC. What's going wrong?

Low yields in CuAAC reactions for PROTAC synthesis can often be traced back to issues with the copper catalyst or the reaction setup.[7]

Potential Causes & Solutions:

  • Copper(I) Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen present in the reaction mixture.[7]

    • Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Always use a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state.[7]

  • Impurities in Starting Materials or Solvents: Trace impurities can chelate the copper catalyst, rendering it inactive.

    • Solution: Use high-purity, anhydrous solvents and ensure your azide and alkyne-functionalized precursors are pure, as verified by NMR and LC-MS.

  • Poor Solubility of Precursors: PROTAC precursors can be large and have limited solubility, leading to a heterogeneous reaction mixture and reduced reaction rates.[7]

    • Solution: Choose a solvent system in which both precursors are fully soluble. A mixture of solvents, such as DMSO/water or DMF/water, can sometimes be effective.

  • Steric Hindrance: The complex three-dimensional structures of the reacting molecules can hinder the approach of the azide and alkyne moieties.[7]

    • Solution: While more difficult to address without redesigning the linker or attachment points, using a ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can help stabilize the Cu(I) catalyst and may improve efficiency in some cases.

ParameterRecommended Conditions
Copper Source CuSO₄·5H₂O
Copper Conc. 0.1 - 0.2 equivalents
Reducing Agent Sodium Ascorbate
Reducing Agent Conc. 0.2 - 0.5 equivalents
Ligand (optional) TBTA, THPTA
Ligand Conc. 0.1 - 0.2 equivalents
Solvent Degassed DMF, DMSO, or mixtures with water
A summary of typical reaction conditions for CuAAC in PROTAC synthesis. These should be used as a starting point for optimization.[7]
Question 3: I'm observing multiple byproducts in my CuAAC reaction. What are they and how can I minimize their formation?

The formation of byproducts is a common issue in CuAAC reactions. A primary side reaction is the Glaser coupling, which is the oxidative homocoupling of the terminal alkyne starting material.[7] This is especially prevalent if the concentration of the copper catalyst is too high or if there's insufficient reducing agent.[7]

Minimization Strategies:

  • Control Copper Concentration: Use the minimal amount of copper catalyst necessary to drive the reaction to completion.

  • Sufficient Reducing Agent: Ensure an adequate concentration of a reducing agent like sodium ascorbate is present throughout the reaction to keep the copper in its +1 oxidation state.[7]

  • Thorough Degassing: Rigorously remove oxygen from all solvents and the reaction vessel to prevent oxidative side reactions.[7]

Purification and Characterization
Question 4: My final PROTAC molecule is proving very difficult to purify. What are the best practices for PROTAC purification?

The physicochemical properties of PROTACs—often large, "greasy" molecules with flexible linkers—make their purification a significant challenge.[5]

Best Practices for Purification:

  • Reverse-Phase HPLC (RP-HPLC): This is the most common and effective method for purifying PROTACs.[5][7]

    • Column Choice: Use a high-resolution C18 column for preparative HPLC.

    • Gradient Optimization: A shallow gradient during elution can significantly improve the separation of the desired product from closely related impurities.[5]

    • Solvent System: A common mobile phase system is a gradient of water and acetonitrile, often with a small amount of an additive like TFA or formic acid to improve peak shape.

  • Sample Preparation: Ensure your crude product is fully dissolved before injection. This may require the use of a strong solvent like DMSO.[7]

  • Preliminary Purification: For very complex crude mixtures, consider a preliminary purification step using flash column chromatography to remove major impurities before final purification by preparative HPLC.[7]

Troubleshooting Lack of Activity
Question 5: My synthesized PROTAC is pure, but it shows no degradation of the target protein in cellular assays. What should I investigate?

A lack of degradation activity in a validated pure PROTAC points to issues with its ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[5][8]

Troubleshooting Workflow:

G start No Target Degradation Observed perm 1. Assess Cell Permeability start->perm engage 2. Confirm Target & E3 Ligase Engagement perm->engage If permeable redesign 4. Redesign/Optimize Linker perm->redesign If not permeable, consider linker modifications to improve physicochemical properties ternary 3. Evaluate Ternary Complex Formation engage->ternary If engaged engage->redesign If no engagement, re-evaluate warhead/E3 ligand choice ternary->redesign If no/poor ternary complex formation

Caption: A logical workflow for troubleshooting a lack of PROTAC activity.

Key Investigation Points:

  • Cell Permeability: PROTACs are often large molecules that may have poor cell permeability.[9][10]

    • Troubleshooting: Consider modifying the linker to improve physicochemical properties. Incorporating PEG motifs can enhance solubility, while alkyl chains can increase lipophilicity.[11][12] A balance is crucial for effective cell uptake.

  • Binary Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase.

    • Troubleshooting: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays to measure binary binding affinities.[8][13] If there is no engagement, the warhead or E3 ligase ligand may be inappropriate or may have been compromised during synthesis.

  • Ternary Complex Formation: The linker's length, composition, and attachment points are critical for enabling the formation of a stable and productive ternary complex.[14][15]

    • Troubleshooting:

      • Linker Length: If the linker is too short, steric clashes may prevent the target protein and E3 ligase from binding simultaneously.[4][15] Conversely, a linker that is too long can lead to an unstable or non-productive complex.[5] Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.[12]

      • Attachment Points: The exit vector from the warhead and the E3 ligase ligand significantly impacts the geometry of the ternary complex. Re-synthesizing the PROTAC with different attachment points can dramatically alter its degradation efficiency.[4]

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. Retrieved from [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • Scott, D. E., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions, 53(1), 1-13. Retrieved from [Link]

  • Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 913-937. Retrieved from [Link]

  • WuXi STA. (2024). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. Retrieved from [Link]

  • Yang, C., Tripathi, R., & Wang, B. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5(2), 189-197. Retrieved from [Link]

  • Yang, C., Tripathi, R., & Wang, B. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5(2), 189-197. Retrieved from [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]

  • Yang, C., Tripathi, R., & Wang, B. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5(2), 189-197. Retrieved from [Link]

  • Hughes, S. J., et al. (2026). Rapid identification and optimization of a brain-active PROTAC for GSK3. bioRxiv. Retrieved from [Link]

  • YouTube. (2024). Advancing Drug Discovery with PROTAC Building Blocks. Retrieved from [Link]

  • Mani, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1910. Retrieved from [Link]

  • Biocompare. (2022). PROTACs: A Practical Guide. Retrieved from [Link]

  • Morressier. (2023). Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines. Retrieved from [Link]

  • Scott, D. E., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(22), 16449–16461. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Promega Connections. (2019). A Roadmap for PROTAC Development. Retrieved from [Link]

  • Symeres. (2024). PROTACs in focus: Navigating the complexities of preclinical development. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of PROTAC linker length and conjugation site. A. In a.... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Dimerization of Azetidine Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating challenge in synthetic chemistry: the dimerization of azetidine intermediates. Due to their inherent ring strain (~25.4 kcal/mol), azetidines are susceptible to various side reactions, with dimerization and polymerization being particularly problematic.[1] This document is designed to provide not only solutions but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding azetidine dimerization.

Q1: I'm seeing a byproduct with approximately double the mass of my expected azetidine product. Is this a dimer?

A1: Yes, this is a strong indication of dimerization. Azetidine dimerization typically occurs when the nucleophilic nitrogen of one azetidine molecule attacks an electrophilically activated carbon on another azetidine molecule. This process is often initiated by the formation of a highly reactive azetidinium ion.[2][3][4] You should confirm the structure using techniques like NMR and high-resolution mass spectrometry (HRMS).

Q2: Why is my azetidine intermediate dimerizing?

A2: Dimerization is fundamentally driven by the ring strain of the four-membered ring.[1][5][6] The process is generally initiated by the formation of a reactive azetidinium ion intermediate. This can be triggered by several factors in your reaction:

  • Protic Species: The presence of acids (even trace amounts) or protic solvents (like methanol or ethanol) can protonate the azetidine nitrogen, forming a reactive azetidinium salt.[4]

  • Lewis Acids: Catalysts or reagents with Lewis acidic properties can coordinate to the nitrogen, activating the ring for nucleophilic attack.

  • High Concentration: At higher concentrations, the probability of one azetidine molecule encountering another increases, favoring intermolecular reactions (dimerization) over the desired intramolecular pathway or subsequent reaction step.[7][8]

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier to ring-opening or dimerization.[4]

Q3: Can the choice of N-protecting group influence dimerization?

A3: Absolutely. The N-substituent plays a critical role.

  • Electron-Withdrawing Groups (EWGs): Groups like sulfonyl (e.g., Ts, Ms) or carbamates (e.g., Boc, Cbz) decrease the nucleophilicity of the nitrogen atom.[9][10] This disfavors its ability to act as a nucleophile and attack another azetidine molecule, thus suppressing dimerization.

  • Electron-Donating Groups (EDGs) & Unprotected NH-Azetidines: Alkyl groups or an unprotected NH moiety result in a more nucleophilic nitrogen.[11] These "nonactivated" azetidines are highly prone to protonation or activation, leading to rapid dimerization or polymerization.[12][13]

Troubleshooting Guides & Preventative Strategies

This section provides detailed, scenario-based troubleshooting advice to mitigate dimerization.

Scenario 1: Dimerization during Intramolecular Cyclization to Form the Azetidine Ring

You are attempting to synthesize an azetidine via intramolecular cyclization (e.g., from a γ-haloamine or a γ-amino alcohol derivative) but are observing significant dimer formation.[7][8]

Troubleshooting Workflow: Intramolecular Cyclization

G start Low Yield & High MW Byproduct Observed conc Is reaction concentration > 0.1 M? start->conc dilute ACTION: Implement High Dilution Conditions. (Slowly add substrate to refluxing solvent/base mixture). conc->dilute Yes temp Is reaction temperature high? conc->temp No dilute->temp lower_temp ACTION: Lower the reaction temperature. Monitor progress over a longer time. temp->lower_temp Yes solvent Are you using a protic solvent (e.g., MeOH, EtOH)? temp->solvent No lower_temp->solvent aprotic ACTION: Switch to a non-nucleophilic, aprotic solvent. (e.g., THF, Dioxane, Toluene, DMF). solvent->aprotic Yes base Is a strong, non-nucleophilic base being used? (e.g., NaH, KHMDS) solvent->base No aprotic->base base_ok Base is likely appropriate. Focus on other variables. base->base_ok Yes base_change Consider a weaker, bulkier base if elimination is also observed. base->base_change No

Caption: Troubleshooting workflow for dimerization during azetidine synthesis.

Detailed Protocol: High-Dilution Cyclization of a γ-Mesylated Amino Alcohol

This protocol is designed to favor intramolecular cyclization by keeping the instantaneous concentration of the reactive intermediate low.

  • Apparatus Setup: Set up a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum for a syringe pump.

  • Solvent and Base: To the flask, add anhydrous tetrahydrofuran (THF) and sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil).

  • Substrate Preparation: Dissolve the N-protected γ-mesylated amino alcohol precursor in a volume of anhydrous THF equal to the solvent in the reaction flask.

  • Slow Addition: Using a syringe pump, add the substrate solution to the stirred, refluxing NaH/THF suspension over a period of 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Check for the disappearance of starting material and the absence of the high-molecular-weight dimer spot/peak.

  • Workup: After the addition is complete and the reaction has gone to completion, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Scenario 2: Dimerization of an Isolated Azetidine Intermediate

Your azetidine intermediate is successfully synthesized and isolated, but it degrades upon standing, during purification (e.g., silica gel chromatography), or in the subsequent reaction step.

Root Cause Analysis

This instability is almost always due to the activation of the azetidine nitrogen, forming the azetidinium ion, which is then attacked by another neutral azetidine molecule.

G cluster_0 Mechanism of Dimerization A1 Azetidine (1) AZ_ion Azetidinium Ion (2) (Electrophile) A1->AZ_ion Activation A2 Azetidine (1) Dimer Dimer (3) A2->Dimer Nucleophilic Attack H H⁺ or Lewis Acid (E⁺) H->AZ_ion AZ_ion->Dimer

Sources

Optimization

Technical Support Center: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

Welcome to the technical support guide for tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, safe handling, and optimal performance of this versatile building block in your experiments. As a key intermediate, particularly in the synthesis of PROTACs and other complex molecules, its integrity is paramount to achieving reliable and reproducible results.[1]

This guide is structured to provide immediate, actionable answers to common questions and to troubleshoot issues you may encounter. We will delve into the causality behind our recommendations, grounded in the chemical properties of the molecule.

I. Quick Reference Data

For your convenience, key specifications and safety information are summarized below.

ParameterValueSource(s)
CAS Number 1420859-80-8[2][3]
Molecular Formula C₁₀H₁₈BrNO₂[2][4]
Molecular Weight 264.16 g/mol [2][4]
Physical Form Liquid
Storage Temperature 4°C, Protect from Light
Flash Point 134.1 ± 19.8 °C
Hazard StatementDescriptionGHS Pictogram
H302 Harmful if swallowedGHS07 (Harmful)
H315 Causes skin irritationGHS07 (Harmful)
H319 Causes serious eye irritationGHS07 (Harmful)
H335 May cause respiratory irritationGHS07 (Harmful)
(Data synthesized from multiple sources[2][5])

II. Frequently Asked Questions (FAQs)

Storage & Stability

Q1: I've seen different storage temperatures recommended, from room temperature to 4°C. What is the optimal storage condition and why?

A1: The optimal storage condition is at 4°C in a tightly sealed container, protected from light . While some suppliers may list room temperature storage, the molecule's structure warrants more stringent conditions for long-term stability.[3] The primary reason is to minimize the rate of potential degradation pathways. The bromoethyl group is a reactive electrophile, and the azetidine ring, although strained, can participate in various reactions. Lower temperatures slow down these potential reactions, including hydrolysis from atmospheric moisture and intramolecular cyclization or oligomerization, thus preserving the compound's purity over time.

Q2: How can I tell if my tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate has degraded?

A2: Visual inspection is the first step. The compound should be a colorless to pale yellow oil.[4] Any significant color change, such as turning dark brown, or the appearance of precipitates, suggests potential degradation. For a definitive assessment, we recommend analytical methods such as ¹H NMR or LC-MS to check for the appearance of new signals or peaks, which would indicate impurities.

Q3: The compound was left at room temperature for a weekend. Is it still usable?

A3: Short-term exposure to room temperature is generally not catastrophic, but it is not ideal. The usability depends on the specific application. For highly sensitive, multi-step syntheses where stoichiometric precision is critical, we strongly recommend re-analyzing the material's purity via LC-MS or NMR before use. For less sensitive applications, it may still be viable, but you risk introducing unknown variables into your experiment.

Handling & Preparation

Q4: What are the essential safety precautions when handling this compound?

A4: Given its hazard profile, comprehensive personal protective equipment (PPE) is mandatory.[5] This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[6] The compound causes serious eye irritation.[2][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[6] It is a known skin irritant.[2][5]

  • Lab Coat: A standard lab coat is required to protect from skin contact.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors which may cause respiratory irritation.[2][5][6]

Q5: What solvents are compatible for preparing a stock solution?

A5: The compound is an oil and is soluble in a range of common organic solvents. For synthetic applications, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable, depending on the subsequent reaction conditions. Always use anhydrous solvents to prevent hydrolysis of the Boc-protecting group or reaction with the bromoethyl moiety.

III. Troubleshooting Guide

This section addresses specific experimental issues and provides a logical workflow for diagnosis and resolution.

Issue 1: Inconsistent or Low Yields in Nucleophilic Substitution Reactions
  • Symptom: Your reaction with a nucleophile (e.g., an amine or thiol) is giving lower than expected yields or failing completely.

  • Potential Cause 1: Reagent Degradation. The bromoethyl group is the primary reactive site for substitution. If the starting material has degraded, the concentration of the active electrophile is lower than calculated.

    • Troubleshooting Step: Verify the purity of your tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate using LC-MS. Compare the result against the certificate of analysis.

  • Potential Cause 2: Competing Side Reactions. The azetidine nitrogen, although protected by a Boc group, can sometimes participate in side reactions, especially under harsh basic conditions or elevated temperatures which may lead to Boc-deprotection followed by reaction.

    • Troubleshooting Step: Review your reaction conditions. If using a strong, non-hindered base, consider switching to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA). Run the reaction at the lowest effective temperature.

Issue 2: Compound Appears Discolored or Contains Particulates
  • Symptom: The vial contains a dark liquid or visible solid matter.

  • Causality: Discoloration often points to oligomerization or polymerization, which can be initiated by light or trace impurities. Particulates may be a result of hydrolysis or reaction with contaminants.

  • Resolution Workflow: Follow the decision-making diagram below.

G start Discoloration or Particulates Observed check_solubility Test solubility of a small aliquot in a known good solvent (e.g., DCM) start->check_solubility soluble Is it fully soluble? check_solubility->soluble analyze_purity Analyze purity via LC-MS or NMR soluble->analyze_purity Yes discard Discard and procure fresh material. soluble->discard No (Insoluble particulates) purity_ok Is purity >95%? analyze_purity->purity_ok use_cautiously Use with caution for non-critical steps. Consider purification. purity_ok->use_cautiously Yes purify Purify via column chromatography if possible. purity_ok->purify No purify->analyze_purity

Caption: Workflow for handling discolored material.

IV. Experimental Protocols

Protocol 1: Preparation of a Standardized Stock Solution

This protocol ensures accurate and reproducible concentrations for your experiments.

  • Preparation: Allow the vial of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Inert Atmosphere: Perform all transfers under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to air and moisture.

  • Weighing: Accurately weigh the desired amount of the compound into a clean, dry, tared vial.

  • Solvent Addition: Using a calibrated pipette or syringe, add the required volume of anhydrous solvent (e.g., anhydrous DMF or DCM) to achieve the target concentration.

  • Mixing: Gently swirl or vortex the vial until the solution is homogeneous.

  • Storage: Store the stock solution at -20°C or -80°C, depending on solvent compatibility. Ensure the container is tightly sealed. For long-term storage, consider aliquoting into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

V. Mechanistic Insights: Potential Degradation Pathway

Understanding how the molecule can degrade is key to preventing it. A primary concern is intramolecular cyclization, especially in the presence of trace base or upon deprotection.

G reactant tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate C₁₀H₁₈BrNO₂ deprotection Boc Deprotection (e.g., Acidic Conditions) reactant->deprotection 1. intermediate 3-(2-bromoethyl)azetidine C₅H₁₀BrN deprotection->intermediate 2. cyclization Intramolecular Nucleophilic Attack intermediate->cyclization 3. product 1-Azabicyclo[2.2.0]hexane C₅H₉N cyclization->product 4.

Caption: Potential degradation via deprotection and cyclization.

This pathway highlights the importance of maintaining the integrity of the Boc-protecting group and avoiding conditions that could facilitate this unwanted rearrangement.

References

  • 1420859-80-8 - Safety Data Sheet - Aaron Chemicals LLC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Azetidine and PEG Linkers in PROTAC Design

A Senior Application Scientist's Guide to Optimizing PROTAC Efficacy and Druggability Introduction: The Critical Role of the Linker in PROTAC Technology Proteolysis-targeting chimeras (PROTACs) have revolutionized therap...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing PROTAC Efficacy and Druggability

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] While the selection of the POI and E3 ligase ligands is crucial, the linker is far from a passive spacer.[1][] It plays a pivotal role in determining a PROTAC's efficacy by influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the POI.[3][5]

This guide provides an in-depth comparison of two distinct classes of linkers: the flexible polyethylene glycol (PEG) linkers and the more rigid azetidine-containing linkers. Understanding the nuanced differences between these linker types is paramount for the rational design of potent and effective PROTACs.

The PROTAC Mechanism of Action: A Linker-Mediated Process

PROTACs leverage the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[3] This induced proximity allows the E3 ligase to transfer ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage in further catalytic cycles.[3] The linker's length, flexibility, and chemical composition are critical in orchestrating the formation of a productive ternary complex.[5]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degradation->PROTAC Releases Peptides Degraded Peptides Degradation->Peptides

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Azetidine Linkers: The Power of Rigidity

Azetidine linkers fall into the category of rigid linkers, which often incorporate cyclic structures to reduce conformational flexibility.[6] This rigidity can be advantageous in pre-organizing the PROTAC molecule into a bioactive conformation, which can lead to improved potency and selectivity.[6]

Key Characteristics of Azetidine Linkers:

  • Reduced Conformational Entropy: The constrained nature of the azetidine ring minimizes the entropic penalty upon binding to the POI and E3 ligase, potentially leading to more stable ternary complexes.

  • Improved Cell Permeability: By reducing the number of rotatable bonds and providing a more compact structure, azetidine linkers can enhance a PROTAC's ability to cross cell membranes. This is often attributed to the shielding of polar functional groups.[6][7][8][9]

  • Enhanced Metabolic Stability: The cyclic structure of azetidine can be less susceptible to metabolic enzymes compared to linear linkers, potentially leading to a longer half-life in vivo.[6]

  • Potential for Improved Selectivity: A rigid linker can enforce a specific binding orientation that favors the formation of a ternary complex with the desired POI over other proteins, thereby enhancing selectivity.[6]

Limitations of Azetidine Linkers:

  • Synthetic Complexity: The synthesis of PROTACs with azetidine linkers can be more challenging and costly compared to those with more common linear linkers.[6]

  • Risk of Mismatched Geometry: The rigidity of azetidine linkers can be a double-edged sword. If the constrained conformation is not optimal for the formation of a productive ternary complex, it can lead to a significant loss of activity.[6]

PEG Linkers: The Versatility of Flexibility

Polyethylene glycol (PEG) linkers are among the most commonly used flexible linkers in PROTAC design.[10][11] Their repeating ethylene glycol units provide a high degree of conformational freedom, allowing the PROTAC to adapt to the surfaces of the POI and E3 ligase.

Key Characteristics of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of PEG linkers generally improves the aqueous solubility of PROTACs, which is a crucial property for drug development.[6][12][13]

  • Synthetic Accessibility: PEG linkers are readily available and their incorporation into PROTACs is synthetically straightforward, often allowing for the rapid generation of a library of PROTACs with varying linker lengths.[10][13]

  • Adaptable Ternary Complex Formation: The flexibility of PEG linkers allows them to accommodate a wider range of protein-protein interfaces, increasing the likelihood of forming a productive ternary complex.[][6]

  • Potential for Favorable Intramolecular Interactions: PEG linkers can form intramolecular hydrogen bonds that shield polar parts of the PROTAC, which can surprisingly enhance cell permeability despite their hydrophilicity.[14]

Limitations of PEG Linkers:

  • Reduced Metabolic Stability: PEG chains can be susceptible to metabolism in vivo, potentially leading to a shorter half-life.[12][15]

  • Lower Cell Permeability in Some Cases: While they can aid permeability through conformational effects, long and highly polar PEG linkers can increase the polar surface area, which may hinder passive diffusion across cell membranes.[6][13]

  • Potential for Lower Selectivity: The high degree of flexibility can sometimes lead to less specific binding and the formation of non-productive ternary complexes, potentially reducing selectivity.[6]

Head-to-Head Comparison: Azetidine vs. PEG Linkers

The choice between an azetidine and a PEG linker is highly dependent on the specific biological system and the desired properties of the PROTAC. The following table summarizes the key differences to guide your linker design strategy.

FeatureAzetidine LinkersPEG Linkers
Conformational Freedom LowHigh
Solubility Can be lower, may require polar functional groupsGenerally higher aqueous solubility
Cell Permeability Can be higher due to reduced polarity and shielding of polar groups[6]Can be enhanced by improved solubility and folded conformations, but long chains can be detrimental[13][14]
Metabolic Stability Generally more metabolically stable[6]Can be susceptible to metabolism[12][15]
Synthetic Accessibility Can be more complex and costly[6]Generally straightforward and modular[10][13]
Ternary Complex Formation May require a specific protein-protein interface for a productive complexCan adapt to various protein-protein interfaces[][6]
Selectivity Can lead to higher selectivity by enforcing a specific binding mode[6]May have lower selectivity due to conformational flexibility

Experimental Protocols for Linker Evaluation

A systematic evaluation of different linkers is crucial for identifying the optimal PROTAC candidate. Here are detailed protocols for key experiments to compare the performance of PROTACs with azetidine and PEG linkers.

Cell Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a high-throughput method to assess the passive permeability of a compound across an artificial membrane, mimicking the lipid barrier of a cell.

Methodology:

  • Prepare Donor and Acceptor Plates:

    • The donor plate contains the PROTAC dissolved in a buffer at a known concentration.

    • The acceptor plate contains a lipid-infused artificial membrane and a buffer.

  • Assemble the PAMPA Sandwich: Place the acceptor plate on top of the donor plate, ensuring the membrane separates the two solutions.

  • Incubate: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours) to allow for passive diffusion.

  • Quantify Compound Concentration: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability Coefficient (Pe): The permeability coefficient is calculated using the following formula:

    Pe = [C]A * VA / (Area * Time * ([C]D - [C]A))

    Where:

    • [C]A is the concentration in the acceptor well

    • VA is the volume of the acceptor well

    • Area is the surface area of the membrane

    • Time is the incubation time

    • [C]D is the concentration in the donor well

Interpretation: A higher Pe value indicates greater passive permeability. This assay can help determine if the rigidity of an azetidine linker or the properties of a PEG linker lead to better membrane traversal.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Donor Prepare Donor Plate (PROTAC in buffer) Sandwich Assemble PAMPA Sandwich Donor->Sandwich Acceptor Prepare Acceptor Plate (Lipid membrane & buffer) Acceptor->Sandwich Incubate Incubate Sandwich->Incubate Quantify Quantify PROTAC Concentration (LC-MS/MS) Incubate->Quantify Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate

Figure 2: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Ternary Complex Formation: Fluorescence Polarization (FP) Assay

The FP assay is a powerful tool to quantify the formation of the ternary complex in solution. It measures the change in the tumbling rate of a fluorescently labeled protein upon binding to other molecules.

Methodology:

  • Labeling: Fluorescently label either the POI or the E3 ligase.

  • Binding Reactions: Set up a series of reactions in a microplate:

    • Fluorescently labeled protein alone (control).

    • Labeled protein + PROTAC.

    • Labeled protein + unlabeled partner protein.

    • Labeled protein + unlabeled partner protein + PROTAC.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: An increase in fluorescence polarization in the presence of all three components (PROTAC, POI, and E3 ligase) compared to the binary controls indicates the formation of a ternary complex. The data can be fitted to determine the cooperativity of ternary complex formation.

Interpretation: This assay can reveal whether the conformational constraints of an azetidine linker or the flexibility of a PEG linker are more conducive to the formation of a stable ternary complex for a given POI and E3 ligase pair.

Protein Degradation Efficacy: Western Blotting

Western blotting is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.

Methodology:

  • Cell Treatment: Treat cultured cells with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract the total protein.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the POI.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imager.

  • Data Analysis: Quantify the band intensity for the POI and a loading control (e.g., GAPDH or β-actin). Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Interpretation: This experiment will determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) for each PROTAC, providing a direct measure of their degradation efficacy.

Conclusion: A Strategic Approach to Linker Design

The choice between an azetidine and a PEG linker is a critical decision in the rational design of PROTACs. There is no one-size-fits-all solution, and the optimal linker is highly dependent on the specific POI and E3 ligase pair. Azetidine linkers offer the potential for improved cell permeability, metabolic stability, and selectivity through their rigid and pre-organizing nature. In contrast, PEG linkers provide enhanced solubility and synthetic accessibility, with the flexibility to accommodate a wider range of protein-protein interfaces.

A successful PROTAC development program will often involve the synthesis and evaluation of a library of compounds with different linker types and lengths. By employing the experimental protocols outlined in this guide, researchers can systematically assess the impact of the linker on the key properties of a PROTAC and identify the candidate with the most promising therapeutic potential.

References

  • A Comparative Guide to PEG-Based Linkers in Preclinical PROTAC Research - Benchchem.
  • Linker Design and its Impact on the Efficacy of PROTAC FLT3 Degraders: An In-depth Technical Guide - Benchchem.
  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH.
  • Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton.
  • PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery.
  • Novel approaches for the rational design of PROTAC linkers - PMC - NIH.
  • Linkers in PROTACs - Precise PEG.
  • A Comparative Analysis of Rigid vs. Flexible Linkers in PROTACs: A Guide for Researchers - Benchchem.
  • Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison - Benchchem.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability - ResearchG
  • Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - PubMed Central.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their R
  • Alkyl vs.
  • Characteristic roadmap of linker governs the r

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Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Commercial tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

Executive Summary tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its purity is not merely a matter of quality control but a critical determinant of reaction yield, impurity profile, and the ultimate safety and efficacy of the final drug product. The presence of unreacted starting materials, synthetic by-products, or degradation products can introduce significant complications in subsequent synthetic steps and pose regulatory challenges.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of commercial batches of this key intermediate. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond listing protocols, this document explains the scientific rationale behind methodological choices, offering a logical framework for developing a robust, multi-faceted analytical strategy.

Understanding the Analyte and Its Impurity Profile

A thorough purity analysis begins with a comprehensive understanding of the target molecule and its likely contaminants, which are primarily dictated by its synthetic route.

Molecular Structure:

  • Compound Name: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

  • CAS Number: 1420859-80-8[1][2][3]

  • Molecular Formula: C₁₀H₁₈BrNO₂[1][3]

  • Molecular Weight: 264.16 g/mol [3]

The structure features a Boc-protected azetidine ring, a four-membered heterocycle known for its ring strain, and a reactive bromoethyl side chain. The tert-butoxycarbonyl (Boc) protecting group is thermally labile and sensitive to strong acids, which is a key consideration for analytical method development.[4][5]

Common Synthetic Pathway and Predicted Impurities

A prevalent laboratory and commercial synthesis involves the bromination of the corresponding alcohol, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[2] This reaction pathway is effective but can introduce several process-related impurities.

cluster_impurities Potential Impurities SM tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (Starting Material) product tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (Target Compound) SM->product Bromination [7] imp_sm Unreacted Starting Material SM->imp_sm Incomplete reaction reagents CBr4 + PPh3 (Reagents) reagents->product imp_byproduct Triphenylphosphine Oxide (By-product) reagents->imp_byproduct Stoichiometric by-product imp_reagent Residual PPh3 reagents->imp_reagent Excess reagent imp_degradation Elimination Product (tert-Butyl 3-vinylazetidine-1-carboxylate) product->imp_degradation Base or heat-induced

Caption: Predicted impurity profile based on a common synthetic route.

Comparative Analysis of Analytical Methodologies

No single technique can provide a complete purity profile. An integrated approach, leveraging the strengths of orthogonal methods, is essential for a comprehensive assessment. The choice of technique depends on the specific information required, such as quantifying known impurities, identifying unknown peaks, or confirming structural integrity.[6][7]

Technique Primary Application Strengths Limitations
HPLC/UPLC Primary purity assessment, quantification of non-volatile organic impurities.High precision and sensitivity for a wide range of organic molecules.[7][8] Robust and reproducible quantification.Provides limited structural information. Requires reference standards for confident impurity identification.
GC-MS Analysis of volatile and semi-volatile impurities (e.g., residual solvents).Excellent separation for volatile compounds.[8] Mass spectrometry provides structural data for identification.[9]Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.[10]
NMR Spectroscopy Structural confirmation, identification and quantification of impurities without specific reference standards (qNMR).Provides definitive structural information.[9] Inherently quantitative based on proton counts. Excellent for detecting phosphorus-containing by-products.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.

Experimental Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC)

Causality of Method Choice: HPLC is the gold standard for purity determination of pharmaceutical intermediates due to its high resolving power for non-volatile organic compounds.[7][8] A reversed-phase (RP) method is chosen as the primary approach due to the non-polar nature of the Boc group and the alkyl chain, which will provide good retention on a C18 stationary phase.

Detailed Experimental Protocol:

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.5 min: 95% to 5% B

    • 17.5-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm (where the carbamate group absorbs).

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to a final concentration of 1 mg/mL.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. The starting material (tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate) will be more polar and elute earlier. The by-product, triphenylphosphine oxide, is less polar and will elute later in the gradient.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Method Choice: While the target analyte is thermally labile, GC-MS is indispensable for identifying and quantifying volatile impurities, particularly residual solvents from the reaction workup (e.g., dichloromethane, ethyl acetate, petroleum ether).[7][8] Direct injection is not advised; a headspace method is preferred for solvent analysis to avoid contaminating the system with the non-volatile analyte. For analyzing other semi-volatile impurities, derivatization would be necessary.[10][11]

Detailed Experimental Protocol (Headspace for Residual Solvents):

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Crimp securely.

Data Interpretation: Peaks are identified by comparing their retention times and mass spectra against a library (e.g., NIST) and confirmed by running authentic standards. Quantification is performed using an external or internal standard calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Choice: NMR provides an unparalleled level of structural detail, making it the definitive technique for identity confirmation.[8] For purity analysis, ¹H NMR is exceptionally powerful. It can detect and quantify impurities containing protons that have unique chemical shifts, such as residual starting material, triphenylphosphine oxide, and even residual solvents, often without the need for individual impurity reference standards (qNMR).[9]

Detailed Experimental Protocol (¹H and ³¹P NMR):

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

    • Number of Scans: 16.

  • ³¹P NMR Acquisition:

    • Pulse Program: Standard single pulse with proton decoupling.

    • Number of Scans: 128 (as phosphorus-containing impurities may be at low levels).

Data Interpretation:

  • ¹H NMR: The spectrum should be compared to a reference spectrum of a known pure standard.[12] Key signals for the main compound include the tert-butyl singlet (~1.45 ppm) and multiplets for the azetidine and ethyl groups.[13] Aromatic signals between 7.4-7.8 ppm indicate the presence of triphenylphosphine or triphenylphosphine oxide.

  • ³¹P NMR: This experiment is highly specific for phosphorus-containing impurities. Triphenylphosphine oxide gives a characteristic signal around +25 to +30 ppm, while unreacted triphenylphosphine appears around -5 ppm.

Integrated Analytical Workflow

A robust quality control strategy employs these techniques in a logical sequence. The following workflow ensures comprehensive characterization of any commercial batch.

cluster_analysis Purity Analysis Workflow start Commercial Sample Batch hplc HPLC-UV Analysis Primary Purity (%) Non-volatile Impurities start->hplc nmr ¹H & ³¹P NMR Analysis Identity Confirmation Structural Elucidation of Impurities Phosphorus Impurities start->nmr gcms Headspace GC-MS Residual Solvents Volatile Impurities start->gcms decision Purity Specification Met? hplc->decision nmr->decision gcms->decision pass Release Batch decision->pass Yes fail Reject Batch / Further Investigation decision->fail No

Caption: A logical workflow for the comprehensive purity assessment of the analyte.

Conclusion

The purity analysis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate demands a multi-pronged analytical approach. While HPLC serves as the primary workhorse for quantitative purity assessment, it must be complemented by GC-MS for volatile impurity control and NMR spectroscopy for definitive structural confirmation and identification of key process-related by-products. By integrating these orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, mitigating risks in downstream processes and ensuring the integrity of the final API. This self-validating system of cross-verification provides the highest degree of confidence in the material's quality.

References

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Guidechem. (n.d.). tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate CAS NO.1420859-80-8.
  • Technology Networks. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis.
  • Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
  • ChemicalBook. (2025, July 24). tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate Synthesis.
  • Kovács, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central.
  • BLDpharm. (n.d.). 1420859-80-8|tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate.
  • ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.
  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • American Elements. (n.d.). tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate.
  • ChemicalBook. (n.d.). tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate(1420859-80-8) 1H NMR.
  • Wood, P. L., et al. (2005). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. Northwestern Engineering.
  • Wood, P. L., et al. (2005). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. PubMed.
  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
  • Bougrin, K., et al. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Azetidine Derivatives

Introduction: The Azetidine Scaffold in Modern Chemistry The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique conformat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique conformational properties, imparted by significant ring strain (approx. 25.4 kcal/mol), allow it to serve as a versatile synthon and a component of numerous bioactive molecules, including antihypertensives and kinase inhibitors.[2] The precise characterization of these molecules is paramount, and a multi-faceted spectroscopic approach is essential for confirming structure, determining stereochemistry, and ensuring purity.

This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize azetidine derivatives. We will explore the foundational spectroscopic signatures of the parent ring and delve into the spectral variations introduced by common substitution patterns, with a special focus on the medicinally crucial azetidin-2-one (β-lactam) subclass.

The Spectroscopic Baseline: Unsubstituted Azetidine

To understand substituted derivatives, one must first appreciate the spectroscopic properties of the parent azetidine ring. Its strained nature governs its characteristic spectral features.

  • NMR Spectroscopy : The symmetry of unsubstituted azetidine results in a simple NMR spectrum. The protons alpha to the nitrogen (on C2 and C4) are deshielded compared to the beta protons (on C3).

    • ¹H NMR (in CDCl₃) : The α-protons typically appear as a triplet around δ 3.63 ppm, while the β-protons present as a quintet around δ 2.33 ppm.[3] The NH proton signal is also observable.

    • ¹³C NMR : The α-carbons are deshielded due to the adjacent electronegative nitrogen, while the β-carbon is more shielded.

  • Infrared (IR) Spectroscopy : The vibrational modes of the azetidine ring are highly characteristic. High-resolution FTIR studies have precisely identified key bands corresponding to ring motions.[4] These include:

    • β-CH₂ rock : ~737 cm⁻¹

    • Ring deformation : ~648 cm⁻¹

    • Ring puckering mode : ~208 cm⁻¹[4] These fundamental vibrations are sensitive to substitution, providing a diagnostic fingerprint.

  • Mass Spectrometry (MS) : As a compound containing a single nitrogen atom, azetidine adheres to the Nitrogen Rule , which states that it will have an odd molecular weight (M⁺ = 57).[5] Its fragmentation is driven by the desire to relieve ring strain, typically involving the loss of ethylene (C₂H₄) following alpha-cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure and Stereochemistry

NMR is arguably the most powerful tool for the structural elucidation of azetidine derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom and the spatial relationships between them.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts of the azetidine ring protons are highly sensitive to the substitution pattern.

  • N-Substituents : Electron-withdrawing groups on the nitrogen atom will deshield the adjacent α-protons, shifting their signals downfield (to a higher ppm value).[6]

  • C3-Substituents : Substituents at the C3 position have a pronounced effect on all ring protons and can introduce magnetic inequivalence (diastereotopicity) in the protons on C2 and C4, leading to more complex splitting patterns.[7][8]

Causality in Stereochemical Assignment: The determination of cis or trans stereochemistry in 3,4-disubstituted azetidin-2-ones is a classic application of ¹H NMR. The decision rests on the magnitude of the vicinal coupling constant (³J) between the H3 and H4 protons. This value is dictated by the dihedral angle between the two C-H bonds, as described by the Karplus relationship.

  • A cis relationship results in a larger dihedral angle and a larger coupling constant, typically ³J = 5-6 Hz .[9][10]

  • A trans relationship leads to a smaller dihedral angle and a smaller coupling constant, typically ³J = 0-2.5 Hz .[9][10]

This direct correlation between coupling constant and stereochemistry provides a self-validating system for structural assignment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements the proton data by providing a direct view of the carbon framework. The chemical shifts are spread over a much wider range than in ¹H NMR (up to 200 ppm), meaning each unique carbon atom typically gives a distinct signal.[11]

  • General Trends : Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by hybridization and the electronegativity of attached atoms.[12] Carbons bonded to nitrogen or other heteroatoms are shifted downfield.

  • Azetidin-2-ones : The carbonyl carbon (C2) of the β-lactam ring is a key indicator, appearing far downfield in the range of δ 165-180 ppm .[10] The exact shift is sensitive to ring strain and the nature of the N-substituent.

Derivative Type Typical ¹H Chemical Shifts (ppm) Typical ¹³C Chemical Shifts (ppm)
Unsubstituted Azetidine α-CH₂: ~3.6, β-CH₂: ~2.3[3]α-C: ~45-55, β-C: ~20-30
N-Acyl Azetidine α-CH₂: ~3.8-4.2, β-CH₂: ~2.4-2.7α-C: ~40-50, β-C: ~15-25, C=O: >170
Azetidin-2-one H4: ~4.5-5.5, H3: ~3.0-4.5[10]C2 (C=O): ~165-180, C4: ~50-70, C3: ~40-60[10]
3-Substituted Azetidine Highly variable, often complex multipletsC3 shift highly dependent on substituent
Workflow for NMR Analysis of Azetidine Derivatives

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Filter into NMR tube to remove particulates prep2->prep3 acq1 Lock & Shim Spectrometer prep3->acq1 acq2 Acquire 1D ¹H Spectrum acq1->acq2 acq3 Acquire 1D ¹³C Spectrum acq2->acq3 acq4 Acquire 2D COSY (if needed for overlap) acq3->acq4 an1 Assign signals based on chemical shifts acq4->an1 an2 Analyze splitting patterns (multiplicity) an1->an2 an3 Measure coupling constants (J-values) an2->an3 an4 Determine Stereochemistry (cis/trans via ³J) an3->an4 result result an4->result Final Structure Elucidation

Caption: Workflow for NMR analysis of azetidine derivatives.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For azetidine derivatives, the most diagnostic absorptions are the C-N stretch of the ring and, most importantly, the C=O stretch of β-lactams.

  • C-N Stretch : The C-N single bond stretch for cyclic amines like azetidine typically appears in the 1250-1020 cm⁻¹ region.

  • The β-Lactam Carbonyl Stretch : The defining feature of an azetidin-2-one is its high-frequency C=O stretching vibration, which appears at 1730-1760 cm⁻¹ .[7] This is significantly higher than the C=O stretch of a typical acyclic amide (1680-1630 cm⁻¹) or a larger-ring lactam.

Causality in IR Frequencies: The high frequency of the β-lactam carbonyl is a direct consequence of the ring strain. To minimize this strain, the nitrogen atom adopts a more planar geometry, which reduces the resonance between its lone pair and the carbonyl π-system. This lack of resonance gives the C=O bond more double-bond character, making it stronger and causing it to vibrate at a higher frequency. This principle makes IR spectroscopy a powerful confirmatory tool for the presence of the β-lactam ring.

Functional Group Vibrational Mode Typical Frequency (cm⁻¹) Intensity
C-H (sp³)Stretch2850-3000Medium-Strong
N-H (if present)Stretch3300-3500Medium, Broad
C-N (ring)Stretch1250-1020Medium
C=O (β-Lactam) Stretch 1730-1760 Strong, Sharp
C=O (Amide, non-lactam)Stretch1680-1630Strong

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

  • Molecular Ion (M⁺) : The molecular ion peak is crucial for determining the molecular formula. For azetidines, the Nitrogen Rule is a key diagnostic: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[5]

  • Fragmentation Pathways : The fragmentation of the azetidine ring is dominated by the cleavage of the C-C bonds adjacent to the nitrogen, a process driven by the release of ring strain and the formation of stable radical cations. The primary fragmentation involves the loss of a neutral alkene molecule.

Primary Fragmentation Pathway of an N-Alkyl Azetidine

Caption: Primary MS fragmentation of an N-alkyl azetidine.

For more complex derivatives, such as azetidin-2-ones, fragmentation often involves the cleavage of the amide bond or loss of the carbonyl group as carbon monoxide (CO).[13]

Experimental Protocols

A reliable protocol is the foundation of trustworthy data. The following is a standardized procedure for preparing an azetidine derivative for NMR analysis.

Protocol: NMR Sample Preparation [9]

  • Sample Weighing : Accurately weigh approximately 5-10 mg of the purified azetidine derivative directly into a clean, dry vial.

  • Solvent Selection : Choose a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[9]

  • Dissolution : Add 0.6-0.7 mL of the selected deuterated solvent to the vial.

  • Homogenization : Gently vortex or sonicate the mixture to ensure the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring a high-quality spectrum.

  • Filtration and Transfer : To prevent peak broadening from suspended microparticulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10]

  • Analysis : Cap the NMR tube and insert it into the spectrometer for analysis.

Conclusion

The spectroscopic characterization of azetidine derivatives is a synergistic process. ¹H and ¹³C NMR spectroscopy provide the most detailed information, allowing for complete structural elucidation and stereochemical assignment. Infrared spectroscopy serves as a rapid and powerful tool for confirming the presence of key functional groups, especially the tell-tale high-frequency carbonyl of β-lactams. Finally, mass spectrometry confirms the molecular weight and provides structural clues through predictable, strain-driven fragmentation patterns. By expertly applying and integrating the data from these three techniques, researchers can characterize novel azetidine derivatives with the highest degree of confidence.

References

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis and characterization of some Azetidines derivatives. College of Science Repository, University of Thi-Qar. Available at: [Link]

  • N-Substituted-3-chloro-2-azetidinones: Synthesis and characterization of novel anthelmintic agents. ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry Publishing. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. Available at: [Link]

  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ResearchGate. Available at: [Link]

  • High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. ResearchGate. Available at: [Link]

  • Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

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  • ¹³C-NMR. University of Calgary. Available at: [Link]

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  • Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry. PubMed. Available at: [Link]

  • Mass Spectrometry Fragmentation (Part 2). YouTube. Available at: [Link]

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Comparative

The Azetidine Linker: A Compact Scaffold for Enhancing Biological Activity and Optimizing Drug Properties

A Senior Application Scientist's Guide to Comparative Analysis and Experimental Validation In the intricate process of drug discovery and development, the choice of a chemical linker can be as crucial as the pharmacophor...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis and Experimental Validation

In the intricate process of drug discovery and development, the choice of a chemical linker can be as crucial as the pharmacophore itself. A linker's role extends beyond merely connecting two molecular fragments; it profoundly influences a molecule's three-dimensional conformation, physicochemical properties, and ultimately, its biological activity and pharmacokinetic profile. Among the diverse array of linkers available to medicinal chemists, the four-membered saturated nitrogen heterocycle, azetidine, has emerged as a powerful and versatile tool.[1] This guide provides a comprehensive comparison of the biological activity of molecules synthesized with azetidine linkers against common alternatives, supported by experimental data and detailed protocols to empower researchers in their quest for superior drug candidates.

The Azetidine Advantage: More Than Just a Linker

The unique structural and physicochemical properties of the azetidine ring offer several distinct advantages in drug design.[1][2] Its compact and rigid nature provides a level of conformational constraint that is often beneficial for optimizing interactions with a biological target.[1] This rigidity can lead to improved selectivity and potency by locking the molecule in a bioactive conformation.

Furthermore, the azetidine moiety is known to enhance metabolic stability.[2] A primary metabolic liability for many drug candidates containing larger saturated amines, such as piperidine or piperazine, is N-dealkylation. The strained four-membered ring of azetidine is significantly more resistant to this enzymatic degradation pathway, which can lead to a longer in vivo half-life and increased drug exposure.[2] The lower pKa of azetidine compared to piperidine can also favorably modulate a compound's absorption and distribution properties.[2]

Comparative Analysis: Azetidine Linkers vs. The Alternatives

To truly appreciate the utility of the azetidine linker, a direct comparison with other commonly employed linkers is essential. Here, we will examine its performance against two major classes of linkers: other saturated heterocycles (piperidine and piperazine) and flexible alkyl chains, particularly in the context of small molecule inhibitors and Proteolysis-Targeting Chimeras (PROTACs).

Azetidine vs. Piperidine/Piperazine Linkers

Piperidine and piperazine rings are ubiquitous in medicinal chemistry, valued for their ability to introduce basic centers and improve solubility. However, as mentioned, they are often susceptible to metabolic degradation.

Table 1: Comparative Impact of Azetidine vs. Piperidine/Piperazine Linkers on Metabolic Stability and Potency

Compound Pair Linker Type Key Biological Parameter Quantitative Data Interpretation Reference
Serotonin-4 Partial AgonistsPiperidineMetabolic PathwaySubject to N-dealkylationThe piperidine ring is a primary site of metabolism.[2]
AzetidineMetabolic PathwayResistant to N-dealkylationThe azetidine linker shifts metabolism away from the linker, leading to a more predictable pharmacokinetic profile.[2]
STAT3 InhibitorsProline (5-membered ring)STAT3 Inhibitory Potency (IC50)2.4 µMThe proline linker provides a baseline potency.[3]
Pipecolamide (6-membered ring)STAT3 Inhibitory Potency (IC50)5.4 µMIncreasing the ring size to piperidine decreases potency.[3]
Azetidine-2-carboxamideSTAT3 Inhibitory Potency (IC50)0.52 µMThe smaller, more rigid azetidine ring significantly boosts inhibitory potency by over 4-fold compared to proline.[3]
BRD4-targeting PROTACsPiperazineDegradation Potency (DC50)Varies (nM to µM range)Piperazine is a common rigid linker in PROTACs, contributing to improved metabolic stability and potency.[4]
AzetidineDegradation Potency (DC50)Often improves potency and cell permeabilityThe compact nature of azetidine can optimize the ternary complex formation. (Specific comparative data is context-dependent)[5]

The causality behind these observations lies in the fundamental structural differences. The larger, more flexible six-membered rings of piperidine and piperazine can adopt multiple conformations, not all of which may be optimal for binding. The conformational rigidity of the azetidine ring reduces the entropic penalty upon binding to the target, potentially leading to higher affinity.[1] In the case of PROTACs, the linker's geometry is critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5] The defined exit vectors of the azetidine ring can orient the two ends of the PROTAC in a more favorable manner for ubiquitination and subsequent degradation.

Azetidine vs. Flexible Alkyl/PEG Linkers in PROTACs

Flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, are widely used in PROTAC design due to their synthetic accessibility. However, their high degree of flexibility can be a double-edged sword.

Table 2: Comparative Impact of Rigid (Azetidine-like) vs. Flexible Linkers on PROTAC Efficacy

PROTAC Target Linker Type Key Biological Parameter Quantitative Data Interpretation Reference
Androgen ReceptorFlexible Alkyl ChainDegradation Potency (DC50)Less potentA flexible linker can lead to an unstable ternary complex.[4]
Rigid (Piperidine/Piperazine containing)Degradation Potency (DC50)Significantly improved potencyA more rigid linker pre-organizes the PROTAC into a bioactive conformation, enhancing ternary complex stability and degradation efficiency.[4]
KRAS G12CCRBN-recruiting PROTACDegradation Potency (DC50)0.03 µMDemonstrates high potency with an optimized linker.[6]
VHL-recruiting PROTACDegradation Potency (DC50)0.1 µMShows comparable high potency, highlighting the importance of the entire PROTAC structure.[6]

While the table above illustrates the general principle of rigid versus flexible linkers, the incorporation of an azetidine moiety into a PROTAC linker is a strategy to impart rigidity and improve physicochemical properties. The reduced flexibility of an azetidine-containing linker can decrease the entropic penalty of forming the ternary complex, leading to a more stable and productive interaction between the target protein and the E3 ligase. This can translate to lower DC50 values and a more profound degradation effect.

Experimental Workflows and Protocols

To empirically validate the advantages of an azetidine linker, a series of well-defined experiments are necessary. Below are detailed protocols for key assays to compare the biological activity of molecules synthesized with azetidine linkers versus other alternatives.

Experimental Workflow: Comparative Analysis of Linkers

G cluster_0 Compound Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Synthesis_A Synthesis of Molecule with Azetidine Linker Metabolic_Stability Metabolic Stability Assay (Liver Microsomes/Hepatocytes) Synthesis_A->Metabolic_Stability Cell_Permeability Cell Permeability Assay (Caco-2) Synthesis_A->Cell_Permeability Target_Engagement Target Engagement Assay (e.g., NanoBRET) Synthesis_A->Target_Engagement Degradation_Assay Protein Degradation Assay (for PROTACs) Synthesis_A->Degradation_Assay Synthesis_B Synthesis of Molecule with Alternative Linker (e.g., Piperidine, Alkyl) Synthesis_B->Metabolic_Stability Synthesis_B->Cell_Permeability Synthesis_B->Target_Engagement Synthesis_B->Degradation_Assay PK_Study Pharmacokinetic Study (Rodent Model) Metabolic_Stability->PK_Study Cell_Permeability->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) Target_Engagement->Efficacy_Study Degradation_Assay->Efficacy_Study

Caption: A typical experimental workflow for the comparative analysis of different linkers.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance of a compound, providing a measure of its susceptibility to metabolism by liver enzymes.

Materials:

  • Test compounds (with azetidine and alternative linkers)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm the HLM suspension in phosphate buffer at 37°C for 5 minutes.

  • Add the test compound to the HLM suspension to achieve the desired final concentration (typically 1 µM).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the disappearance rate of the compound.

Rationale: This assay directly compares the metabolic liabilities of the different linkers. A longer half-life and lower intrinsic clearance for the azetidine-containing compound would provide strong evidence for its enhanced metabolic stability.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a compound, which is a key determinant of its oral bioavailability.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS) buffer (pH 7.4 and 6.5)

  • Test compounds

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • To measure apical to basolateral (A-B) permeability, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.

  • To measure basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to assess active transport.

Rationale: This assay provides insight into how the linker influences a compound's ability to cross the intestinal barrier. Differences in Papp values can be attributed to the linker's impact on properties like solubility and polarity.

Protocol 3: NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of a compound to its target protein in living cells.

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the target protein

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM™ I Reduced Serum Medium

  • Test compounds

  • White, opaque 96- or 384-well plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Seed the NanoLuc®-tagged cells in the assay plate and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Add the NanoBRET™ tracer to the cells, followed by the addition of the test compounds.

  • Incubate for a period to allow for binding to reach equilibrium.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.

Rationale: This assay allows for a direct comparison of the target binding affinity of molecules with different linkers. A lower IC50 value for the azetidine-containing compound would indicate that this linker contributes to a more favorable interaction with the target protein.

Signaling Pathway and Mechanism of Action Visualization

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Azetidine Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Sources

Validation

A Senior Application Scientist's Guide to Alternative Reagents for the Bromination of 1-Boc-3-(2-hydroxyethyl)azetidine

For researchers and professionals in drug development, the synthesis of halogenated intermediates is a cornerstone of molecular design and optimization. The target molecule, 1-Boc-3-(2-bromoethyl)azetidine, is a valuable...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of halogenated intermediates is a cornerstone of molecular design and optimization. The target molecule, 1-Boc-3-(2-bromoethyl)azetidine, is a valuable building block, with the azetidine motif being a sought-after feature in modern medicinal chemistry.[1][2][3] The conversion of the primary alcohol in 1-Boc-3-(2-hydroxyethyl)azetidine to the corresponding bromide is a critical transformation. This guide provides an in-depth comparison of alternative brominating reagents, moving beyond standard protocols to offer a nuanced understanding of the options available. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to inform your reagent selection.

The Challenge: Balancing Reactivity and Selectivity

The primary alcohol of 1-Boc-3-(2-hydroxyethyl)azetidine presents a seemingly straightforward target for bromination. However, the presence of the Boc-protecting group and the azetidine ring necessitates a careful choice of reagents to avoid unwanted side reactions, such as cleavage of the Boc group or rearrangement of the strained four-membered ring. The ideal reagent should offer high yields, operational simplicity, and compatibility with the sensitive functionalities of the substrate.

Comparative Analysis of Bromination Reagents

We will explore three major classes of brominating agents: phosphorus-based reagents, sulfur-based reagents, and Appel-type reaction conditions. For each, we will examine the mechanism, provide a representative protocol, and discuss the relative advantages and disadvantages.

Phosphorus Tribromide (PBr₃): The Workhorse Reagent

Phosphorus tribromide is a widely used and effective reagent for converting primary and secondary alcohols to alkyl bromides.[4][5] Its reliability and high yields make it a go-to choice for many chemists.

Mechanism of Action:

The reaction proceeds via an SN2 mechanism.[6][7][8] The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a protonated dibromophosphite ester, which is an excellent leaving group. The displaced bromide ion then attacks the carbon atom bearing the leaving group in a backside attack, leading to the formation of the alkyl bromide with inversion of configuration.[9] The reaction is driven by the formation of the strong P-O bond.[6]

Caption: Mechanism of alcohol bromination using PBr₃.

Experimental Protocol:

  • To a solution of 1-Boc-3-(2-hydroxyethyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Advantages:

  • High yields for primary alcohols.[5]

  • Generally avoids carbocation rearrangements that can occur with hydrobromic acid.[6][10]

  • Relatively inexpensive and readily available.

Disadvantages:

  • PBr₃ is highly corrosive and reacts violently with water.[11][12] It must be handled with extreme care in a well-ventilated fume hood.

  • The reaction can generate HBr as a byproduct, which may be problematic for acid-sensitive substrates.[8]

  • Not suitable for tertiary alcohols.[5][7]

Thionyl Bromide (SOBr₂): A More Reactive Alternative

Thionyl bromide is a more reactive alternative to PBr₃ and is also effective for the conversion of alcohols to alkyl bromides.[4]

Mechanism of Action:

Similar to PBr₃, the reaction with SOBr₂ typically proceeds through an SN2 pathway, especially in the presence of a base like pyridine.[9] The alcohol attacks the sulfur atom of SOBr₂, displacing a bromide ion. The resulting intermediate can then be attacked by the bromide ion in an SN2 fashion, leading to the alkyl bromide with inversion of stereochemistry. The reaction is driven by the formation of gaseous sulfur dioxide (SO₂) and HBr.

Caption: Mechanism of alcohol bromination using SOBr₂.

Experimental Protocol: [13]

  • To a solution of 1-Boc-3-(2-hydroxyethyl)azetidine (1.0 eq) in anhydrous DCM at 0 °C, add N,N-dimethylformamide (DMF, 0.5 eq) followed by thionyl bromide (1.3 eq).

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and add cold diethyl ether to precipitate the product.

  • Collect the solid by filtration and dry to afford the desired bromide.

Advantages:

  • Highly reactive, often leading to shorter reaction times.[4]

  • The byproducts (SO₂ and HBr) are gaseous, which can help drive the reaction to completion.[6]

Disadvantages:

  • SOBr₂ is extremely corrosive, moisture-sensitive, and toxic. It should be handled with extreme caution.

  • Its high reactivity can sometimes lead to side reactions if not carefully controlled.

  • It is known to be incompatible with pyridine, as it can form unreactive salts.[4]

The Appel Reaction (CBr₄/PPh₃): A Mild and Versatile Choice

The Appel reaction, utilizing a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a mild and highly effective method for converting alcohols to alkyl bromides.[14][15][16] It is particularly well-suited for substrates with sensitive functional groups.

Mechanism of Action:

The reaction is initiated by the attack of triphenylphosphine on carbon tetrabromide to form a phosphonium salt.[15] The alcohol is then deprotonated by the tribromomethanide anion. The resulting alkoxide attacks the phosphonium salt to generate an alkoxyphosphonium intermediate, which is an excellent leaving group. Finally, the bromide ion attacks the carbon in an SN2 fashion, yielding the alkyl bromide with inversion of configuration.[14][16] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[16]

Caption: Mechanism of the Appel reaction for alcohol bromination.

Experimental Protocol:

  • To a solution of 1-Boc-3-(2-hydroxyethyl)azetidine (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM at 0 °C, add triphenylphosphine (1.5 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide.

Advantages:

  • Mild reaction conditions, making it suitable for acid- and base-sensitive substrates.[14]

  • High yields and good functional group tolerance.[14]

  • Generally proceeds with clean inversion of stereochemistry.[17]

Disadvantages:

  • The major byproduct, triphenylphosphine oxide, can sometimes be difficult to remove completely from the desired product.

  • The stoichiometry requires the use of equimolar amounts of the reagents, which can be a drawback in terms of atom economy.

Data Summary and Comparison

Reagent/SystemMechanismKey AdvantagesKey DisadvantagesTypical YieldsSafety Considerations
PBr₃ SN2High yields, cost-effective, avoids rearrangements.[5][6]Highly corrosive, reacts violently with water, can generate HBr.[11][12]Good to ExcellentExtreme caution required; handle in a fume hood with appropriate PPE.
SOBr₂ SN2Highly reactive, gaseous byproducts.[4][6]Extremely corrosive and toxic, can lead to side reactions.[4]Good to ExcellentExtreme caution required; handle in a fume hood with appropriate PPE.
CBr₄/PPh₃ SN2Mild conditions, high functional group tolerance.[14][15]Triphenylphosphine oxide byproduct can be difficult to remove.ExcellentCBr₄ is toxic; handle with care.

Senior Application Scientist's Recommendation

For the bromination of 1-Boc-3-(2-hydroxyethyl)azetidine, the Appel reaction (CBr₄/PPh₃) is the most highly recommended method. The mild, neutral conditions are ideal for this substrate, minimizing the risk of Boc-deprotection or azetidine ring opening.[14] While the purification can be more challenging due to the triphenylphosphine oxide byproduct, the high yield and excellent functional group compatibility often outweigh this drawback.

PBr₃ remains a viable and cost-effective alternative. However, careful control of the reaction conditions is necessary to mitigate the effects of any generated HBr.

SOBr₂ should be considered with caution due to its high reactivity and hazardous nature. It is best reserved for situations where other methods have failed.

Ultimately, the choice of reagent will depend on the specific requirements of your synthesis, including scale, purity requirements, and available resources. It is always advisable to perform small-scale test reactions to optimize conditions for your particular substrate.

References

  • Master Organic Chemistry. PBr3 and SOCl2. [Link]

  • Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. [Link]

  • Vedantu. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

  • BYJU'S. PBr3 Reaction. [Link]

  • OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]

  • OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). [Link]

  • Name-Reaction.com. Appel Reaction. [Link]

  • NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

  • IntechOpen. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. [Link]

  • ResearchGate. Comparative bromination reactions of sulfonates of various alcohols. [Link]

  • Chemguide. replacing the -oh group in alcohols by a halogen. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]

  • ACS Publications. Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. [Link]

  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • ResearchGate. An Efficient Conversion of Alcohols to alkyl bromides Using Pyridinium based Liquids: A green alternative to Appel Reaction. [Link]

  • ResearchGate. N‐Bromosuccinimide: A Facile Reagent for the Oxidation of Benzylic Alcohols to Aldehydes. [Link]

  • YouTube. Alcohol Reactions - HBr, PBr3, SOCl2. [Link]

  • National Institutes of Health. In-Situ Bromination Enables Formal Cross-Electrophile Coupling of Alcohols with Aryl and Alkenyl Halides. [Link]

  • National Institutes of Health. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: phosphorus tribromide. [Link]

  • N-Bromosuccinimide. [Link]

  • NJ.gov. Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. [Link]

  • ResearchGate. Mechanism of oxidation of alcohols with N-bromo succinimide. [Link]

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  • Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. [Link]

  • PubMed. A Single-Step Synthesis of Azetidine-3-amines. [Link]

  • Chemistry LibreTexts. 3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. [Link]

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  • Common Organic Chemistry. Alcohol to Bromide - Thionyl Bromide (SOBr2). [Link]

  • Google Patents.
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Comparative

A Senior Application Scientist's Guide to Cost-Effective Azetidine Intermediate Synthesis

Introduction: The Rising Value of a Strained Scaffold In the landscape of modern medicinal chemistry, the azetidine ring has emerged from a structural curiosity to a highly valued scaffold.[1][2] This saturated four-memb...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Value of a Strained Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring has emerged from a structural curiosity to a highly valued scaffold.[1][2] This saturated four-membered nitrogen heterocycle is no longer a rarity, now featuring in FDA-approved drugs like the anticoagulant ximelagatran, the antibiotic delafloxacin, and the calcium channel blocker azelnidipine.[3][4] Its appeal lies in its ability to act as a rigid, three-dimensional bioisostere for more flexible or lipophilic groups, often improving key drug properties such as metabolic stability, aqueous solubility, and receptor binding affinity.[5][6]

However, the very characteristic that makes the azetidine ring attractive—its inherent ring strain—also presents a significant synthetic challenge.[5][7][8] The formation of a four-membered ring is often entropically and enthalpically disfavored, leading to low yields and competing side reactions.[6][9] For researchers and drug development professionals, identifying a synthesis route that is not only efficient but also cost-effective and scalable is a critical hurdle in the journey from discovery to market.

This guide provides an in-depth comparison of the primary synthetic strategies for producing azetidine intermediates. Moving beyond a simple list of reactions, we will analyze the causality behind experimental choices, compare the relative merits of each approach, and provide actionable, field-proven protocols to empower your research and development efforts.

Comparative Analysis of Core Synthetic Strategies

The optimal synthesis route is dictated by factors including the desired substitution pattern, required scale, and, critically, the cost of starting materials and reagents. Here, we compare the most prevalent methodologies.

Intramolecular Cyclization: The Classic Workhorse

This is the most fundamental and widely used approach for constructing the azetidine ring. The core principle involves an intramolecular S(_N)2 reaction where a nitrogen atom attacks a γ-carbon bearing a good leaving group.

  • Causality & Mechanism: The reaction relies on tethering a nucleophile (the amine) and an electrophile (the carbon with a leaving group) within the same molecule at a 1,3-disposition. The choice of leaving group is critical; common options include halides (Br, Cl) or activated alcohols (mesylates, tosylates).[6][10] The reaction is typically promoted by a base to deprotonate the amine, increasing its nucleophilicity.

  • Advantages:

    • Cost-Effectiveness: Often utilizes inexpensive and readily available starting materials like 1,3-amino alcohols or dihalides.[10][11][12]

    • Versatility: A wide range of substituents can be tolerated on both the nitrogen and the carbon backbone.

  • Disadvantages:

    • Competing Reactions: The primary challenge is competition from intermolecular reactions (polymerization) and elimination side reactions, especially with sterically hindered substrates.[13]

    • Harsh Conditions: Some protocols may require strong bases or high temperatures.

  • Cost Analysis: This method is generally considered the most cost-effective for simple, unfunctionalized azetidines, particularly at a large scale. The primary costs are associated with the starting 1,3-difunctionalized propane backbone and the reagents used for activating the hydroxyl group (e.g., methanesulfonyl chloride).

[2+2] Photocycloaddition (Aza Paternò–Büchi Reaction): The Elegant Shortcut

This powerful reaction forms the azetidine ring in a single step by the cycloaddition of an imine and an alkene, typically promoted by visible or UV light.[14][15]

  • Causality & Mechanism: The reaction proceeds through the photoexcitation of the imine to a reactive triplet state, which then engages with the alkene in a stepwise radical mechanism to form the four-membered ring.[16][17] This method is one of the most efficient strategies for accessing highly functionalized azetidines.[15]

  • Advantages:

    • High Efficiency & Atom Economy: Directly combines two components into the final ring system.

    • Access to Complex Structures: Enables the synthesis of densely functionalized azetidines that are difficult to access via other routes.[18]

  • Disadvantages:

    • Specialized Equipment: Requires photoreactors, which may not be standard in all laboratories.

    • Scalability Challenges: Scaling photochemical reactions can be non-trivial due to light penetration issues.

    • Limited Substrate Scope: Historically, the reaction has been met with challenges due to the low photoreactivity of many simple imines.[14][16]

  • Cost Analysis: The starting materials (imines and alkenes) can be inexpensive. However, the operational costs associated with photochemical setups and potential need for photosensitizers can increase the overall expense. It is moderately cost-effective for small-scale, high-complexity synthesis but may be less so for large-scale production of simple intermediates.

Ring Expansion of Aziridines: The Strain-Driven Strategy

This approach leverages the high ring strain of a three-membered aziridine to drive the formation of a four-membered azetidine. This is typically achieved by reacting an N-sulfonyl aziridine with a sulfur ylide like dimethylsulfoxonium methylide.[11]

  • Causality & Mechanism: The ylide attacks one of the aziridine carbons, opening the ring to form a betaine intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the nitrogen anion onto the tethered carbon, displacing the dimethyl sulfoxide and forming the azetidine ring.

  • Advantages:

    • Stereochemical Control: The stereochemistry of the starting aziridine can often be transferred to the azetidine product.

    • Alternative Pathway: Provides a good alternative when precursors for intramolecular cyclization are difficult to prepare.

  • Disadvantages:

    • Multi-step Synthesis: Requires the pre-synthesis of the aziridine starting material.

    • Reagent Stoichiometry: Often requires stoichiometric use of the ylide-generating reagents.

  • Cost Analysis: The cost is heavily dependent on the synthesis of the starting aziridine. While the ring expansion step itself uses relatively inexpensive reagents (e.g., trimethylsulfoxonium iodide and a base), the overall process can be more expensive than direct cyclization due to the increased number of steps.

Modern Catalytic Methods: The Precision Tools

Recent years have seen the development of powerful catalytic methods that offer new levels of precision and functional group tolerance.

  • Palladium-Catalyzed C(sp³)–H Amination: This advanced method involves the intramolecular amination of an unactivated C-H bond to form the azetidine ring.[7] It offers remarkable efficiency for creating functionalized azetidines from linear amine precursors.

  • Ring-Closing Metathesis (RCM): While more commonly used for 5- and 6-membered rings, RCM has been applied to the synthesis of unsaturated azetidines from diene precursors, although it can be challenging for four-membered rings.[19]

  • Advantages:

    • High Selectivity & Tolerance: These methods often exhibit excellent functional group tolerance and selectivity.

    • Novel Disconnections: Enable synthetic strategies not possible with classical methods.

  • Disadvantages:

    • Catalyst Cost: Often rely on expensive transition metal catalysts (e.g., Palladium, Ruthenium).

    • Process Optimization: Can require significant optimization of reaction conditions (ligands, additives, etc.).

  • Cost Analysis: These are typically the most expensive routes due to the high cost of the catalysts and specialized ligands. They are best suited for high-value targets in late-stage development where precision and yield are paramount, rather than for the bulk synthesis of simple intermediates.

Data Summary: A Head-to-Head Comparison

Synthetic StrategyCommon Starting MaterialsKey Reagents / CatalystsTypical YieldsScalabilityRelative Cost-Effectiveness
Intramolecular Cyclization 1,3-Amino alcohols, 1,3-DihalidesMsCl, TsCl, SOCl₂, Strong bases (NaH, LiHMDS)40-85%ExcellentHigh
[2+2] Photocycloaddition Imines, AlkenesPhotosensitizers (optional), UV/Visible light source50-95%ModerateModerate
Ring Expansion of Aziridines N-Sulfonyl aziridines(CH₃)₃S(O)I, NaH60-90%GoodModerate to Low
Catalytic C-H Amination Picolinamide-protected aminesPalladium(II) catalysts, Oxidants (e.g., PhI(OAc)₂)50-80%ModerateLow

Visualizing the Workflow

Decision Workflow for Synthesis Route Selection

G start Define Target Azetidine Intermediate q1 Is the target a simple, non-chiral scaffold? start->q1 q2 Is high functional group density required? q1->q2 No r1 Intramolecular Cyclization q1->r1 Yes q3 Is stereochemical control critical from a chiral precursor? q2->q3 No r2 [2+2] Photocycloaddition q2->r2 Yes q4 Is catalyst cost a major constraint? q3->q4 No r3 Ring Expansion of Aziridines q3->r3 Yes q4->r1 Yes r4 Modern Catalytic Methods q4->r4 No

Caption: Decision tree for selecting a cost-effective azetidine synthesis route.

Reaction Pathway: Intramolecular Cyclization of a γ-Amino Alcohol

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Ring Closure A γ-Amino Alcohol B γ-Amino Mesylate A->B  MsCl, Et₃N  CH₂Cl₂, 0 °C C γ-Amino Mesylate D Azetidine Product C->D  NaH  THF, reflux

Caption: Two-step process for azetidine synthesis via alcohol activation and cyclization.

Field-Proven Experimental Protocols

The following protocols are presented as robust, scalable, and cost-effective methods for the synthesis of common azetidine intermediates.

Protocol 1: Scalable Synthesis of N-Benzyl-3-hydroxyazetidine

This protocol is adapted from an industrially oriented synthesis and represents a classic and cost-effective ring-closure method to access a versatile intermediate.[20]

Materials:

  • N-benzyl-3-chloro-1,2-propanediamine (or similar 1,3-precursor)

  • Sodium hydroxide (NaOH)

  • Water

  • Toluene

Procedure:

  • Reaction Setup: To a solution of N-benzyl-3-chloro-1,2-propanediamine in water, add an aqueous solution of sodium hydroxide.

  • Cyclization: Heat the biphasic mixture to reflux (approximately 90-100 °C). The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup and Extraction: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-benzyl-3-hydroxyazetidine can often be used directly or purified further by vacuum distillation or column chromatography.

Causality and Trustworthiness: This protocol is self-validating due to its simplicity and use of inexpensive, common reagents. The use of a biphasic system simplifies the workup, and the cyclization is driven by the high temperature and the presence of a strong base. This method is highly scalable for industrial production.[20]

Protocol 2: Green Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This intermediate is crucial for the synthesis of the JAK1/JAK2 inhibitor, baricitinib. This protocol is based on a reported green and cost-effective industrial process.[21]

Step A: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate This precursor is synthesized from inexpensive starting materials like benzylamine in a multi-step process, with a key green oxidation step.[21]

Step B: Horner-Wadsworth-Emmons Reaction Materials:

  • tert-butyl 3-oxoazetidine-1-carboxylate

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide (t-BuOK) solution in THF

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF. Cool the solution to -5 °C.

  • Slowly add a 1M solution of potassium tert-butoxide in THF (1.1 eq) while maintaining the temperature below 0 °C. Stir the resulting mixture for 3 hours at -5 °C.

  • Aldehyde Addition: Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture, keeping the temperature at -5 °C.

  • Reaction: Stir the mixture for an additional 2 hours at -5 °C, then allow it to warm to room temperature and stir for 16 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the target compound.[21]

Causality and Trustworthiness: This protocol's reliability stems from its use of the well-established Horner-Wadsworth-Emmons reaction, which is highly efficient for forming α,β-unsaturated nitriles from ketones. The conditions are optimized for high yield and scalability, as demonstrated in its application for pharmaceutical manufacturing. The use of commercially available and relatively low-cost starting materials makes this an economically viable route.[21]

Conclusion

The synthesis of azetidine intermediates, while challenging, is achievable through a variety of strategic approaches. For large-scale, cost-sensitive applications, classical intramolecular cyclization remains the dominant and most economical choice. For complex, highly functionalized targets where material cost is secondary to efficiency, modern methods like [2+2] photocycloaddition and catalytic C-H amination offer unparalleled advantages. By carefully analyzing the specific requirements of the target molecule against the cost, scalability, and robustness of each method, researchers can confidently select and execute a synthetic plan that is both scientifically sound and economically viable.

References

  • Uesugi, S. et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link][22][23]

  • Dubois, M. A. J. et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Available at: [Link][24][25]

  • Parmar, H. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link][7]

  • Bott, T. M. & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link][10]

  • Schindler, C. S. et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications. Available at: [Link][14]

  • Smith, M. W. et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link][3][4]

  • Li, P. et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry. Available at: [Link][21]

  • Neumann, K. et al. (2021). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ResearchGate. Available at: [Link][18]

  • Faigl, F. et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link][5][8]

  • Chalyk, B. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link][26]

  • de Oliveira, M. A. L. et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines. Organic Letters. Available at: [Link][27]

  • Isoda, T. et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin. Available at: [Link][20]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link][11]

  • Strieth-Kalthoff, F. & Glorius, F. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Available at: [Link][15][16]

  • Singh, G. et al. (2021). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. Available at: [Link][1]

  • Knowles, J. P. et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. ResearchGate. Available at: [Link][17]

  • Yoda, H. (2011). Synthesis of Azetidines. Progress in Heterocyclic Chemistry. Available at: [Link][2]

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Validation

A Senior Application Scientist's Guide to 13C NMR Validation of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

Introduction: The Imperative for Rigorous Structural Validation In the realm of drug discovery and development, the seemingly minor details of a molecule's structure can have profound implications for its biological acti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Validation

In the realm of drug discovery and development, the seemingly minor details of a molecule's structure can have profound implications for its biological activity, safety, and patentability. Small molecule building blocks, such as tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate, are foundational components in the synthesis of complex pharmaceutical agents, including PROTACs and other novel therapeutics[1]. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints that can be pivotal for molecular recognition at a biological target[2][3]. Consequently, unambiguous confirmation of its structure and purity is not merely a procedural formality but a critical checkpoint in the research and development pipeline.

This guide provides a comprehensive framework for the validation of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple presentation of a reference spectrum. Instead, this document is designed as a validation playbook. It will equip you, the research scientist, with the rationale to predict the expected 13C NMR spectrum, compare it against likely process-related impurities, and execute a robust experimental protocol to validate the integrity of your own material.

Deconstructing the Target Molecule: Predicted 13C NMR Profile

Before acquiring any experimental data, a proficient scientist first builds a hypothesis. By dissecting the molecule into its constituent functional groups, we can predict the approximate chemical shifts (δ) for each unique carbon atom. This predictive exercise is crucial for rapid and accurate spectral assignment. Modern NMR prediction software, which often combines several machine learning and database methods, can provide highly accurate simulations[4][5][6][7][8].

The structure of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate contains eight unique carbon environments. Let's analyze each segment:

  • tert-Butyl Group: This group consists of a quaternary carbon and three equivalent methyl carbons. The quaternary carbon (Cq) of the tert-butoxycarbonyl (Boc) group is typically observed around 80 ppm. The three methyl carbons (CH3) are magnetically equivalent due to free rotation and will appear as a single, intense signal, typically in the 28-29 ppm range[9].

  • Carboxylate Carbonyl: The carbonyl carbon (C=O) of the carbamate is in a distinct electronic environment and is expected to resonate significantly downfield, generally in the 155-157 ppm region[10].

  • Azetidine Ring: The strained four-membered ring contains three carbon atoms. The two methylene carbons (CH2) adjacent to the nitrogen (C2/C4) are deshielded by the electronegative nitrogen and are expected to appear in the 47-52 ppm range[9]. Due to the substituent at the 3-position, they are chemically non-equivalent and should produce distinct signals. The methine carbon (CH) at the 3-position (C3) is expected around 30-35 ppm.

  • Bromoethyl Side Chain: The methylene carbon directly attached to the bromine atom (CH2-Br) will be significantly deshielded by the electronegative halogen, typically appearing in the 30-35 ppm range[11][12][13]. The other methylene carbon (CH2) will be further upfield, likely in the 35-40 ppm range.

// Define nodes with labels N1 [label="N", pos="0,0.5!"]; C1 [label="C1", pos="-1.2,0.5!"]; C2 [label="C2", pos="-0.6,1.5!"]; C3 [label="C3", pos="0.6,1.5!"]; C4 [label="C4", pos="1.2,0.5!"]; C5 [label="C5", pos="-2.2,0.5!"]; O1 [label="O", pos="-2.8,1.2!"]; O2 [label="O", pos="-2.8,-0.2!"]; C6 [label="C6", pos="-3.8,-0.2!"]; C7 [label="C7", pos="-4.4,-1.2!"]; C8 [label="C8", pos="-4.4,0.8!"]; C9 [label="C9", pos="-3.2,-1.2!"]; C10 [label="C10", pos="-0.6,2.5!"]; C11 [label="C11", pos="-0.6,3.5!"]; Br1 [label="Br", pos="-0.6,4.5!"];

// Define edges N1 -- C2; N1 -- C4; C2 -- C3; C3 -- C4; N1 -- C1; C1 -- O1 [style=dashed]; C1 -- O2; O2 -- C6; C6 -- C7; C6 -- C8; C6 -- C9; C3 -- C10; C10 -- C11; C11 -- Br1; } caption="Structure of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate"

Based on this analysis, we can summarize the predicted chemical shifts:

Carbon Atom(s)EnvironmentPredicted Chemical Shift (δ, ppm)
C=OCarbamate Carbonyl156-158
C (CH₃)₃Quaternary t-Butyl79-81
N-C H₂ (ring)Azetidine Methylene47-52 (two signals)
C H₂-CH₂BrSide-chain Methylene35-40
C H(CH₂)₂Azetidine Methine30-35
C H₂-BrBromo-Methylene30-35
C(C H₃)₃t-Butyl Methyls28-29

Table 1: Predicted 13C NMR chemical shifts for tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate in CDCl₃.

Comparative Analysis: Distinguishing the Target from Key Impurities

A validation is only as good as its ability to detect what shouldn't be there. The synthesis of azetidines often involves multi-step processes where incomplete reactions or side reactions can introduce impurities[14][15]. The most probable impurity in the synthesis of our target molecule is the precursor alcohol, tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate[16], arising from an incomplete bromination reaction.

Let's compare the expected 13C NMR profile of our target compound with this key potential impurity.

Carbon AtomTarget Compound (δ, ppm)Precursor Alcohol (δ, ppm)Rationale for Shift Difference
C H₂-Br / C H₂-OH30-3559-62The carbon attached to oxygen is significantly more deshielded (downfield) than the one attached to bromine. This is the most diagnostic signal.
C H₂-CH₂Br / C H₂-CH₂OH35-4038-42The inductive effect of the heteroatom influences the adjacent carbon, but to a lesser extent.
Azetidine C H30-35~33-36Minor shift expected due to the change in the substituent two bonds away.
Other Carbons(No significant change)(No significant change)Carbons further from the reaction site (Boc group, azetidine N-CH₂) should show minimal to no change in their chemical shifts.

Table 2: Comparative 13C NMR chemical shifts for identifying the precursor alcohol impurity.

The presence of a signal in the 59-62 ppm range is a definitive marker for the presence of the unreacted starting material. Conversely, the absence of this peak and the presence of a signal in the 30-35 ppm region provides strong evidence for the successful conversion to the bromoethyl derivative.

Experimental Protocol for Definitive Validation

Adherence to a meticulous experimental protocol is paramount for acquiring high-quality, reproducible NMR data.

G prep4 prep4 acq1 acq1 prep4->acq1 acq4 acq4 proc1 proc1 acq4->proc1

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of the tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate sample. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) of the 13C isotope[17].

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for non-polar to moderately polar organic molecules, and its residual solvent peak at ~77.16 ppm serves as a convenient secondary reference[11].

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube[18]. Suspended solids will degrade spectral quality.

    • Cap the NMR tube securely to prevent solvent evaporation.

  • NMR Data Acquisition (Example on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Use a standard proton-decoupled 13C pulse program (e.g., zgpg30 on a Bruker instrument)[19]. This common experiment uses a 30° pulse angle and proton decoupling to simplify the spectrum to single lines for each carbon and provides a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons[20].

    • Set the spectral width to cover the expected range of organic carbons (e.g., 0-220 ppm).

    • Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 to 4096) to achieve an adequate signal-to-noise ratio. The acquisition time can range from 30 minutes to several hours depending on the sample concentration[18].

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in positive, absorptive mode.

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to its known value (δ 77.16 ppm).

    • Identify and label the peaks corresponding to the target molecule and compare them against the predicted values (Table 1) and the potential impurity signals (Table 2).

Conclusion: A Framework for Confidence

The structural validation of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate by 13C NMR is a clear-cut process when approached systematically. By combining theoretical prediction with a comparative analysis against likely impurities and executing a rigorous experimental protocol, researchers can achieve a high degree of confidence in the identity and purity of their material. The key diagnostic signals—the appearance of the C-Br peak around 30-35 ppm and the absence of the precursor's C-OH peak at 59-62 ppm—provide an unambiguous confirmation of a successful synthesis. This structured validation approach ensures the integrity of the foundational building blocks used in the discovery of next-generation therapeutics.

References

  • BenchChem. (n.d.). Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal.
  • ACD/Labs. (n.d.). NMR Prediction.
  • Bruker. (n.d.). Mnova Predict | Accurate Prediction.
  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • JEOL Ltd. (n.d.). Accurate NMR spectrum predictionsoftware "NMRPredict".
  • Patiny, L. (n.d.). Simulate and predict NMR spectra.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′).
  • BenchChem. (n.d.). Application Notes and Protocols for 13C NMR Spectroscopy with L-Ascorbic acid-13C-2.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane.
  • MedchemExpress.com. (n.d.). tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate.
  • ChemicalBook. (n.d.). Azetidine(503-29-7) 13C NMR spectrum.
  • Kumar, K. (n.d.). 13C NMR spectroscopy. Department of Chemistry, B.H.U.
  • National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC.
  • Doc Brown's Chemistry. (n.d.). C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts.
  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons.
  • PubChem. (n.d.). tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.
  • Hertkorn, N., et al. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Chinese Chemical Society. (2017). Synthesis of Azetidines.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.

Sources

Comparative

Mass spectrometry fragmentation pattern of 1-Boc-3-(2-bromoethyl)azetidine

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-Boc-3-(2-bromoethyl)azetidine and Comparative Analytical Strategies For researchers and professionals in drug development, the meticulous characterization of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-Boc-3-(2-bromoethyl)azetidine and Comparative Analytical Strategies

For researchers and professionals in drug development, the meticulous characterization of synthetic intermediates is a cornerstone of scientific rigor and project success. Heterocyclic building blocks, such as 1-Boc-3-(2-bromoethyl)azetidine, are pivotal in modern medicinal chemistry for constructing novel molecular architectures.[1][2] Ensuring the identity, purity, and stability of these intermediates is not merely a quality control checkpoint; it is a critical step that underpins the reliability of subsequent synthetic transformations and biological data.

This guide provides an in-depth analysis of the mass spectrometric behavior of 1-Boc-3-(2-bromoethyl)azetidine, focusing on its electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern. We will explore the causality behind the observed fragmentation, compare the strengths and limitations of this technique against other essential analytical methods, and provide actionable experimental protocols for its comprehensive characterization.

Electrospray ionization mass spectrometry is the workhorse for the analysis of moderately polar, thermally labile molecules like Boc-protected amines, making it the ideal starting point for our investigation. Its soft ionization nature typically preserves the molecular ion, providing a clear indication of the molecular weight, which is the first piece of the structural puzzle.

Predicted Fragmentation Pathways of 1-Boc-3-(2-bromoethyl)azetidine

The structure of 1-Boc-3-(2-bromoethyl)azetidine dictates its fragmentation behavior. The molecule contains several key features that direct how it falls apart upon collisional activation: the labile tert-butyloxycarbonyl (Boc) protecting group, the strained four-membered azetidine ring, and the bromoethyl side chain.

The monoisotopic mass of the neutral molecule (C₁₀H₁₈BrNO₂) is 263.052 Da. In positive ion mode ESI, we expect to observe the protonated molecule, [M+H]⁺, at m/z 264.060. A crucial initial observation is the isotopic signature of bromine: the presence of nearly equally abundant isotopes, ⁷⁹Br and ⁸¹Br, will result in a characteristic pair of peaks for every bromine-containing ion ([M+H]⁺ and [M+2+H]⁺) at a ~1:1 intensity ratio.[3][4][5]

Upon collision-induced dissociation (CID) of the m/z 264.060 precursor ion, we can anticipate several fragmentation routes:

  • Loss of the Boc Group: The most characteristic fragmentation for N-Boc protected compounds involves the loss of isobutylene (56 Da) via a McLafferty-like rearrangement, or the generation of the stable tert-butyl cation (m/z 57).[6][7][8]

  • Side-Chain Cleavage: The bromoethyl group can be lost through various cleavages, including the loss of HBr or the homolytic cleavage of the C-Br bond.[3][9]

  • Ring Opening: The inherent strain of the azetidine ring can lead to ring-opening pathways, although this is often preceded by the more facile loss of the Boc group.[10]

Below is a diagram illustrating the most probable fragmentation pathways.

G parent [M+H]⁺ m/z 264/266 frag1 [M+H - C₄H₈]⁺ m/z 208/210 Loss of isobutylene parent->frag1 - 56 Da frag3 [M+H - Br]⁺ m/z 184 Loss of Br radical parent->frag3 - 79/81 Da frag4 [C₄H₉]⁺ m/z 57 tert-butyl cation parent->frag4 Boc group fragmentation frag5 [M+H - HBr]⁺ m/z 184 Loss of HBr parent->frag5 - 80/82 Da frag2 [M+H - C₄H₈ - CO₂]⁺ m/z 164/166 Decarboxylation frag1->frag2 - 44 Da G cluster_0 synthesis Synthesis of 1-Boc-3-(2-bromoethyl)azetidine purification Purification (e.g., Flash Chromatography) synthesis->purification hplc Purity Assessment (HPLC-UV >95%?) purification->hplc lcms Identity Confirmation (LC-MS) hplc->lcms Yes repurify Repurify Batch hplc->repurify No nmr Full Structural Elucidation (¹H, ¹³C NMR) lcms->nmr release Batch Released for Next Synthetic Step nmr->release repurify->hplc

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Guide: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific i...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific integrity. This guide provides a detailed, operation-focused protocol for the proper disposal of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8), a common intermediate in pharmaceutical development. The procedures outlined here are designed to ensure regulatory compliance, personnel safety, and environmental protection.

Core Safety & Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as hazardous, and its profile dictates the necessary precautions.[1][2]

Key Data Summary

PropertyValueSource
CAS Number 1420859-80-8[1][3]
Molecular Formula C₁₀H₁₈BrNO₂[1][3]
Molecular Weight 264.16 g/mol [1][2]
Appearance Colorless to light yellow liquid/oil[2][4]
Storage Store in freezer (-20°C) or under refrigeration (4°C), keep in dark place, inert atmosphere.[2][4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][5]

The hazard statements indicate that this compound is an irritant to the skin, eyes, and respiratory system and is harmful if ingested.[1][5] This necessitates the mandatory use of appropriate Personal Protective Equipment (PPE) at all times, including during disposal operations.

Pre-Disposal Protocol: Waste Characterization and Segregation

The single most critical step in chemical waste management is correct segregation at the point of generation. This decision dictates the entire downstream disposal pathway and is essential for both safety and regulatory compliance.

The Causality of Segregation: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate contains a bromine atom, classifying it as a halogenated organic compound .[6][7][8] Halogenated and non-halogenated waste streams must be kept separate.[9][10] The reason for this strict separation is rooted in the disposal technology itself. Halogenated waste is typically disposed of via high-temperature incineration, which requires specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[7] Mixing streams complicates this process, increases costs, and can lead to non-compliance with environmental regulations.[10]

Waste Segregation Workflow

G A Identify Waste: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate B Analyze Structure: Does it contain F, Cl, Br, or I? A->B C YES (Contains Bromine) B->C   D NO B->D   E Segregate into HALOGENATED ORGANIC WASTE CONTAINER C->E F Segregate into NON-HALOGENATED WASTE CONTAINER D->F

Caption: Decision workflow for correct waste segregation.

Step-by-Step Disposal Procedure

This protocol provides a direct, procedural guide for handling the waste from generation to collection.

1. Don Personal Protective Equipment (PPE):

  • Rationale: To prevent exposure via skin contact, eye contact, or inhalation, which are the primary risks associated with this compound.[1][5]

  • Procedure: Before handling the waste, wear:

    • A standard laboratory coat.

    • Chemical-resistant gloves (nitrile is a common choice, but consult your institution's guidelines). Double-gloving is recommended for added protection.[11]

    • ANSI-rated safety glasses or goggles.[5]

2. Prepare the Designated Waste Container:

  • Rationale: A properly designated and labeled container is a regulatory requirement and prevents accidental mixing of incompatible waste streams.[9]

  • Procedure:

    • Obtain a chemical waste container approved by your institution's Environmental Health & Safety (EHS) department, specifically for halogenated organic liquids .

    • Ensure the container is made of a compatible material (e.g., borosilicate glass or high-density polyethylene).

    • Affix a "Hazardous Waste" label.[10]

    • Clearly list all contents, including "tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate" and any solvents used. Do not use abbreviations or chemical formulas.[9]

3. Transfer Waste Material:

  • Rationale: To safely move the chemical from its original container or reaction vessel into the designated waste container without spills or generating aerosols.[11]

  • Procedure:

    • Conduct the transfer inside a certified chemical fume hood.

    • Use a funnel to carefully pour the liquid waste into the container to minimize splashing.

    • For residual amounts in the original vial, rinse the vial with a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and pour the rinsate into the halogenated waste container. This ensures all hazardous material is captured.

4. Dispose of Contaminated Solid Waste:

  • Rationale: Any materials that have come into contact with the chemical are also considered hazardous waste and must be disposed of accordingly.

  • Procedure:

    • Place contaminated items such as pipette tips, gloves, and absorbent paper into a separate, clearly labeled solid hazardous waste container or bag. Do not dispose of these items in the regular trash.

5. Secure and Store the Waste Container:

  • Rationale: Proper storage prevents spills, leaks, and exposure to personnel in the laboratory.

  • Procedure:

    • Tightly seal the cap on the waste container.[9]

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Store the container in a designated Satellite Accumulation Area (SAA) within your lab.

    • The SAA should be in a well-ventilated area, away from incompatible materials like strong acids, bases, or oxidizing agents.[9][12]

    • Ensure the container is within a secondary containment bin to catch any potential leaks.

Post-Disposal Decontamination

Decontamination renders equipment and surfaces safe for subsequent use or disposal.[13][14]

1. Reusable Glassware/Equipment:

  • Rationale: To remove all traces of the hazardous chemical before the item is washed and returned to general use.

  • Procedure:

    • Pre-cleaning: Rinse the item with a small amount of an appropriate organic solvent (one that readily dissolves the compound) and collect this rinsate in your halogenated waste container.

    • Cleaning: After the initial rinse, wash the glassware thoroughly with soap and water, followed by final rinses with deionized water.[15]

2. Work Surfaces (Fume Hood, Benchtop):

  • Rationale: To neutralize and remove any residual contamination from work areas.

  • Procedure:

    • Place absorbent paper over the potentially contaminated area to prevent spreading.[16]

    • Apply a suitable decontamination solution or solvent, allowing for sufficient contact time.

    • Wipe the area clean, working from the outside in.

    • Wash the surface with soap and water.

    • Dispose of all cleaning materials (wipes, absorbent pads) as contaminated solid waste.

Emergency Protocols: Spills and Exposures

In the event of an accident, a swift and correct response is critical to minimizing harm.[17]

1. Personnel Exposure:

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[18]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[5]

2. Chemical Spills:

  • Rationale: To contain and clean up the hazardous material safely while protecting personnel and the environment.

  • Procedure:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.

    • For small, manageable spills:

      • Ensure you are wearing full PPE.

      • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

      • Carefully scoop the absorbed material into a designated, sealable container.

      • Label the container as "Hazardous Waste" with a description of the contents.

      • Decontaminate the spill area as described in Section 4.

References

  • 1420859-80-8 - Safety Data Sheet. Aaron Chemicals LLC. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Management guidelines for preventing exposure to antineoplastics. PubMed Central. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • Information for the Public. CHEMM - Chemical Hazards Emergency Medical Management. [Link]

  • 1-Bromopropane. Wikipedia. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]

  • Decontamination. Queen Mary University of London. [Link]

  • Decontamination. Stanford Environmental Health & Safety. [Link]

  • Decontamination. University of Toronto Environmental Health & Safety. [Link]

  • tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | CAS 1420859-80-8. American Elements. [Link]

  • Decontamination and Sterilization. NIH Office of Research Services. [Link]

  • Tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (C10H18BrNO2). PubChemLite. [Link]

Sources

Handling

A Researcher's Guide to Handling tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate: A Comprehensive PPE and Safety Protocol

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. Tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a valuable heterocyclic building block, but...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. Tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a valuable heterocyclic building block, but its safe handling is paramount to protecting the researchers who are pioneering new therapeutic frontiers. This guide provides an in-depth, experience-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring that scientific advancement and personal safety proceed in tandem.

Hazard Identification and Risk Assessment: Know Your Reagent

Understanding the intrinsic hazards of a chemical is the first step in developing a robust safety protocol. Tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS No. 1420859-80-8) is classified under the Globally Harmonized System (GHS) with specific warnings that demand rigorous protective measures.[1][2]

The primary hazards associated with this compound are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][3]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation (Category 2A): Causes significant eye irritation, which can be severe.[1][3]

  • Respiratory Tract Irritation (Category 3): May cause irritation to the respiratory system if inhaled.[1][3]

These classifications are not merely administrative; they are a direct reflection of the compound's reactivity and potential biological effects. The presence of a bromoalkyl group suggests potential alkylating activity, a property common to many compounds that can react with biological nucleophiles, leading to irritation and toxicity. The azetidine ring, a strained four-membered heterocycle, also contributes to the molecule's reactivity profile.[4]

Hazard ClassificationGHS CodeSignal WordPictogram
Acute Toxicity, OralH302WarningGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315WarningGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319WarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)H335WarningGHS07 (Exclamation Mark)
Data synthesized from available Safety Data Sheets.[1][2][3]

The Hierarchy of Controls: Engineering Safeguards First

Before any personal protective equipment is donned, the work environment itself must be engineered for safety. The principle of the hierarchy of controls dictates that engineering and administrative controls are the first and most effective lines of defense.

Primary Engineering Control: The Chemical Fume Hood All manipulations of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate—including weighing, transfers, solution preparation, and reaction setups—must be performed within a certified chemical fume hood.[4] This is non-negotiable. The fume hood contains vapors and potential aerosols, preventing inhalation exposure and keeping the laboratory atmosphere safe.[4]

Administrative Controls: Standard Operating Procedures (SOPs) A well-defined SOP for handling this compound should be written and available to all personnel. This document should include:

  • A summary of the hazards.

  • Required PPE for each specific task.

  • Step-by-step handling procedures.

  • Emergency and spill cleanup protocols.

  • Waste disposal instructions.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls mitigate large-scale exposure, PPE is essential to protect against direct contact and residual exposure. The selection of PPE must be deliberate and based on the specific tasks being performed.

TaskRequired PPERationale
Weighing & Transfer (Solid/Liquid) Nitrile Gloves (Double-Gloving Recommended), Chemical Splash Goggles, Full-Face Shield, Chemical-Resistant Lab CoatProtects against inhalation of fine particles or mist, and accidental splashes to the face and eyes during concentrated handling.[3][4]
Solution Preparation & Handling Chemical-Resistant Nitrile Gloves, Chemical Splash Goggles, Chemical-Resistant Lab CoatStandard protocol to prevent skin and eye contact with dilute or concentrated solutions.
Reaction Workup & Purification Chemical-Resistant Nitrile Gloves, Chemical Splash Goggles, Chemical-Resistant Lab CoatProtects against splashes and contact during transfers, extractions, and chromatographic procedures.

Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[5] For operations with a higher splash risk, such as transferring large volumes or working with a reaction under pressure, a full-face shield must be worn over the chemical splash goggles.[4][6]

Hand Protection: Nitrile gloves provide a suitable barrier for incidental contact.[5] Given the compound's classification as a skin irritant, double-gloving is a prudent measure, especially during weighing and transfers. Before use, always inspect gloves for any signs of degradation or punctures. Remove the outer glove immediately upon contamination and wash hands thoroughly after glove removal.[7]

Body Protection: A chemical-resistant laboratory coat with long sleeves and a snap or button front is required.[5] This protects the skin and personal clothing from splashes. Ensure the lab coat is fully fastened.

Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not typically required. However, if there is a failure of engineering controls or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. For weighing fine powders outside of a containment hood, an N95 or FFP2 respirator may be considered to prevent inhalation of particulates.[4]

Safe Handling and Disposal Workflow

Adherence to a systematic workflow minimizes risk at every stage of the experimental process. The following diagram and protocol outline a self-validating system for safety.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Verify Fume Hood Functionality Don_PPE 2. Don Full PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Retrieve 3. Retrieve Chemical from Storage Don_PPE->Retrieve Weigh 4. Weigh/Measure Compound Retrieve->Weigh React 5. Perform Chemical Reaction/Preparation Weigh->React Decon 6. Decontaminate Glassware & Surfaces React->Decon Waste 7. Segregate Waste into 'Halogenated Organics' Container Decon->Waste Doff_PPE 8. Doff PPE (Gloves last) Waste->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for Handling Tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate.

Protocol: Preparation of a 1M Solution

  • Pre-Operation Check: Verify that the chemical fume hood has a current certification and that the airflow is adequate. Ensure a safety shower and eyewash station are accessible.[4]

  • Assemble PPE: Don a chemical-resistant lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Staging: Place a calibrated balance, weigh paper, spatula, and appropriate glassware inside the fume hood.

  • Weighing: Carefully weigh the required amount of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate onto the weigh paper. Avoid creating dust or aerosols.

  • Transfer: Gently transfer the weighed compound into the desired flask.

  • Solubilization: Slowly add the solvent to the flask, ensuring the process is controlled to avoid splashing.

  • Mixing: Cap the flask and mix until the solid is fully dissolved.

  • Cleanup: Immediately decontaminate the spatula and weighing area with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the weigh paper and any contaminated wipes into the designated halogenated waste container.

Decontamination and Disposal Plan

Spill Management For a small spill (<100 mL) inside a fume hood:

  • Alert nearby personnel.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

Waste Disposal As a brominated organic compound, tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate and all materials contaminated with it must be disposed of as halogenated organic waste .[5][9]

  • Why Segregate? Halogenated waste streams are typically incinerated at higher temperatures and require special scrubbing processes to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[9] Mixing them with non-halogenated waste complicates the disposal process and significantly increases costs.[8][10]

  • Procedure:

    • Collect all waste (excess reagent, contaminated solvents, contaminated disposable materials) in a designated, properly labeled "Halogenated Organic Waste" container.[5]

    • Keep the waste container closed at all times, except when adding waste.[8]

    • Store the waste container in a secondary containment bin within a satellite accumulation area or as directed by your institution's EHS guidelines.

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3]
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11]

By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you can confidently work with tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate, ensuring both the integrity of your research and the well-being of your team.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Braun Research Group.
  • Aaron Chemicals LLC. (2024, November 1). tert-Butyl 3-(2-bromoethyl)
  • BenchChem. (2025). Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine.
  • AK Scientific, Inc. Tert-butyl 3-(2-bromoacetyl)
  • Sigma-Aldrich. tert-Butyl 3-(2-bromoethyl)
  • Temple University.
  • Bucknell University. (2016, April 15).
  • Cornell University EHS. 7.2 Organic Solvents.
  • Apollo Scientific.
  • AK Scientific, Inc. 2-(Azetidine-3-carbonyl)
  • Fisher Scientific.
  • Utah State University.

Sources

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